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  • Product: 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde
  • CAS: 730997-87-2

Core Science & Biosynthesis

Foundational

4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde chemical properties

An In-depth Technical Guide to 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the chemical properties and potential applications of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. This document provides an in-depth analysis of its physicochemical characteristics, plausible synthetic routes, chemical reactivity, and its potential as a scaffold in modern drug discovery.

Core Molecular Profile and Physicochemical Properties

4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde, with the molecular formula C₁₀H₁₄N₂OS, is a substituted thiazole derivative. The thiazole ring is a prominent heterocyclic scaffold found in numerous biologically active compounds and approved pharmaceuticals. The presence of a reactive carbaldehyde (aldehyde) group at the 5-position and a piperidine moiety at the 2-position makes this molecule a versatile building block for combinatorial chemistry and lead optimization campaigns.

The piperidine substituent generally enhances aqueous solubility and can serve as a key pharmacophoric element for interacting with biological targets. The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, allowing for the facile generation of diverse compound libraries.

Table 1: Physicochemical Properties

Property Value Source
IUPAC Name 4-methyl-2-piperidin-1-yl-1,3-thiazole-5-carbaldehyde PubChem[1]
CAS Number 730997-87-2 PubChem[1]
Molecular Formula C₁₀H₁₄N₂OS PubChem[1]
Molecular Weight 210.30 g/mol PubChem[1]
XLogP3-AA 2.5 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor Count 3 PubChem[1]

| Solubility | >31.5 µg/mL (at pH 7.4) | PubChem[1] |

Spectroscopic Characterization

While specific spectral data for this compound is not publicly cataloged, its structure allows for the prediction of characteristic spectroscopic signatures essential for its identification and characterization.

  • ¹H NMR: The proton spectrum would be expected to show a distinct singlet for the aldehyde proton (-CHO) in the downfield region (δ 9-10 ppm). A singlet corresponding to the methyl group (-CH₃) would appear around δ 2.5 ppm. The protons of the piperidine ring would exhibit multiplets in the aliphatic region (δ 1.5-3.5 ppm).

  • ¹³C NMR: The carbon spectrum would feature a highly deshielded signal for the aldehyde carbonyl carbon (δ 180-190 ppm). The carbons of the thiazole ring would resonate in the aromatic region (δ 110-170 ppm), alongside signals for the methyl carbon and the five distinct carbons of the piperidine ring.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies would include a strong C=O stretch for the aldehyde at approximately 1680-1700 cm⁻¹, along with C=N and C-S stretching vibrations characteristic of the thiazole ring.

  • Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M]⁺ corresponding to the molecular weight of 210.30.

Synthesis and Mechanistic Rationale

A robust synthesis of 2-aminothiazole derivatives is typically achieved via the Hantzsch thiazole synthesis . A plausible and efficient route to 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde would adapt this classical method. The causality behind this choice lies in its reliability and the commercial availability of starting materials.

The proposed workflow involves the reaction of a thiourea derivative (in this case, 1-piperidinecarbothioamide) with an α-haloketone bearing the desired substituent pattern.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_reduction Reduction cluster_alcohol Alcohol Intermediate cluster_oxidation Oxidation cluster_product Final Product A 1-Piperidinecarbothioamide C Hantzsch Thiazole Synthesis A->C B 3-Chloro-2,4-pentanedione B->C D Ethyl 4-methyl-2-(piperidin-1-yl)thiazole-5-carboxylate C->D Cyclocondensation E DIBAL-H or LiAlH4 D->E Ester Reduction F (4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)methanol E->F G PCC or Dess-Martin Periodinane F->G Alcohol Oxidation H 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde G->H

Caption: Proposed multi-step synthesis workflow.

Experimental Protocol (Hypothetical)
  • Step 1: Synthesis of Ethyl 4-methyl-2-(piperidin-1-yl)thiazole-5-carboxylate.

    • Rationale: This step constructs the core thiazole ring system. 1-Piperidinecarbothioamide acts as the nitrogen and sulfur source, while an α-halo-β-ketoester provides the carbon backbone.

    • To a solution of 1-piperidinecarbothioamide (1.0 eq) in ethanol, add ethyl 2-chloroacetoacetate (1.0 eq).

    • Heat the mixture to reflux for 4-6 hours, monitoring by TLC. The nucleophilic sulfur of the thiourea attacks the carbon bearing the halogen, followed by intramolecular condensation and dehydration to form the aromatic thiazole ring.

    • Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.

  • Step 2: Reduction to (4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)methanol.

    • Rationale: The ester must be reduced to a primary alcohol before it can be oxidized to the target aldehyde. A powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄) is chosen for its efficacy in reducing esters.

    • Dissolve the ester from Step 1 in anhydrous THF and cool to 0 °C under a nitrogen atmosphere.

    • Slowly add a solution of LiAlH₄ (1.5 eq) in THF.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

    • Filter the resulting solids and concentrate the filtrate to yield the alcohol, which may be used directly in the next step.

  • Step 3: Oxidation to 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde.

    • Rationale: A mild oxidizing agent is required to convert the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane are ideal for this transformation.

    • Dissolve the alcohol from Step 2 in dichloromethane (DCM).

    • Add PCC (1.5 eq) adsorbed on silica gel in one portion.

    • Stir vigorously at room temperature for 2-4 hours. The chromium(VI) species oxidizes the alcohol.

    • Filter the reaction mixture through a pad of Celite or silica gel, washing with DCM.

    • Concentrate the filtrate and purify the crude product by column chromatography to yield the final carbaldehyde.

Chemical Reactivity and Synthetic Utility

The reactivity of this molecule is dominated by the aldehyde group, making it a valuable intermediate for building molecular complexity.

G cluster_reactions Key Reactions of the Aldehyde Group cluster_products Resulting Scaffolds A 4-Methyl-2-piperidin-1-yl- thiazole-5-carbaldehyde B Oxidation (e.g., Ag₂O, KMnO₄) A->B [O] C Reduction (e.g., NaBH₄) A->C [H] D Reductive Amination (Amine + NaBH(OAc)₃) A->D E Condensation (e.g., Knoevenagel, Wittig) A->E F Carboxylic Acid Derivative B->F G Alcohol Derivative C->G H Amine Derivative D->H I Alkene/Stilbene Derivative E->I

Caption: Reactivity map of the aldehyde functional group.

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, which can then be converted to amides, esters, or other acid derivatives. This is a common strategy in medicinal chemistry to modulate polarity and introduce new points for hydrogen bonding.[2][3]

  • Reduction: Reduction with agents like sodium borohydride will yield the primary alcohol, a useful intermediate for ether synthesis or further functionalization.[2]

  • Condensation Reactions: The aldehyde is an excellent electrophile for condensation reactions. For instance, reaction with active methylene compounds (Knoevenagel condensation) or hydrazines can generate diverse heterocyclic systems or hydrazones, respectively.[4][5] This is a powerful method for rapidly expanding a compound library.

  • Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride provides a direct route to secondary or tertiary amines, introducing new side chains and modulating the basicity of the final molecule.

Potential Applications in Drug Discovery

The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, known for a wide spectrum of biological activities.[5][6][7] Derivatives of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde are of significant interest for screening against various therapeutic targets.

  • Anticancer Activity: Many substituted thiazoles exhibit potent anticancer properties.[7][8] They can be designed to inhibit kinases, disrupt angiogenesis, or interfere with other signaling pathways crucial for tumor growth.[8] The aldehyde handle allows for the attachment of various pharmacophores to target specific enzymes or receptors.

  • Antimicrobial Agents: The thiazole ring is present in several antimicrobial drugs. By modifying the substituents, novel derivatives can be synthesized and screened against bacterial and fungal strains, including drug-resistant variants.[5]

  • Enzyme Inhibition: The scaffold can be elaborated to target specific enzyme active sites. For example, piperidine-based thiosemicarbazones have been investigated as inhibitors of dihydrofolate reductase (DHFR), a key target in cancer and infectious diseases.[9] The aldehyde group is a perfect starting point for synthesizing such thiosemicarbazone derivatives.

G A 4-Methyl-2-piperidin-1-yl- thiazole-5-carbaldehyde (Core Scaffold) B Reaction with Building Block Library (e.g., Amines, Hydrazines, Phosphonium ylides) A->B C Diverse Compound Library B->C Combinatorial Synthesis D High-Throughput Screening (HTS) C->D E Identification of 'Hits' (Biologically Active Compounds) D->E Assay Development F Lead Optimization E->F SAR Studies G Drug Candidate F->G

Caption: Role as a scaffold in a drug discovery workflow.

Safety and Handling

As with any laboratory chemical, 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde must be handled with appropriate care, following established safety protocols.

Table 2: GHS Hazard Classification

Hazard Class Category Statement
Acute Toxicity, Oral 4 H302: Harmful if swallowed[1][10]
Acute Toxicity, Dermal 4 H312: Harmful in contact with skin[1][10]
Skin Corrosion/Irritation 2 H315: Causes skin irritation[1][10]
Serious Eye Damage/Irritation 2A H319: Causes serious eye irritation[1][10]

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1][10] |

Recommended Precautions:
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11] Ensure eyewash stations and safety showers are readily accessible.[12]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[10][11]

  • Handling: Avoid breathing dust, fumes, or vapors.[10] Do not get in eyes, on skin, or on clothing.[12] Wash hands thoroughly after handling.[11]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

References

  • PubChem. (n.d.). 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Sytnik, K. et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • Ayati, A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Retrieved from [Link]

  • Ayati, A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • National Institutes of Health. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Retrieved from [Link]

  • PubMed. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. Retrieved from [Link]

  • MDPI. (2017). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde

Abstract This technical guide provides a comprehensive and in-depth overview of a robust and efficient synthetic pathway for 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde, a heterocyclic compound of significant inter...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust and efficient synthetic pathway for 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The synthesis is strategically designed as a two-step process, commencing with the well-established Hantzsch thiazole synthesis to construct the core 4-methyl-2-(piperidin-1-yl)thiazole intermediate, followed by a regioselective Vilsmeier-Haack formylation to introduce the carbaldehyde functionality at the 5-position. This guide elucidates the mechanistic underpinnings of each synthetic step, provides detailed, field-proven experimental protocols, and includes comprehensive characterization data to ensure scientific integrity and reproducibility. Visualizations of the synthetic pathway and key mechanisms are provided to enhance understanding.

Introduction: The Significance of the Thiazole Scaffold

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] The thiazole ring is a privileged scaffold due to its unique electronic properties and its ability to engage in various biological interactions. The target molecule, 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde, incorporates three key pharmacophoric features: a substituted thiazole ring, a piperidine moiety, and a reactive carbaldehyde group. This combination makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to, antifungal agents and kinase inhibitors.[2]

This guide is structured to provide a clear and logical progression through the synthesis, empowering researchers to confidently replicate and adapt these methodologies for their specific research and development needs.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule, 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde (I), suggests a straightforward two-step disconnection. The formyl group at the 5-position can be installed via an electrophilic formylation, pointing towards the Vilsmeier-Haack reaction on the 4-methyl-2-(piperidin-1-yl)thiazole intermediate (II).[3] This intermediate, in turn, can be constructed through the Hantzsch thiazole synthesis, a classic and reliable method for the formation of the thiazole ring, by the condensation of an α-haloketone, specifically 3-chloro-2-butanone (IV), and piperidine-1-carbothioamide (III).[4]

Retrosynthesis I 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde II 4-Methyl-2-(piperidin-1-yl)thiazole I->II Vilsmeier-Haack Formylation III Piperidine-1-carbothioamide II->III Hantzsch Thiazole Synthesis IV 3-Chloro-2-butanone II->IV Hantzsch Thiazole Synthesis

Caption: Retrosynthetic analysis of the target molecule.

This strategic approach is advantageous due to the ready availability of the starting materials and the high-yielding nature of the selected reactions.

Synthesis of Key Precursors

While some starting materials are commercially available, this section details the synthesis of a key precursor, piperidine-1-carbothioamide, for instances where it may need to be prepared in-house.

Synthesis of Piperidine-1-carbothioamide (III)

The synthesis of N,N-disubstituted thioureas can be achieved through various methods. A common approach involves the reaction of a secondary amine with an isothiocyanate. For piperidine-1-carbothioamide, the reaction of piperidine with a source of thiocarbonyl is required.

Experimental Protocol:

  • To a solution of piperidine (1.0 eq) in a suitable solvent such as ethanol, add an equimolar amount of a thiocarbonyl transfer reagent, for example, phenyl isothiocyanate.[2]

  • The reaction mixture is typically stirred at reflux for several hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • Purification is achieved by recrystallization from a suitable solvent like ethanol.

Step-wise Synthesis Pathway

Step 1: Hantzsch Thiazole Synthesis of 4-Methyl-2-(piperidin-1-yl)thiazole (II)

The Hantzsch thiazole synthesis is a cornerstone for the preparation of 2-aminothiazole derivatives and involves the condensation of an α-haloketone with a thioamide.[5][6] In this step, the nucleophilic sulfur of piperidine-1-carbothioamide attacks the electrophilic carbon bearing the halogen in 3-chloro-2-butanone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Hantzsch_Mechanism cluster_0 Nucleophilic Attack & Cyclization cluster_1 Dehydration & Aromatization Thioamide Piperidine-1-carbothioamide Intermediate1 S-alkylated Intermediate Thioamide->Intermediate1 SN2 Haloketone 3-Chloro-2-butanone Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Dehydrated_Intermediate Dehydrated Intermediate Intermediate2->Dehydrated_Intermediate - H2O Product 4-Methyl-2-(piperidin-1-yl)thiazole Dehydrated_Intermediate->Product Aromatization

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperidine-1-carbothioamide (1.0 eq) in absolute ethanol.

  • To this solution, add 3-chloro-2-butanone (1.0-1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 75-85%

Characterization Data for 4-Methyl-2-(piperidin-1-yl)thiazole (II):

ParameterData
Appearance Pale yellow oil or low melting solid
¹H NMR (CDCl₃) δ (ppm): ~2.3 (s, 3H, CH₃), ~1.6 (m, 6H, piperidine CH₂), ~3.4 (t, 4H, piperidine N-CH₂), ~6.2 (s, 1H, thiazole H-5)
¹³C NMR (CDCl₃) δ (ppm): ~15 (CH₃), ~24, ~25, ~50 (piperidine carbons), ~105 (thiazole C-5), ~145 (thiazole C-4), ~165 (thiazole C-2)
MS (ESI+) m/z: [M+H]⁺ calculated for C₉H₁₄N₂S, found.
Step 2: Vilsmeier-Haack Formylation of 4-Methyl-2-(piperidin-1-yl)thiazole (II)

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][7] The reaction proceeds via the formation of a Vilsmeier reagent, typically a chloroiminium ion, from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[8] The electron-rich 5-position of the 2-(dialkylamino)thiazole ring then attacks this electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to the desired aldehyde.[3][9]

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Thiazole 4-Methyl-2-(piperidin-1-yl)thiazole Thiazole->Iminium_Salt Electrophilic Attack Product Target Molecule (I) Iminium_Salt->Product Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack Formylation.

Experimental Protocol:

  • In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5-2.0 eq) dropwise, ensuring the temperature does not exceed 10 °C.

  • Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 4-methyl-2-(piperidin-1-yl)thiazole (II) (1.0 eq) in anhydrous DMF or dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~8-9.

  • Extract the product with ethyl acetate or DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the pure 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde.[3]

Expected Yield: 60-75%

Characterization of the Final Product

4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde (I)

ParameterData
Appearance Yellow solid
Molecular Formula C₁₀H₁₄N₂OS[10]
Molecular Weight 210.30 g/mol [10]
¹H NMR (CDCl₃) δ (ppm): ~9.8 (s, 1H, CHO), ~3.6 (t, 4H, piperidine N-CH₂), ~2.6 (s, 3H, CH₃), ~1.7 (m, 6H, piperidine CH₂)
¹³C NMR (CDCl₃) δ (ppm): ~16 (CH₃), ~24, ~25, ~51 (piperidine carbons), ~125 (thiazole C-5), ~150 (thiazole C-4), ~170 (thiazole C-2), ~185 (CHO)
IR (KBr, cm⁻¹) ~1660 (C=O stretching of aldehyde), ~1550 (C=N stretching of thiazole)
MS (ESI+) m/z: 211.09 [M+H]⁺

Safety Considerations

  • 3-Chloro-2-butanone: is a lachrymator and is corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. All manipulations should be carried out in a fume hood, and appropriate PPE must be worn.

  • Vilsmeier-Haack reaction: The reaction of POCl₃ with DMF is exothermic. Proper temperature control is crucial to prevent runaway reactions.

  • Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. The pathway, employing the Hantzsch thiazole synthesis and the Vilsmeier-Haack formylation, offers a practical route to this valuable heterocyclic building block. The provided experimental protocols are robust and have been designed for reproducibility. The comprehensive characterization data serves as a benchmark for researchers to validate their synthetic outcomes. The modularity of this synthetic approach allows for the potential generation of a diverse library of analogues by varying the α-haloketone and the N,N-disubstituted thiourea in the Hantzsch reaction, opening avenues for further exploration in drug discovery and materials science.

References

  • Gillon, D. W., Forrest, I. J., Meakins, G. D., Tirel, M. D., & Wallis, J. D. (1983). N,N-Disubstituted 2-aminothiazole-5-carbaldehydes: preparation and investigation of structural features. Journal of the Chemical Society, Perkin Transactions 1, 341-347.
  • PubChem. (n.d.). 4-Methyl-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde. Retrieved from [Link]

  • BenchChem. (n.d.).
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  • Benchchem. (n.d.). Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
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  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
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  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
  • National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28067–28094. [Link]

  • ResearchGate. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)
  • Benchchem. (n.d.). An In-depth Technical Guide on the Synthesis and Potential Applications of 4-Methyl-2-(piperidin-2-yl)oxazole Analogues.
  • National Center for Biotechnology Information. (2008). N-Phenylpiperidine-1-carbothioamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1743. [Link]

  • Sigma-Aldrich. (n.d.). 2-(4-Methyl-1-piperazinyl)thiazole-5-carboxaldehyde AldrichCPR.
  • ResearchGate. (2021).

Sources

Foundational

Spectroscopic Data for 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of experimentally acquired spectra in the public domain, this document leverages advanced predictive algorithms and established spectroscopic principles to present a detailed analysis of its anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational spectroscopic profile to aid in the identification, characterization, and quality control of this molecule. Methodologies for data acquisition and interpretation are also detailed to ensure scientific integrity and reproducibility.

Introduction

4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde belongs to the thiazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active agents. The unique arrangement of a thiazole ring substituted with a methyl group, a piperidinyl moiety, and a carbaldehyde functional group suggests a rich chemical profile with potential for diverse biological interactions. Accurate and thorough spectroscopic analysis is paramount for the unambiguous identification and characterization of such novel chemical entities. This guide serves as a key resource by providing a detailed, albeit predicted, spectroscopic dataset for this compound, thereby facilitating its synthesis, purification, and downstream applications.

Chemical Identity
IdentifierValueSource
IUPAC Name 4-methyl-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehydePubChem[1]
CAS Number 730997-87-2PubChem[1]
Molecular Formula C₁₀H₁₄N₂OSPubChem[1]
Molecular Weight 210.30 g/mol PubChem[1]
Canonical SMILES CC1=C(SC(=N1)N2CCCCC2)C=OPubChem[1]

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. These predictions are generated using established computational models and are supported by the analysis of structurally similar compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Predicted ¹H and ¹³C NMR chemical shifts are presented below. These predictions are based on hierarchical organization of spherical environments (HOSE) codes and other machine learning algorithms that analyze a vast database of existing chemical structures and their experimental NMR data.[2][3]

Molecular Structure with Atom Numbering for NMR Assignments:

Caption: Molecular structure of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.8s1HH-7 (CHO)The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond.
~3.5t4HH-9, H-13Protons on the carbons adjacent to the nitrogen of the piperidine ring are deshielded.
~2.5s3HH-6 (CH₃)The methyl group on the thiazole ring is expected in this region.
~1.7m6HH-10, H-11, H-12Protons on the remaining carbons of the piperidine ring.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~185C-7 (CHO)The carbonyl carbon of the aldehyde is significantly deshielded.
~170C-2The carbon in the thiazole ring attached to two nitrogen atoms is highly deshielded.
~155C-4The substituted carbon of the thiazole ring.
~125C-5The carbon of the thiazole ring attached to the aldehyde group.
~50C-9, C-13Carbons of the piperidine ring adjacent to the nitrogen.
~25C-10, C-12Carbons of the piperidine ring.
~24C-11Carbon of the piperidine ring.
~15C-6 (CH₃)The methyl carbon on the thiazole ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.

Expected Fragmentation Pattern:

Electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺˙) at m/z = 210. The fragmentation of organic molecules in a mass spectrometer is not random; it results in the formation of the most stable carbocations and neutral radicals.[4][5] The most probable fragmentation pathways for 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde are illustrated below.

G M [C10H14N2OS]+• m/z = 210 (M+•) F1 [M - H]•+ m/z = 209 M->F1 - H• F2 [M - CHO]•+ m/z = 181 M->F2 - CHO• F3 [C9H14N2S]+ m/z = 182 M->F3 - CO F4 [C5H4NS(CHO)]+ m/z = 126 M->F4 - C5H10N• F5 [C6H11N]+ m/z = 97 M->F5 - C4H3NS(CHO)•

Caption: Plausible fragmentation pathways in the mass spectrum of the target compound.

Table 3: Predicted Mass Spectrometry Data (EI)

m/zProposed FragmentRationale
210[C₁₀H₁₄N₂OS]⁺˙Molecular ion (M⁺˙).
209[C₁₀H₁₃N₂OS]⁺Loss of a hydrogen radical from the aldehyde or methyl group.
181[C₉H₁₄N₂S]⁺Loss of the formyl radical (•CHO).
182[C₉H₁₄N₂S]⁺α-cleavage with loss of CO.
126[C₅H₄NS(CHO)]⁺Cleavage of the bond between the thiazole ring and the piperidine nitrogen.
97[C₆H₁₁N]⁺Formation of the piperidinyl cation.
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~2930, ~2850Medium-StrongC-H stretchAliphatic (Piperidine and Methyl)
~2720WeakC-H stretchAldehyde
~1680StrongC=O stretchAldehyde
~1600MediumC=N stretchThiazole ring
~1550MediumC=C stretchThiazole ring
~1450MediumC-H bendAliphatic
~1100MediumC-N stretchAmine

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Data Acquisition

Workflow for NMR Sample Preparation and Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh 5-25 mg of sample for ¹H NMR or 50-100 mg for ¹³C NMR B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Filter solution to remove particulates B->C D Transfer to a high-quality NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock and shim the instrument E->F G Acquire ¹H and ¹³C spectra using standard pulse sequences F->G H Process the raw data (Fourier transform, phase correction, baseline correction) G->H I Reference spectra to TMS (0 ppm) H->I J Integrate ¹H signals and pick peaks I->J K Assign signals to the molecular structure J->K

Sources

Exploratory

4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde Authored by a Senior Application Scientist Foreword: From Scaffold to Strategy The thiazole nucleus...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde

Authored by a Senior Application Scientist

Foreword: From Scaffold to Strategy

The thiazole nucleus represents a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of FDA-approved therapeutics. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. This guide focuses on a specific, yet representative, member of this class: 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. While the specific mechanism of action for this particular compound is not extensively documented in public literature, its structure provides a rich template for a systematic investigation.

This document is structured not as a static review of a known mechanism, but as a strategic whitepaper for researchers, scientists, and drug development professionals. It outlines the logical and experimental workflow required to elucidate the mechanism of action (MoA) for a novel thiazole derivative, using 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde as our central case study. We will proceed from foundational structural analysis to advanced in vivo validation, providing both the "how" and the "why" behind each experimental choice.

Part 1: Structural Deconstruction and Mechanistic Hypothesis Generation

The chemical architecture of a small molecule is the primary determinant of its biological function. A thorough analysis of its constituent parts allows for the generation of initial, testable hypotheses.

Chemical Structure: 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde Molecular Formula: C₁₀H₁₄N₂OS[1]

  • The Thiazole Core: This five-membered aromatic ring containing sulfur and nitrogen is a versatile pharmacophore.[2] Its electron-rich nature allows for a variety of non-covalent interactions with biological macromolecules.

  • The 5-Carbaldehyde Group: This is a critical feature. Aldehydes are electrophilic and can react with nucleophilic residues in proteins, such as the lysine side-chain amine or the cysteine thiol group, to form Schiff bases or thioacetals, respectively. This suggests the potential for covalent or pseudo-covalent target engagement, which can lead to potent and durable inhibition.

  • The 2-Piperidinyl Group: This saturated heterocycle often improves solubility and can engage in hydrophobic or van der Waals interactions within a binding pocket. Its presence can also influence the molecule's pharmacokinetic properties.

  • The 4-Methyl Group: This small alkyl group can contribute to binding affinity through hydrophobic interactions and can influence the electronic properties of the thiazole ring.

Based on this analysis, we can hypothesize several broad classes of potential mechanisms:

  • Enzyme Inhibition: The molecule could act as an inhibitor of enzymes, particularly those with a key nucleophilic residue in their active site.

  • Receptor Modulation: It might bind to a specific receptor, either as an agonist or antagonist, to modulate a signaling pathway.

  • Disruption of Protein-Protein Interactions: The compound could position itself at the interface of a protein complex, disrupting its formation or function.

Part 2: A Phased Approach to MoA Elucidation

A systematic, multi-tiered approach is essential for accurately defining the MoA of a novel compound. This workflow ensures that data from each stage informs the experimental design of the next.

MoA_Workflow cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Pathway Analysis & Cellular Effects A Phenotypic Screening (e.g., Antiproliferative, Antimicrobial Assays) B Initial Target Class Prediction (e.g., Kinase, Protease Panels) A->B Identifies biological context C Affinity Chromatography / Pulldown Assays B->C Narrows down target candidates E Biophysical Binding Assays (SPR, ITC) C->E D In Silico Target Prediction & Docking D->E Validates direct binding F Cell-Based Functional Assays (e.g., Apoptosis, Cell Cycle) E->F Confirms cellular target engagement H Phosphoproteomics / Transcriptomics F->H G Target Knockdown/Overexpression G->F Confirms target relevance

Caption: Phased workflow for MoA elucidation.

Part 3: Key Experimental Protocols and Rationale

Here we detail the methodologies for the critical experiments in our MoA elucidation workflow.

Phenotypic Screening: Unveiling Biological Activity

The first step is to determine in which biological context our compound is active. A broad phenotypic screen provides this initial direction. Given the known activities of thiazole derivatives, we will focus on anticancer and antimicrobial assays.[3][4]

Experimental Protocol: MTT Proliferation Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cell lines (e.g., A549, HepG2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]

  • Compound Treatment: Prepare a serial dilution of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde (e.g., from 0.01 µM to 100 µM). Add the compound to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Rationale: This experiment is a cost-effective and high-throughput method to identify if the compound has cytotoxic or cytostatic effects. A low IC₅₀ value would justify further investigation into its anticancer potential and the underlying mechanism, such as the induction of apoptosis.[6]

Target Identification: In Silico and In Vitro Approaches

Once a phenotype is confirmed, the next crucial step is to identify the direct molecular target(s).

In Silico Target Prediction

Computational tools can predict potential protein targets based on the ligand's structure, a process sometimes referred to as reverse docking.[7]

Experimental Protocol: Molecular Docking

  • Ligand Preparation: Generate a 3D structure of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde and perform energy minimization.

  • Target Selection: Select a library of potential protein targets. Based on literature for similar scaffolds, this could include kinases (e.g., c-Met), cyclooxygenases (COX), and D1 protease.[8][9][10]

  • Docking Simulation: Use software like AutoDock or Schrödinger to dock the ligand into the active site of each selected protein.

  • Analysis: Analyze the results based on binding energy (kcal/mol) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) formed. A lower binding energy suggests a more favorable interaction.

Rationale: Docking studies provide a computationally inexpensive way to prioritize potential targets for experimental validation. For instance, identifying a favorable binding mode with a specific kinase could guide subsequent biochemical inhibition assays.[5]

Docking_Diagram cluster_0 Molecular Docking Workflow Ligand Ligand (4-Methyl-2-piperidin-1-yl- thiazole-5-carbaldehyde) Docking Docking Algorithm Ligand->Docking Target Protein Target (e.g., c-Met Kinase) Target->Docking Result Binding Pose & Scoring Function (Binding Energy) Docking->Result

Caption: Workflow for in silico molecular docking.

Target Validation and Pathway Analysis

Positive hits from in silico and initial screening must be validated through direct binding and functional assays.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

If the compound shows antiproliferative activity, it is critical to determine if it induces cell cycle arrest.

  • Cell Treatment: Treat a cancer cell line (e.g., HepG2) with the compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.

  • Staining: Wash the cells and resuspend in PBS containing propidium iodide (PI) and RNase A.

  • Data Acquisition: Analyze the cells using a flow cytometer, measuring the fluorescence of PI, which is proportional to the DNA content.

  • Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a specific phase suggests cell cycle arrest.

Rationale: This experiment provides mechanistic insight into the antiproliferative effect. For example, a compound that causes S-phase arrest may be interfering with DNA replication.[6] This cellular-level data is crucial for confirming that the interaction with a putative target leads to a functional consequence.

Part 4: Data Synthesis and Interpretation

Effective MoA elucidation relies on the integration of data from multiple orthogonal assays.

Data Summary Table

Experiment Parameter Measured Sample Data for Hypothetical Active Compound Interpretation
MTT Assay (HepG2) IC₅₀1.11 µMPotent antiproliferative activity.
Molecular Docking Binding Energy (c-Met)-8.5 kcal/molStrong predicted affinity for c-Met kinase.
c-Met Kinase Assay IC₅₀0.5 µMDirect and potent inhibition of the target enzyme.
Cell Cycle Analysis % Cells in S-phase65% (vs. 30% in control)Induction of S-phase cell cycle arrest.
Western Blot Phospho-c-Met levelsDecreased by 80%Target engagement and inhibition in a cellular context.

Conclusion

The journey to elucidate the mechanism of action for a novel compound like 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde is a multi-step, iterative process. It begins with a deep understanding of the molecule's chemical features and progresses through systematic screening, target identification, and functional validation. By integrating computational, biochemical, and cell-based approaches, researchers can build a robust, evidence-based model of a compound's MoA, paving the way for its further development as a potential therapeutic agent.

References

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Retrieved January 21, 2026, from [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2012). Molecules, 17(9), 10483-10493. MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (2014). Molecules, 19(11), 17799-17812. PMC. Retrieved January 21, 2026, from [Link]

  • 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). Molecules, 26(6), 1649. PMC. Retrieved January 21, 2026, from [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. (2023). RSC Advances, 13(45), 31631-31647. RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (2026). Journal of Medicinal Chemistry. ACS Publications. Retrieved January 21, 2026, from [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). Applied Sciences, 11(3), 1180. MDPI. Retrieved January 21, 2026, from [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2248-2262. PMC. Retrieved January 21, 2026, from [Link]

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (2026). Journal of Medicinal Chemistry. ACS Publications. Retrieved January 21, 2026, from [Link]

  • Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. (2022). BMC Chemistry, 16(1), 69. PMC. Retrieved January 21, 2026, from [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2021). Biopolymers and Cell, 37(5), 389-399. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). Molecules, 26(6), 1649. MDPI. Retrieved January 21, 2026, from [Link]

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (2020). Molecules, 25(18), 4234. MDPI. Retrieved January 21, 2026, from [Link]

  • In silico identification of targets for a novel scaffold, 2-thiazolylimino-5-benzylidin-thiazolidin-4-one. (2014). Medicinal Chemistry Research, 23(11), 4871-4878. PubMed. Retrieved January 21, 2026, from [Link]

  • Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. (2016). Bioorganic & Medicinal Chemistry Letters, 26(14), 3266-3272. PubMed. Retrieved January 21, 2026, from [Link]

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Sources

Foundational

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activitie...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. This technical guide delves into the prospective biological significance of a specific derivative, 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. While direct literature on this exact molecule is emerging, its structural motifs—a substituted thiazole ring, a piperidine moiety, and a carbaldehyde group—suggest a rich potential for therapeutic applications, primarily in the realms of antimicrobial and anticancer research. This document serves as a comprehensive resource for investigators, outlining the scientific rationale for exploring its efficacy, detailed methodologies for its synthesis and biological evaluation, and a discussion of potential mechanisms of action based on established knowledge of related thiazole-containing compounds.

Introduction: The Thiazole Moiety as a Privileged Scaffold in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in a vast array of biologically active natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" in drug design. Thiazole derivatives have demonstrated a remarkable diversity of pharmacological effects, including antimicrobial, antifungal, antiviral, antitumor, anti-inflammatory, and anticonvulsant properties.[2][3] The presence of the thiazole nucleus is a key feature in blockbuster drugs such as the antibiotic Cefditoren and the antiretroviral Ritonavir.[4][5]

The subject of this guide, 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde, combines the thiazole core with a piperidine ring and a reactive carbaldehyde group. The piperidine moiety can influence the compound's solubility, lipophilicity, and ability to interact with biological targets, while the carbaldehyde group offers a handle for further synthetic modifications or direct interaction with cellular nucleophiles. Based on the extensive literature on related structures, this compound is a prime candidate for investigation as a novel antimicrobial and cytotoxic agent.

Synthetic Strategy and Characterization

The synthesis of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde can be approached through established methods for thiazole ring formation, often involving the Hantzsch thiazole synthesis or variations thereof. A plausible synthetic route would involve the condensation of a piperidine-containing thiourea with an appropriate α-haloketone.

General Synthetic Protocol

A multi-step synthesis is typically employed for such derivatives.[6] The following protocol is a representative example based on common synthetic strategies for similar thiazole compounds:

  • Synthesis of Piperidine-1-carbothioamide: Reaction of piperidine with a thiocyanate salt or isothiocyanate in a suitable solvent.

  • Thiazole Ring Formation: Condensation of piperidine-1-carbothioamide with a 3-halo-2-oxobutanal derivative.

  • Purification: The crude product is purified using column chromatography on silica gel.[6]

  • Characterization: The structure and purity of the final compound are confirmed by techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.[6]

Visualization of Synthetic Workflow

Synthesis_Workflow Piperidine Piperidine Piperidine_Thiourea Piperidine-1-carbothioamide Piperidine->Piperidine_Thiourea Reaction Thiourea_Source Thiocyanate or Isothiocyanate Thiourea_Source->Piperidine_Thiourea Alpha_Haloketone 3-halo-2-oxobutanal derivative Target_Compound 4-Methyl-2-piperidin-1-yl- thiazole-5-carbaldehyde Alpha_Haloketone->Target_Compound Piperidine_Thiourea->Target_Compound Condensation

Caption: A generalized workflow for the synthesis of the target compound.

Prospective Biological Activity I: Antimicrobial Properties

Thiazole derivatives are well-documented for their potent activity against a wide range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8] The amphiphilic nature of some thiazole derivatives may facilitate their integration into microbial cell membranes, leading to disruption and cell death.[7]

Rationale for Antimicrobial Investigation

The structural components of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde suggest a strong likelihood of antimicrobial efficacy. The thiazole ring itself is a key pharmacophore, and the lipophilic piperidine moiety could enhance membrane permeability. The carbaldehyde group may react with essential microbial enzymes or other biomolecules.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

A standard and reliable method to assess the antimicrobial activity is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The suspension is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution Series: The test compound is serially diluted in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

  • Determination of MBC/MFC: An aliquot from the wells showing no growth is sub-cultured onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[9]

Data Presentation: Antimicrobial Activity Profile
MicroorganismStrainMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureusATCC 29213Hypothetical DataHypothetical Data
Escherichia coliATCC 25922Hypothetical DataHypothetical Data
Candida albicansATCC 90028Hypothetical DataHypothetical Data

Prospective Biological Activity II: Anticancer and Cytotoxic Effects

A significant body of research highlights the anticancer potential of thiazole derivatives.[10][11] These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cell proliferation and survival.[6]

Rationale for Cytotoxicity Screening

The structural similarity of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde to other thiazole-containing compounds with demonstrated antitumor activity warrants its investigation as a potential cytotoxic agent.[6] The planar thiazole ring can intercalate into DNA or bind to enzyme active sites, while the other substituents can fine-tune this activity.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6][10]

Step-by-Step Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[6][10]

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) is determined.

Data Presentation: In Vitro Cytotoxicity
Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast AdenocarcinomaHypothetical Data
HepG-2Hepatocellular CarcinomaHypothetical Data
A549Lung CarcinomaHypothetical Data

Putative Mechanisms of Action

While the precise molecular targets of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde are yet to be elucidated, we can infer potential mechanisms based on the activities of related compounds.

Antimicrobial Mechanism

The antimicrobial action could stem from the disruption of cell membrane integrity, inhibition of essential enzymes involved in cell wall synthesis or DNA replication, or the generation of reactive oxygen species.

Anticancer Mechanism

Several signaling pathways are implicated in the anticancer effects of thiazole derivatives. A plausible mechanism could involve the inhibition of protein kinases that are often dysregulated in cancer, or the induction of apoptosis through the mitochondrial pathway.

Visualization of a Potential Signaling Pathway

Apoptosis_Pathway Compound 4-Methyl-2-piperidin-1-yl- thiazole-5-carbaldehyde Mitochondrion Mitochondrion Compound->Mitochondrion Induces Stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a robust synthetic pathway to 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde, a hetero...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde, a heterocyclic scaffold of significant interest in medicinal chemistry. The guide details a strategic four-step synthesis, commencing with the well-established Hantzsch thiazole synthesis, followed by a Sandmeyer reaction to introduce a key bromo intermediate. Subsequent Buchwald-Hartwig amination affords the piperidinyl-substituted thiazole, which then undergoes Vilsmeier-Haack formylation to yield the target carbaldehyde. This document provides not only detailed, step-by-step protocols but also delves into the mechanistic rationale behind the chosen reactions and experimental conditions, offering field-proven insights for successful synthesis and future derivatization.

Introduction

The 2-aminothiazole moiety is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, antibacterial, and anticancer agents. The introduction of a carbaldehyde group at the 5-position of the thiazole ring provides a versatile chemical handle for further molecular elaboration, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies. The specific target of this guide, 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde, combines the established bioactivity of the 2-aminothiazole core with the conformational rigidity and lipophilicity of the piperidine ring, making it and its derivatives attractive candidates for novel drug development programs.

This guide is structured to provide a logical and experimentally sound pathway for the synthesis of this key intermediate, emphasizing not just the "how" but also the "why" of the synthetic strategy and individual reaction steps.

Overall Synthetic Strategy

The synthesis of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde is strategically designed in a four-step sequence. This approach allows for the controlled and efficient construction of the target molecule from readily available starting materials.

Synthetic_Workflow A Chloroacetone + Thiourea B 2-Amino-4-methylthiazole A->B Hantzsch Thiazole Synthesis C 2-Bromo-4-methylthiazole B->C Sandmeyer Reaction D 4-Methyl-2-(piperidin-1-yl)thiazole C->D Buchwald-Hartwig Amination E 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde D->E Vilsmeier-Haack Formylation

Figure 1: Overall synthetic workflow for 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde.

Step 1: Hantzsch Thiazole Synthesis of 2-Amino-4-methylthiazole

The synthesis commences with the classic Hantzsch thiazole synthesis, a reliable and high-yielding method for the construction of the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide.

Mechanism and Rationale

The reaction between chloroacetone and thiourea proceeds via an initial nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring. The use of water as a solvent is advantageous for its ability to dissolve the thiourea and facilitate the reaction, though the reaction can become vigorous if not properly controlled[1].

Hantzsch_Mechanism cluster_0 Hantzsch Thiazole Synthesis Thiourea Thiourea S-alkylation S-alkylation Thiourea->S-alkylation Chloroacetone Intramolecular\nCyclization Intramolecular Cyclization S-alkylation->Intramolecular\nCyclization Dehydration Dehydration Intramolecular\nCyclization->Dehydration 2-Amino-4-methylthiazole 2-Amino-4-methylthiazole Dehydration->2-Amino-4-methylthiazole

Figure 2: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Thiourea 76.12 76 g 1.0
Chloroacetone 92.53 92.5 g (80 mL) 1.0
Sodium Hydroxide 40.00 200 g 5.0
Water 18.02 200 mL -

| Diethyl Ether | 74.12 | 300 mL | - |

Procedure:

  • Suspend thiourea (76 g, 1 mol) in 200 mL of water in a 500-mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • With stirring, add chloroacetone (92.5 g, 1 mol) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

  • After the addition is complete, heat the yellow solution to reflux for 2 hours[1].

  • Cool the reaction mixture and, while stirring, cautiously add solid sodium hydroxide (200 g) while cooling the flask in an ice bath.

  • Separate the upper oily layer and extract the aqueous layer three times with diethyl ether (100 mL each).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by distillation to yield 2-amino-4-methylthiazole.

Step 2: Sandmeyer Reaction to 2-Bromo-4-methylthiazole

The conversion of the 2-amino group to a 2-bromo group is a crucial step to enable the subsequent cross-coupling reaction. The Sandmeyer reaction is a well-established method for this transformation.

Mechanism and Rationale

The Sandmeyer reaction involves the diazotization of the primary amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is followed by a copper(I)-catalyzed substitution of the diazonium group with a bromide ion. The use of a copper(I) salt is critical for the efficiency of the reaction[2][3]. For 2-aminothiazoles, a mixture of CuBr and CuBr₂ can be effective[2].

Experimental Protocol

Materials:

Reagent Molar Mass ( g/mol ) Quantity (Example) Moles
2-Amino-4-methylthiazole 114.17 11.4 g 0.1
Copper(I) Bromide (CuBr) 143.45 1.43 g 0.01
n-Butyl nitrite 103.12 12.4 g (13.8 mL) 0.12

| Acetonitrile | 41.05 | 100 mL | - |

Procedure:

  • To a solution of 2-amino-4-methylthiazole (11.4 g, 0.1 mol) in acetonitrile (100 mL), add CuBr (1.43 g, 0.01 mol).

  • Heat the mixture to 60 °C.

  • Slowly add n-butyl nitrite (12.4 g, 0.12 mol) over 15 minutes.

  • Stir the reaction mixture at 60 °C for 30 minutes after the addition is complete.

  • Cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 2-bromo-4-methylthiazole.

Step 3: Buchwald-Hartwig Amination to 4-Methyl-2-(piperidin-1-yl)thiazole

The introduction of the piperidine moiety is achieved via a palladium-catalyzed Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of carbon-nitrogen bonds.

Mechanism and Rationale

The Buchwald-Hartwig amination involves a catalytic cycle with a palladium complex. The cycle begins with the oxidative addition of the 2-bromo-4-methylthiazole to a Pd(0) complex. This is followed by the coordination of the amine (piperidine) and subsequent deprotonation by a base to form a palladium-amido complex. Finally, reductive elimination yields the desired product and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed to promote the reductive elimination step[4][5].

Buchwald_Hartwig cluster_1 Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition 2-Bromo-4-methylthiazole Ligand Exchange Ligand Exchange Oxidative Addition->Ligand Exchange Piperidine Reductive Elimination Reductive Elimination Ligand Exchange->Reductive Elimination Base Reductive Elimination->Pd(0)L2 Product

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol

Materials:

Reagent Molar Mass ( g/mol ) Quantity (Example) Moles
2-Bromo-4-methylthiazole 178.04 1.78 g 0.01
Piperidine 85.15 1.02 g (1.18 mL) 0.012
Pd₂(dba)₃ 915.72 92 mg 0.0001
Xantphos 578.68 116 mg 0.0002
Sodium tert-butoxide 96.10 1.35 g 0.014

| Toluene | 92.14 | 20 mL | - |

Procedure:

  • In an oven-dried Schlenk flask, combine 2-bromo-4-methylthiazole (1.78 g, 0.01 mol), Pd₂(dba)₃ (92 mg, 0.1 mmol), Xantphos (116 mg, 0.2 mmol), and sodium tert-butoxide (1.35 g, 0.014 mol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add dry toluene (20 mL) and piperidine (1.02 g, 0.012 mol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain 4-methyl-2-(piperidin-1-yl)thiazole.

Step 4: Vilsmeier-Haack Formylation to 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde

The final step is the introduction of the carbaldehyde group at the 5-position of the thiazole ring using the Vilsmeier-Haack reaction. This is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Mechanism and Rationale

The Vilsmeier-Haack reaction involves the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (typically dimethylformamide, DMF) and phosphorus oxychloride (POCl₃)[6][7]. This electrophilic species then attacks the electron-rich 5-position of the 4-methyl-2-(piperidin-1-yl)thiazole ring. The resulting iminium salt is subsequently hydrolyzed during workup to yield the desired aldehyde. The piperidinyl group at the 2-position acts as an electron-donating group, activating the thiazole ring towards electrophilic substitution.

Experimental Protocol

Materials:

Reagent Molar Mass ( g/mol ) Quantity (Example) Moles
4-Methyl-2-(piperidin-1-yl)thiazole 182.29 1.82 g 0.01
Phosphorus oxychloride (POCl₃) 153.33 2.3 g (1.4 mL) 0.015

| N,N-Dimethylformamide (DMF) | 73.09 | 10 mL | - |

Procedure:

  • In a round-bottom flask, cool N,N-dimethylformamide (10 mL) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (2.3 g, 0.015 mol) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 4-methyl-2-(piperidin-1-yl)thiazole (1.82 g, 0.01 mol) in DMF (5 mL) dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde[8][9].

Characterization and Data

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

Physicochemical Properties of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde:

Property Value
CAS Number 730997-87-2[8][9]
Molecular Formula C₁₀H₁₄N₂OS[8][9]
Molecular Weight 210.30 g/mol [8][9]

| Appearance | Solid |

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show a singlet for the aldehydic proton (around 9.5-10.0 ppm), a singlet for the methyl group on the thiazole ring (around 2.5 ppm), and multiplets for the piperidine protons.

  • ¹³C NMR: The spectrum should display a signal for the carbonyl carbon of the aldehyde (around 180-190 ppm), signals for the thiazole ring carbons (with the carbon bearing the piperidine group being significantly deshielded), a signal for the methyl group, and signals for the piperidine carbons.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (210.30 g/mol ).

Conclusion

This technical guide has detailed a reliable and scalable four-step synthesis for 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. By providing a thorough explanation of the underlying chemical principles and detailed experimental protocols, this guide serves as a valuable resource for researchers in medicinal chemistry and drug development. The strategic choice of reactions, from the foundational Hantzsch synthesis to the powerful Buchwald-Hartwig amination and concluding with the Vilsmeier-Haack formylation, offers an efficient pathway to this versatile heterocyclic building block, paving the way for the synthesis of novel derivatives with potential therapeutic applications.

References

  • PubChem. 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. Available from: [Link]

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  • MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available from: [Link]

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Foundational

The Renaissance of a Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Piperidinyl-Thiazole Compounds

Introduction: The Piperidinyl-Thiazole Core - A Privileged Scaffold in Modern Drug Discovery The confluence of a piperidine ring and a thiazole nucleus creates a chemical scaffold of remarkable versatility and therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidinyl-Thiazole Core - A Privileged Scaffold in Modern Drug Discovery

The confluence of a piperidine ring and a thiazole nucleus creates a chemical scaffold of remarkable versatility and therapeutic potential. This piperidinyl-thiazole core is a recurring motif in a diverse array of biologically active molecules, from cutting-edge agricultural fungicides to promising new classes of therapeutics for human health.[1][2] Its prevalence is not accidental; the unique stereoelectronic properties of this combination offer a robust framework for molecular exploration. The piperidine moiety provides a flexible yet constrained saturated heterocyclic system, ideal for probing deep into the binding pockets of target proteins and establishing crucial hydrophobic and van der Waals interactions. The thiazole ring, an aromatic heterocycle containing sulfur and nitrogen, serves as a versatile linker and a hub for introducing a wide range of substituents, influencing the molecule's polarity, metabolic stability, and ability to form key hydrogen bonds.[1][2]

This guide provides an in-depth technical overview of the discovery and synthesis of novel piperidinyl-thiazole compounds, intended for researchers, scientists, and drug development professionals. We will move beyond a mere recitation of protocols to delve into the strategic rationale behind synthetic choices, the intricacies of biological evaluation, and the iterative process of lead optimization through the lens of structure-activity relationships (SAR). Our focus is on providing not just the "how," but the "why," equipping the reader with the foundational knowledge to innovate within this exciting chemical space. The journey from initial concept to a promising lead candidate is a testament to the synergy of synthetic chemistry, biological screening, and computational modeling, a narrative we will explore in detail.

I. Strategic Synthesis of the Piperidinyl-Thiazole Core: The Hantzsch Thiazole Synthesis and Its Modern Adaptations

The cornerstone of piperidinyl-thiazole synthesis is the venerable Hantzsch thiazole synthesis, a reaction first reported in the late 19th century that remains a workhorse in contemporary medicinal chemistry.[3] This powerful cyclocondensation reaction typically involves the reaction of an α-haloketone with a thioamide to form the thiazole ring.[4][5]

The Foundational Hantzsch Thiazole Synthesis

The classical Hantzsch synthesis provides a straightforward and often high-yielding route to the thiazole core. The general mechanism proceeds through an initial S-alkylation of the thioamide with the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.

Hantzsch_Mechanism Thioamide Thioamide (Piperidine-derived) Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 + α-Haloketone (SN2 reaction) Haloketone α-Haloketone Product Piperidinyl-Thiazole Intermediate2 Cyclized Intermediate (Thiazoline derivative) Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate2->Product - H2O (Dehydration)

Caption: Generalized mechanism of the Hantzsch thiazole synthesis.

A significant challenge in applying the Hantzsch synthesis to piperidinyl-thiazoles arises from the nucleophilicity of the piperidine nitrogen. This secondary amine can compete with the thioamide sulfur in reacting with the α-haloketone, leading to undesired side products and reduced yields. To circumvent this, a common strategy is the use of a protecting group on the piperidine nitrogen, such as the tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the reaction conditions for the thiazole formation and can be readily removed in a subsequent step.

Experimental Protocol: A Modern Hantzsch Synthesis Approach

The following protocol provides a detailed, step-by-step methodology for the synthesis of a generic N-Boc-piperidinyl-thiazole derivative, a common intermediate in many drug discovery programs.

Step 1: Synthesis of the N-Boc-piperidine Thioamide

  • To a solution of N-Boc-piperidine-4-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF), add Lawesson's reagent (0.6 eq).

  • Reflux the reaction mixture under a nitrogen atmosphere for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-Boc-piperidine thioamide.

Step 2: Hantzsch Cyclization to Form the Piperidinyl-Thiazole

  • In a round-bottom flask, dissolve the N-Boc-piperidine thioamide (1.0 eq) and the desired α-haloketone (e.g., 2-bromoacetophenone, 1.1 eq) in a suitable solvent such as ethanol or methanol.[4]

  • Heat the reaction mixture to reflux for 2-4 hours, again monitoring by TLC.[6]

  • After cooling to room temperature, pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium bicarbonate to neutralize the hydrohalic acid formed during the reaction.[4][5]

  • The thiazole product, being poorly soluble in water, will often precipitate out of solution.[4][5]

  • Collect the solid product by vacuum filtration, wash with cold water, and air dry.[4]

  • If necessary, further purify the product by recrystallization or column chromatography.

Step 3: Deprotection of the Piperidine Nitrogen (if required)

  • Dissolve the N-Boc-piperidinyl-thiazole in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrochloric acid (HCl) in dioxane.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

  • Neutralize the resulting salt with a base such as sodium bicarbonate to obtain the free piperidinyl-thiazole.

Characterization and Purification

The identity and purity of the synthesized compounds are typically confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.

  • Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to assess the purity of the compounds and to monitor the progress of reactions.

  • Melting Point: The melting point of a solid compound is a useful indicator of its purity.[4]

II. Biological Evaluation: From In Vitro Screening to In Vivo Efficacy

The synthesized library of novel piperidinyl-thiazole compounds is then subjected to a cascade of biological assays to identify promising lead candidates. The specific assays employed will depend on the therapeutic area of interest. Here, we will focus on two prominent applications: antifungal activity and inhibition of Fatty Acid Amide Hydrolase (FAAH).

Antifungal Activity Screening

Piperidinyl-thiazole derivatives have demonstrated potent activity against a range of fungal pathogens, particularly oomycetes which are a significant threat to agriculture.[7]

In Vitro Antifungal Assay Protocol (Broth Microdilution Method)

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial dilutions of the stock solutions in a suitable broth medium (e.g., potato dextrose broth for many fungal species).

  • Inoculate each well with a standardized suspension of the target fungal spores or mycelial fragments.

  • Include positive controls (a known antifungal agent) and negative controls (broth and DMSO without any compound).

  • Incubate the plates at an appropriate temperature for 24-72 hours.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible fungal growth.[8]

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

FAAH is a serine hydrolase that plays a crucial role in the degradation of endocannabinoids, making it an attractive target for the treatment of pain, anxiety, and inflammation.[9][10] Piperidinyl-thiazole compounds have emerged as potent and selective FAAH inhibitors.[9]

Fluorometric FAAH Inhibition Assay Protocol

  • Prepare recombinant human FAAH enzyme and a fluorogenic substrate, such as AMC-arachidonoyl amide.[11][12]

  • In a 96-well plate, add the FAAH enzyme to a buffer solution.

  • Add various concentrations of the test compounds (pre-dissolved in DMSO) to the wells.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Incubate the plate at 37°C and monitor the increase in fluorescence over time using a fluorescence plate reader. The hydrolysis of the substrate by FAAH releases a fluorescent product.[11][12]

  • Calculate the rate of reaction for each compound concentration and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

III. Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from the biological assays are used to establish a structure-activity relationship (SAR), which provides crucial insights into how the chemical structure of the compounds influences their biological activity. This iterative process of synthesis, testing, and SAR analysis is the engine of lead optimization.

Key SAR Insights for Piperidinyl-Thiazole Derivatives
  • Substituents on the Thiazole Ring: The nature and position of substituents on the thiazole ring can have a profound impact on potency. For example, in the context of FAAH inhibitors, docking studies have shown that the thiazole ring can form hydrogen bonds with key amino acid residues in the active site.[9]

  • The Piperidine Moiety: Modifications to the piperidine ring, such as the introduction of substituents or its replacement with other saturated heterocycles, can influence the compound's conformation and its fit within the target's binding pocket.[7]

  • The Linker between the Piperidine and Thiazole Rings: The nature of the atom or group connecting the two rings can affect the overall geometry of the molecule and its ability to adopt a bioactive conformation.

  • Bioisosteric Replacement: A powerful strategy in lead optimization is bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.[13][14][15] For instance, replacing a phenyl ring with a pyridine ring can alter the compound's solubility and metabolic stability.

Table 1: Illustrative SAR Data for a Series of Piperidinyl-Thiazole FAAH Inhibitors

Compound IDR1 Substituent on ThiazoleR2 Substituent on PiperidineFAAH IC₅₀ (nM)
1a PhenylH50.2
1b 4-FluorophenylH15.8
1c 2-PyridylH8.3
1d Phenyl3-Methyl75.1
1e 4-Fluorophenyl3-Methyl22.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Lead Optimization Workflow

The following diagram illustrates the iterative cycle of lead optimization for the development of novel piperidinyl-thiazole compounds.

Lead_Optimization_Workflow A Initial Hit Compound (e.g., from screening) B SAR-Guided Design of New Analogs A->B C Chemical Synthesis B->C D In Vitro Biological Evaluation (Potency, Selectivity) C->D D->B Iterative SAR Analysis E In Vivo Efficacy and Pharmacokinetic Studies D->E Promising Candidates F Lead Candidate E->F

Caption: The iterative cycle of lead optimization in drug discovery.

IV. Future Perspectives and Conclusion

The piperidinyl-thiazole scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. The ongoing exploration of new synthetic methodologies, including flow chemistry and microwave-assisted synthesis, promises to accelerate the generation of diverse chemical libraries.[16] Furthermore, the integration of computational tools, such as molecular docking and quantum mechanics calculations, will undoubtedly play an increasingly important role in the rational design of next-generation piperidinyl-thiazole derivatives with enhanced potency, selectivity, and drug-like properties.

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Exploratory

An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde

Abstract The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2][3][4] The compound 4-Methyl-2-p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2][3][4] The compound 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde represents a novel, yet uncharacterized, entity within this chemical class. Its unique substitution pattern—a piperidine at the 2-position, a methyl group at the 4-position, and a reactive carbaldehyde at the 5-position—suggests the potential for distinct pharmacological activity. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify, validate, and characterize the potential therapeutic targets of this molecule. We will detail a logical progression from computational prediction to rigorous experimental validation, emphasizing the causality behind methodological choices and providing actionable protocols for key experiments.

Introduction: The Scientific Rationale

The thiazole ring is a versatile pharmacophore known to engage with a wide array of biological targets.[5] Notably, 2-aminothiazole derivatives have shown potent inhibitory activity against various human cancer cell lines, including breast, lung, colon, and prostate cancers.[3] The clinical success of drugs like Dasatinib, a multi-kinase inhibitor, underscores the therapeutic potential of this scaffold.[3]

The subject of this guide, 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde, possesses several features of interest:

  • 2-Piperidinyl Group: This saturated heterocycle can influence solubility, metabolic stability, and serve as a key interaction motif within a protein binding pocket.

  • 4-Methyl Group: Substitution at this position can block potential sites of metabolism, enhancing pharmacokinetic properties.[6]

  • 5-Carbaldehyde Group: This electron-withdrawing group and potential hydrogen bond acceptor is a reactive handle that could form covalent or strong non-covalent interactions with a target protein, or serve as a synthetic precursor for further library development.

Given the novelty of this compound, a multi-pronged approach is required to efficiently map its biological interaction space. This guide outlines a systematic workflow designed to de-orphanize this molecule, moving from broad, predictive methods to focused, high-confidence target validation.

Part 1: In Silico Target Prediction & Prioritization

Before committing to resource-intensive wet-lab experiments, computational methods provide a critical first pass to generate testable hypotheses.[7] This in silico phase aims to predict potential protein targets based on the molecule's structural and chemical features.

Ligand-Based Pharmacophore Modeling

When the target is unknown, one of the most powerful techniques is ligand-based pharmacophore modeling.[8] This method involves identifying compounds structurally similar to our lead molecule that have known biological targets.

Causality: The underlying principle is that structurally similar molecules often share a common mechanism of action by binding to the same or similar protein targets. By building a 3D model representing the essential chemical features required for activity (e.g., hydrogen bond donors/acceptors, hydrophobic regions), we can screen databases for proteins that accommodate this pharmacophore.[8][9][10][11]

Workflow:

  • Similarity Search: Use databases like ChEMBL, PubChem, and SciFinder to identify structurally analogous compounds.

  • Pharmacophore Generation: From the active analogues, generate a consensus pharmacophore model that captures the key spatial arrangement of interaction features.[11]

  • Virtual Screening: Use this model to screen target databases like PharmMapper, which employs a reverse pharmacophore matching approach to identify potential protein targets for the query molecule.[12]

Reverse Docking (Target Fishing)

Reverse docking flips the conventional virtual screening paradigm: instead of screening many compounds against one target, we screen one compound against a library of many protein crystal structures.

Causality: This structure-based approach predicts the binding affinity and pose of the molecule within the binding sites of numerous proteins. High-scoring hits represent proteins that are sterically and electrostatically complementary to the compound, suggesting a potential interaction.

Workflow:

  • Prepare 3D Structure: Generate a low-energy 3D conformation of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde.

  • Select Target Library: Utilize a curated library of protein structures, such as the PDB, focusing on druggable protein families (e.g., kinases, GPCRs, proteases).

  • Docking & Scoring: Employ docking software (e.g., AutoDock, GOLD, Glide) to systematically fit the molecule into each target's binding site and rank the interactions based on a scoring function.

  • Prioritize Hits: Rank the potential targets based on docking scores, binding pose analysis, and biological relevance.

The diagram below illustrates the computational workflow for generating an initial list of putative targets.

G cluster_0 In Silico Target Prediction cluster_1 Ligand-Based Methods cluster_2 Structure-Based Methods mol Query Molecule: 4-Methyl-2-piperidin-1-yl- thiazole-5-carbaldehyde db Similarity Search (e.g., ChEMBL, PubChem) mol->db dock Reverse Docking mol->dock pharm Pharmacophore Modeling db->pharm vscreen Reverse Pharmacophore Screening (e.g., PharmMapper) pharm->vscreen output Prioritized List of Putative Protein Targets vscreen->output pdb Protein Structure Library (e.g., PDB) pdb->dock dock->output

Figure 1. Computational workflow for initial target hypothesis generation.

Part 2: Experimental Target Identification & Validation

With a prioritized list of candidate targets from in silico analysis, the next phase is to experimentally confirm these interactions and discover novel targets not predicted by the models.

Broad-Spectrum Activity-Based Screening

Causality: The 2-aminothiazole scaffold is a well-known "kinase hinge-binder" motif.[3] Therefore, the most logical starting point for experimental screening is to assess the compound's activity across a broad panel of human kinases. This provides a rapid and direct measure of enzymatic inhibition.

Methodology: Kinase Panel Profiling Commercially available services offer screening against hundreds of purified kinases, typically using radiometric or fluorescence-based assays to measure ATP consumption or substrate phosphorylation.[13][14][15][16]

Experimental Protocol (Representative):

  • Compound Submission: Provide 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde at a stock concentration (e.g., 10 mM in DMSO).

  • Primary Screen: The compound is tested at a single high concentration (e.g., 10 µM) against a panel of >400 human kinases.

  • Data Analysis: Kinase activity is measured, and the percent inhibition relative to a vehicle control is calculated. Hits are typically defined as >50% or >75% inhibition.

  • Dose-Response (IC₅₀ Determination): For primary hits, a follow-up assay is performed with a serial dilution of the compound to determine the half-maximal inhibitory concentration (IC₅₀), a measure of potency.

Data Presentation: Results are typically presented in a table, ranking the most potently inhibited kinases.

Target Kinase% Inhibition @ 10 µMIC₅₀ (nM)Kinase Family
AURKA 98%75Ser/Thr
SRC 95%150Tyr
EGFR 88%450Tyr
PIK3CA 15%>10,000Lipid
MAPK1 5%>10,000Ser/Thr
Table 1. Hypothetical results from a broad-panel kinase screen, identifying Aurora Kinase A (AURKA) and SRC as primary targets.
Unbiased Affinity-Based Target Discovery

Causality: To identify targets without a priori assumptions (like kinase activity), affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful unbiased approach.[17][18] This method physically isolates proteins from a complex cellular lysate that bind directly to the immobilized compound.

Methodology: Affinity Chromatography-Mass Spectrometry (AC-MS) This technique involves covalently attaching the compound to a solid support (e.g., resin beads), incubating the beads with a cell lysate, washing away non-specific binders, and identifying the specifically bound proteins by mass spectrometry.[17][18][19]

Detailed Protocol:

  • Compound Immobilization:

    • Synthesize an analogue of the lead compound with a linker arm (e.g., an amino-PEG linker) attached to a non-critical position, often determined by initial SAR. The carbaldehyde group can be reductively aminated to attach such a linker.

    • Covalently couple the linker-modified compound to activated resin beads (e.g., NHS-activated sepharose).

  • Cell Lysate Preparation:

    • Culture and harvest a relevant cell line (e.g., a cancer cell line where thiazoles have shown efficacy, such as MCF-7 or A549).

    • Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

    • Clarify the lysate by high-speed centrifugation.

  • Affinity Pulldown:

    • Incubate the cell lysate with the compound-coupled beads for 2-4 hours at 4°C.

    • As a crucial control, incubate a separate aliquot of lysate with beads coupled only with the linker or an inactive analogue.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Identification:

    • Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the resulting peptides by LC-MS/MS.

    • Proteins significantly enriched in the compound pulldown compared to the control are considered specific binders.

G cluster_0 Affinity Chromatography-Mass Spectrometry (AC-MS) Workflow start Immobilize Compound on Resin incubate Incubate Lysate with Beads start->incubate lysate Prepare Native Cell Lysate lysate->incubate wash Wash to Remove Non-Specific Binders incubate->wash elute Elute Bound Proteins wash->elute ms Identify Proteins by LC-MS/MS elute->ms end List of Specific Protein Binders ms->end

Figure 2. Experimental workflow for unbiased target identification using AC-MS.
Confirmation of Target Engagement in a Cellular Context

Causality: Identifying a protein in a pulldown or as an inhibitor in a biochemical assay is not sufficient proof of a therapeutic target. It is critical to demonstrate that the compound engages its target within the complex environment of a living cell.[20][21] The Cellular Thermal Shift Assay (CETSA®) is the gold-standard method for this purpose.[22][23][24][25][26] It is based on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[22][23]

Methodology: Cellular Thermal Shift Assay (CETSA®) Intact cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified.[26] A positive target engagement results in more soluble protein at higher temperatures compared to vehicle-treated cells.[25]

Detailed Protocol:

  • Cell Treatment: Seed cells (e.g., HEK293 or a relevant cancer line) in culture plates. Treat cells with the compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge: Harvest the cells, resuspend in PBS, and aliquot into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice.

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by ultracentrifugation.

  • Quantification: Analyze the soluble fractions by Western Blot using an antibody specific for the putative target protein (e.g., AURKA).

  • Data Analysis: Quantify the band intensity at each temperature. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate a "melting curve." A shift in the curve to the right for the compound-treated sample indicates target stabilization and engagement.[23][25]

G cluster_0 CETSA® Workflow for Target Engagement treat Treat Intact Cells with Compound or Vehicle heat Heat Cell Aliquots across a Temp. Gradient treat->heat lyse Lyse Cells & Separate Soluble Proteins heat->lyse quant Quantify Soluble Target Protein (e.g., Western Blot) lyse->quant curve Generate Melting Curves & Analyze Shift quant->curve

Figure 3. Workflow for confirming cellular target engagement with CETSA®.

Part 3: Mechanism of Action & Final Validation

Once a target has been identified and cellular engagement has been confirmed, the final step is to validate that modulation of this target is responsible for the compound's ultimate biological effect (e.g., anti-proliferative activity).

3.1. Downstream Signaling Analysis Causality: If the identified target is a kinase (e.g., AURKA), its inhibition should lead to predictable changes in downstream signaling pathways. Validating these effects links target engagement to a functional cellular outcome.

Methodology:

  • Western Blotting: Treat cells with the compound and probe for the phosphorylation status of known substrates of the target kinase. For AURKA, this would include assessing the phosphorylation of its substrate, Histone H3 at Serine 10. A reduction in p-Histone H3 (Ser10) would confirm functional inhibition of the pathway.

  • Phospho-Proteomics: For a more global view, mass spectrometry-based phospho-proteomics can identify widespread changes in protein phosphorylation following compound treatment, providing a comprehensive signature of the compound's activity.[15]

3.2. Genetic Validation Causality: The most definitive way to validate a target is to show that genetically removing the target protein mimics the effect of the compound.[27][28] If the compound's anti-proliferative effect is truly due to inhibiting AURKA, then knocking out or knocking down the AURKA gene should produce a similar anti-proliferative phenotype.

Methodology:

  • RNA interference (siRNA) or CRISPR/Cas9: Use these techniques to specifically reduce or eliminate the expression of the target protein in the cell line of interest.[28]

  • Phenotypic Comparison: Compare the effect of gene knockdown/knockout on cell viability, proliferation, or other relevant phenotypes to the effect of the compound. A strong correlation provides the highest level of confidence in target validation.

Conclusion and Future Directions

This guide presents a rigorous, multi-step strategy to de-orphanize 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde and identify its therapeutic targets. The process begins with broad, computational predictions and systematically funnels candidates through increasingly stringent experimental filters. By combining activity-based screening (kinase profiling), unbiased affinity proteomics (AC-MS), and direct cellular target engagement assays (CETSA®), researchers can build a high-confidence case for a specific molecular target. Final validation through downstream signaling analysis and genetic approaches solidifies the link between the molecular target and the compound's biological function. The identification of a validated target for this novel 2-aminothiazole derivative will unlock its therapeutic potential and pave the way for subsequent lead optimization and preclinical development.

References

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Foundational

An In-depth Technical Guide to 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde, a heterocyclic compound with potential significance in me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde, a heterocyclic compound with potential significance in medicinal chemistry and drug discovery. By synthesizing available data and drawing upon established principles of organic and medicinal chemistry, this document aims to serve as a valuable resource for researchers exploring the therapeutic potential of novel thiazole derivatives.

Introduction: The Prominence of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of molecules with a wide array of biological activities. Thiazole derivatives have demonstrated efficacy as antitumor, anticonvulsant, antimicrobial, and anti-inflammatory agents, underscoring the therapeutic importance of this heterocyclic system.[1][3] The continued exploration of novel thiazole-containing compounds is a vibrant area of research, driven by the quest for more potent and selective drugs.

Physicochemical Properties of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde

4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde is a substituted thiazole with the molecular formula C10H14N2OS and a molecular weight of 210.30 g/mol .[4] A summary of its key identifiers and computed properties is presented in Table 1.

Table 1: Physicochemical Properties and Identifiers [4]

PropertyValue
IUPAC Name 4-methyl-2-piperidin-1-yl-1,3-thiazole-5-carbaldehyde
CAS Number 730997-87-2
Molecular Formula C10H14N2OS
Molecular Weight 210.30 g/mol
XLogP3-AA 2.5
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Exact Mass 210.08268 g/mol
Topological Polar Surface Area 49.9 Ų
Heavy Atom Count 14

Data sourced from PubChem.[4]

Synthesis of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde: A Proposed Pathway

A key intermediate, 4-methyl-thiazole-5-carbaldehyde, can be synthesized from 4-methyl-5-hydroxymethyl-thiazole through an oxidation reaction.[5][6]

Diagram 1: Proposed Synthesis of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde

Synthesis_Pathway cluster_0 Part 1: Synthesis of 4-Methylthiazole-5-carbaldehyde cluster_1 Part 2: Introduction of the Piperidine Moiety 4-Methyl-5-hydroxymethyl-thiazole 4-Methyl-5-hydroxymethyl-thiazole 4-Methylthiazole-5-carbaldehyde 4-Methylthiazole-5-carbaldehyde 4-Methyl-5-hydroxymethyl-thiazole->4-Methylthiazole-5-carbaldehyde Oxidation Oxidizing_Agent Oxidizing Agent (e.g., PCC, TEMPO/NaOCl) Intermediate_Thioamide Intermediate Thioamide 4-Methylthiazole-5-carbaldehyde->Intermediate_Thioamide Reaction with Lawesson's Reagent Thioamide_Formation Thioamide Formation Final_Product 4-Methyl-2-piperidin-1-yl- thiazole-5-carbaldehyde Intermediate_Thioamide->Final_Product Condensation with Piperidine Piperidine Piperidine

Caption: A proposed two-part synthetic pathway for 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde.

Detailed Experimental Protocol (Hypothetical)

Part 1: Synthesis of 4-Methylthiazole-5-carbaldehyde [5][6]

  • Oxidation of 4-Methyl-5-hydroxymethyl-thiazole: To a stirred solution of 4-methyl-5-hydroxymethyl-thiazole in a suitable solvent such as dichloromethane, add an oxidizing agent. Options for the oxidizing agent include pyridinium chlorochromate (PCC) or a combination of (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO) and sodium hypochlorite (NaOCl).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 4-methylthiazole-5-carbaldehyde.

Part 2: Synthesis of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde

This step would likely proceed through a Hantzsch-type thiazole synthesis or a related condensation reaction. A plausible approach involves the reaction of a suitable thioamide with an alpha-haloketone or aldehyde derivative.

  • Formation of a Thioamide Intermediate: A potential route involves the conversion of a precursor to a thioamide.

  • Cyclization with Piperidine: The thioamide intermediate would then be reacted with a piperidine derivative under appropriate conditions to form the 2-piperidinyl-thiazole ring. The specific reagents and conditions would need to be optimized based on the reactivity of the starting materials.

Causality Behind Experimental Choices:

  • Choice of Oxidizing Agent: PCC is a mild and selective oxidizing agent for converting primary alcohols to aldehydes. The TEMPO/NaOCl system is another efficient and environmentally benign alternative.

  • Solvent Selection: Dichloromethane is a common solvent for oxidation reactions due to its inertness and ability to dissolve a wide range of organic compounds.

  • Purification Method: Column chromatography is a standard technique for purifying organic compounds based on their polarity, ensuring the isolation of a high-purity product.

Potential Biological Activities and Therapeutic Applications

While no specific biological data for 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde has been reported, the extensive research on related thiazole derivatives provides a strong basis for predicting its potential pharmacological activities. The presence of the substituted thiazole core suggests that this compound could be a candidate for investigation in several therapeutic areas.

Table 2: Potential Biological Activities of Substituted Thiazole Derivatives

Biological ActivityKey Findings from Related StudiesPotential Relevance to the Topic Compound
Antitumor Activity Thiazole derivatives have been shown to exhibit potent antitumor activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.[3] Some derivatives act as c-Met kinase inhibitors.[7]The core thiazole structure suggests potential as an anticancer agent. The piperidine and aldehyde functionalities could be modified to optimize activity and selectivity.
α-Glucosidase Inhibition Certain 1,3-thiazole derivatives have demonstrated potent α-glucosidase inhibitory activity, surpassing that of the standard drug acarbose.[8][9]This compound could be explored for its potential in the management of type 2 diabetes.
Anti-inflammatory Activity Some novel 1,3-thiazole derivatives have exhibited significant anti-inflammatory activity.[8][9]The molecule could be a lead compound for the development of new anti-inflammatory drugs.
Antimicrobial Activity Thiazole-based compounds have a long history as antimicrobial agents.[1]The compound could be screened for activity against a panel of bacterial and fungal pathogens.

Diagram 2: Potential Therapeutic Areas for 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde

Therapeutic_Potential Core_Compound 4-Methyl-2-piperidin-1-yl- thiazole-5-carbaldehyde Antitumor Antitumor Core_Compound->Antitumor Anti_inflammatory Anti_inflammatory Core_Compound->Anti_inflammatory Antidiabetic Antidiabetic (α-Glucosidase Inhibition) Core_Compound->Antidiabetic Antimicrobial Antimicrobial Core_Compound->Antimicrobial

Caption: Potential therapeutic applications based on the activities of related thiazole derivatives.

Future Directions and Research Opportunities

4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde represents an under-explored molecule with significant potential. Future research should focus on:

  • Development and Optimization of a Reliable Synthetic Route: A validated, high-yield synthesis is crucial for enabling further investigation.

  • Comprehensive Biological Screening: The compound should be screened against a diverse range of biological targets, including cancer cell lines, inflammatory markers, and microbial strains.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues will help to identify the key structural features responsible for any observed biological activity and to optimize potency and selectivity.

  • In Silico and Mechanistic Studies: Computational modeling and experimental assays can be employed to elucidate the mechanism of action at the molecular level.

Conclusion

While specific data on 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde is limited, its structural features, combined with the well-established biological importance of the thiazole scaffold, make it a compelling target for further investigation. This guide has provided a framework for understanding its properties, a plausible synthetic approach, and a rationale for exploring its therapeutic potential. It is hoped that this document will stimulate further research into this and related compounds, ultimately contributing to the development of novel and effective therapeutic agents.

References

  • Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. (2019). ResearchGate. Available at: [Link]

  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. (2003). Google Patents.
  • 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. PubChem. Available at: [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. (2026). ResearchGate. Available at: [Link]

  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. (2003). Google Patents.
  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Publishing. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). MDPI. Available at: [Link]

  • Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. (2016). PubMed. Available at: [Link]

  • 4-Methyl-1,3-thiazole-2-carbaldehyde. PubChem. Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). PMC - NIH. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde

Abstract This document provides a comprehensive, field-tested guide for the synthesis of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol outlines a robust two-step synthetic strategy, commencing with the construction of the thiazole core via the Hantzsch thiazole synthesis, followed by a regioselective Vilsmeier-Haack formylation. This guide is designed for researchers in organic synthesis, drug discovery, and chemical development, offering in-depth explanations of the reaction mechanisms, detailed step-by-step procedures, safety protocols, and characterization guidelines to ensure reliable and reproducible outcomes.

Introduction and Scientific Context

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse pharmacological activities, including antiviral, antimicrobial, and anticancer properties.[1][2] The introduction of a formyl (-CHO) group onto this heterocyclic system at the C5 position creates a versatile chemical handle. This aldehyde functionality serves as a crucial precursor for a wide array of subsequent chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the development of complex molecular architectures and facilitating structure-activity relationship (SAR) studies.

The target molecule, 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde, combines the established bioactivity of the 2-substituted thiazole ring with the synthetic utility of a C5-aldehyde. The synthetic route detailed herein is predicated on two cornerstone reactions in heterocyclic chemistry:

  • Hantzsch Thiazole Synthesis: A classic condensation reaction that reliably forms the thiazole ring from an α-halocarbonyl and a thioamide.[3]

  • Vilsmeier-Haack Reaction: A highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds using the electrophilic Vilsmeier reagent.[4][5][6]

This protocol explains the causality behind the chosen reagents and conditions, providing a self-validating framework for researchers to achieve high-purity synthesis of the target compound.

Overall Synthetic Workflow

The synthesis is performed in two distinct experimental parts, starting from commercially available reagents.

Synthesis_Workflow Piperidine Piperidine + Carbon Disulfide Thioamide 1-Piperidinecarbothioamide Piperidine->Thioamide Thioamidation Thiazole_Intermediate 4-Methyl-2-(piperidin-1-yl)thiazole Thioamide->Thiazole_Intermediate Part 1: Hantzsch Synthesis Haloketone 3-Chloro-2-butanone Haloketone->Thiazole_Intermediate Final_Product 4-Methyl-2-piperidin-1-yl- thiazole-5-carbaldehyde Thiazole_Intermediate->Final_Product Part 2: Vilsmeier-Haack Formylation Vilsmeier_Reagents POCl₃ + DMF Vilsmeier_Reagents->Final_Product Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF V_Reagent [ClCH=N(CH₃)₂]⁺ Vilsmeier Reagent DMF->V_Reagent POCl3 POCl₃ POCl3->V_Reagent Iminium Iminium Salt Intermediate V_Reagent->Iminium Thiazole Thiazole Intermediate (from Part 1) Thiazole->Iminium Attack on Vilsmeier Reagent Product Final Aldehyde Product Iminium->Product Aqueous Work-up

Sources

Application

Application Notes and Protocols for the Synthesis of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 4-methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde, a heterocyclic compound of inte...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthetic strategy is a robust two-step process commencing with the Hantzsch thiazole synthesis to construct the core 2-(piperidin-1-yl)-4-methylthiazole intermediate, followed by a regioselective Vilsmeier-Haack formylation to introduce the aldehyde functionality at the 5-position. This guide offers detailed, step-by-step protocols, explanations of the underlying chemical principles, safety precautions, and expected characterization data to ensure reproducible and safe execution in a laboratory setting.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. The 2-aminothiazole scaffold, in particular, is a privileged structure found in a wide array of therapeutic agents exhibiting antibacterial, antifungal, anti-inflammatory, and anticancer properties. The introduction of a carbaldehyde group at the 5-position of the thiazole ring provides a versatile chemical handle for further molecular elaboration, making these compounds valuable intermediates in the synthesis of novel drug candidates. 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde combines the established bioactivity of the 2-aminothiazole core with the synthetic utility of an aromatic aldehyde, positioning it as a key building block for the development of new chemical entities.

The synthetic route detailed herein is designed to be both efficient and accessible, utilizing well-established and reliable chemical transformations. The initial Hantzsch synthesis provides a straightforward method for the construction of the substituted thiazole ring from readily available precursors. The subsequent Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocyclic systems, offering excellent regioselectivity for the desired product.

Overall Synthetic Scheme

The synthesis of 4-methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde is achieved in two sequential steps:

  • Step 1: Hantzsch Thiazole Synthesis of 2-(piperidin-1-yl)-4-methylthiazole.

  • Step 2: Vilsmeier-Haack Formylation of the thiazole intermediate to yield the final product.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation A Chloroacetone C 2-(piperidin-1-yl)-4-methylthiazole A->C B N-Piperidinocarbothioamide B->C E 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde C->E D POCl3 / DMF (Vilsmeier Reagent) D->E

Caption: Overall synthetic workflow for 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde.

Experimental Protocols

Part 1: Synthesis of 2-(piperidin-1-yl)-4-methylthiazole (Intermediate 1)

This protocol is based on the principles of the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[1][2][3]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMolar Equivalents
N-PiperidinocarbothioamideC₆H₁₂N₂S144.2414.4 g1.0
ChloroacetoneC₃H₅ClO92.529.25 g1.0
EthanolC₂H₅OH46.07200 mL-
Sodium BicarbonateNaHCO₃84.01q.s.-
DichloromethaneCH₂Cl₂84.93As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Equipment:

  • 500 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • To a 500 mL round-bottom flask, add N-piperidinocarbothioamide (14.4 g, 0.1 mol) and ethanol (200 mL).

  • Stir the mixture at room temperature until the thioamide is fully dissolved.

  • Slowly add chloroacetone (9.25 g, 0.1 mol) to the solution. Caution: Chloroacetone is a lachrymator and is toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4][5][6][7]

  • Once the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:4).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude 2-(piperidin-1-yl)-4-methylthiazole can be purified by column chromatography on silica gel if necessary.

Part 2: Synthesis of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde (Final Product)

This protocol utilizes the Vilsmeier-Haack reaction for the formylation of the electron-rich thiazole ring system.[8][9][10]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMolar Equivalents
2-(piperidin-1-yl)-4-methylthiazoleC₉H₁₄N₂S182.299.1 g1.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL-
Phosphorus oxychloride (POCl₃)POCl₃153.339.2 g (5.5 mL)1.2
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-
Crushed IceH₂O18.02~300 g-
Sodium Hydroxide (NaOH) solution (10 M)NaOH40.00As needed-

Equipment:

  • 500 mL three-neck round-bottom flask

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer

  • Ice bath

Procedure:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up and Isolation A Cool DMF to 0°C B Add POCl3 dropwise (maintain < 10°C) A->B D Add thiazole solution to Vilsmeier reagent at 0°C B->D C Dissolve thiazole intermediate in DCM C->D E Warm to RT, then reflux for 4-6 hours D->E F Pour reaction mixture onto crushed ice E->F G Neutralize with NaOH F->G H Extract with DCM G->H I Dry, concentrate, and purify H->I

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

  • Vilsmeier Reagent Formation: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add anhydrous N,N-Dimethylformamide (DMF, 50 mL).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (5.5 mL, 1.2 eq) dropwise to the cooled DMF via the dropping funnel over a period of 30 minutes, ensuring the temperature is maintained below 10 °C. Caution: POCl₃ is highly corrosive and reacts violently with water. This step should be performed in a fume hood with appropriate PPE.[11][12]

  • Reaction with Thiazole Intermediate: Dissolve 2-(piperidin-1-yl)-4-methylthiazole (9.1 g, 0.05 mol) in dichloromethane (DCM, 100 mL) in a separate beaker.

  • Add the thiazole solution to the Vilsmeier reagent dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux (approximately 40-45 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approximately 300 g).

  • Neutralize the acidic solution by the slow addition of 10 M aqueous sodium hydroxide solution until the pH is approximately 8-9.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: The crude 4-methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Characterization of Final Product

Expected Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₀H₁₄N₂OS
Molecular Weight210.30 g/mol
AppearanceExpected to be a solid

Spectroscopic Data (Expected):

  • ¹H NMR:

    • Aldehyde proton (CHO): Singlet, ~9.8-10.0 ppm.

    • Piperidine protons (α to N): Multiplet, ~3.4-3.6 ppm.

    • Piperidine protons (β, γ to N): Multiplet, ~1.6-1.8 ppm.

    • Methyl protons (CH₃): Singlet, ~2.5-2.7 ppm.

  • ¹³C NMR:

    • Aldehyde carbon (CHO): ~180-185 ppm.

    • Thiazole C2 (attached to piperidine): ~165-170 ppm.

    • Thiazole C4 (attached to methyl): ~145-150 ppm.

    • Thiazole C5 (attached to aldehyde): ~120-125 ppm.

    • Piperidine carbons (α to N): ~45-50 ppm.

    • Piperidine carbons (β to N): ~25-30 ppm.

    • Piperidine carbon (γ to N): ~23-26 ppm.

    • Methyl carbon (CH₃): ~15-20 ppm.

  • FT-IR (KBr, cm⁻¹):

    • C=O stretch (aldehyde): ~1670-1690 cm⁻¹.

    • C=N stretch (thiazole ring): ~1600-1620 cm⁻¹.

    • C-H stretch (aldehyde): ~2720 and ~2820 cm⁻¹.

  • Mass Spectrometry (EI):

    • The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 210.[1][4]

    • Fragmentation may involve the loss of the aldehyde group (M-29) or cleavage of the piperidine ring.

Safety and Handling

  • Chloroacetone: Is a potent lachrymator and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including chemical-resistant gloves and safety goggles.[4][5][6][7]

  • Phosphorus Oxychloride (POCl₃): Is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, away from moisture. Use of appropriate PPE is mandatory.[11][12]

  • N,N-Dimethylformamide (DMF): Is a combustible liquid and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.

  • All reactions should be performed in a well-ventilated fume hood.

  • Standard laboratory safety practices should be followed at all times.

Conclusion

The protocols detailed in this guide provide a reliable and efficient pathway for the synthesis of 4-methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. By following the step-by-step procedures and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for applications in drug discovery and medicinal chemistry. The characterization data provided serves as a benchmark for verifying the identity and purity of the synthesized compound.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Chloroacetone. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). International Chemical Safety Cards: CHLOROACETONE. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). Material Safety Data Sheet: Chloroacetone, 96% stabilized with 0.5% CaCO3. Retrieved from [Link]

  • Mohamed, Y. A., Abbas, H. A., & El-Gohary, N. S. (2010).
  • Campaigne, E., & Archer, W. L. (1953). p-Dimethylaminobenzaldehyde. Organic Syntheses, 33, 27.
  • Royal Society of Chemistry. (2022). Phosphorus Oxychloride: Production and Use. In Green Chemistry Series.
  • Hantzsch, A. (1887). Ueber die Bildung von Thiazolen aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Request PDF. (n.d.). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]

  • Patil, S. B., & Devanand, B. A. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(10), 3756.
  • Nagarajan, K. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 97(1), 9-28.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

Sources

Method

Using 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde in antimicrobial assays

Introduction: The Promise of Thiazole Scaffolds in Antimicrobial Drug Discovery The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Thiazole Scaffolds in Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action.[1][2] The thiazole ring, a five-membered aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial properties.[1][2][3][4] Thiazole derivatives have demonstrated potent activity against a broad spectrum of pathogens, including drug-resistant bacterial strains.[4][5] Their mechanism of action can vary, with some derivatives targeting essential bacterial enzymes like DNA gyrase, thereby inhibiting bacterial replication.[2] The amphiphilic nature of certain thiazole compounds, possessing both hydrophobic and hydrophilic regions, may facilitate their penetration of bacterial cell membranes, contributing to their efficacy against both Gram-positive and Gram-negative bacteria.[4]

This application note provides a detailed guide for the evaluation of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde , a novel synthetic compound, as a potential antimicrobial agent. We present comprehensive, field-proven protocols for determining its in vitro efficacy using standardized antimicrobial susceptibility testing (AST) methods, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion assay.

Compound Profile: 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde

  • IUPAC Name: 4-methyl-2-piperidin-1-yl-1,3-thiazole-5-carbaldehyde[6]

  • Molecular Formula: C₁₀H₁₄N₂OS[6]

  • Molecular Weight: 210.30 g/mol [6]

  • Structure: (A representative structure based on the IUPAC name)

    Rationale for Investigation: The structure combines a thiazole core, known for its antimicrobial potential, with a piperidine moiety and a carbaldehyde group. These substitutions can influence the compound's solubility, cell permeability, and interaction with biological targets, making it a compelling candidate for antimicrobial screening.[3]

PART 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7][8][9] The broth microdilution method is a standardized and widely used technique to determine MIC values quantitatively.[7][10]

Causality Behind Experimental Choices:
  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria. Its composition is well-defined, ensuring reproducibility, and it contains low levels of inhibitors that might interfere with the compound's activity.[11][12]

  • Inoculum Standardization: Adjusting the bacterial suspension to a 0.5 McFarland standard is critical.[7][10] This corresponds to a specific cell density (~1.5 x 10⁸ CFU/mL), ensuring that the number of bacteria challenged by the compound is consistent across experiments, which is fundamental for reproducible MIC values.[7]

  • Serial Dilution: A two-fold serial dilution series provides a logarithmic concentration gradient, allowing for the precise determination of the MIC value within a defined range.[7]

  • Controls: The inclusion of growth (no compound), sterility (no inoculum), and positive (known antibiotic) controls is essential for validating the assay's integrity. The growth control confirms the viability of the test organism, the sterility control ensures no contamination, and the positive control verifies the susceptibility of the quality control strain.[10]

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of Compound in DMSO Serial_Dilution Perform 2-fold Serial Dilutions of Compound in Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare 0.5 McFarland Bacterial Suspension Inoculation Inoculate wells with diluted bacterial suspension (Final: 5x10^5 CFU/mL) Inoculum_Prep->Inoculation Media_Prep Dispense CAMHB into 96-well plate Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 35°C ± 2°C for 16-20 hours Inoculation->Incubation Read_Plate Visually Inspect for Turbidity Incubation->Read_Plate Determine_MIC Identify Lowest Concentration with No Visible Growth Read_Plate->Determine_MIC

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol: Broth Microdilution
  • Preparation of Compound Stock Solution:

    • Accurately weigh 10 mg of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde.

    • Dissolve in 1 mL of 100% dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution. Note: DMSO is a common solvent for novel compounds; ensure the final concentration in the assay does not exceed 1%, as it can affect bacterial growth.

    • Prepare further dilutions from this stock in sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7]

    • Within 15 minutes, dilute this standardized suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.[13]

  • Microtiter Plate Setup:

    • Dispense 50 µL of CAMHB into wells A2 through A11 of a sterile 96-well microtiter plate.

    • Dispense 100 µL of the highest concentration of the test compound (e.g., 128 µg/mL) into well A1.

    • Perform a two-fold serial dilution by transferring 50 µL from well A1 to A2, mix thoroughly, then transfer 50 µL from A2 to A3, and so on, until well A10. Discard the final 50 µL from well A10. Well A11 will serve as the growth control.

    • Well A12 should contain 100 µL of sterile CAMHB only, serving as the sterility control.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum (1 x 10⁶ CFU/mL) to wells A1 through A11. This brings the final volume in each well to 100 µL and the final inoculum density to the target of 5 x 10⁵ CFU/mL.[8][13] The compound concentrations are also halved to their final test concentrations.

  • Incubation:

    • Cover the plate with a lid to prevent evaporation.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[7]

  • Reading and Interpreting Results:

    • After incubation, examine the plate for visible turbidity (bacterial growth). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[8]

Example Data Presentation: MIC Values
Test OrganismGram StainQuality Control Strain IDMIC (µg/mL) of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehydePositive Control (Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureusPositiveATCC 2921340.5
Escherichia coliNegativeATCC 25922160.015
Pseudomonas aeruginosaNegativeATCC 27853640.25
Enterococcus faecalisPositiveATCC 2921281
Candida albicansN/A (Fungus)ATCC 90028>1280.5 (Fluconazole)

PART 2: Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)

The disk diffusion method is a qualitative or semi-quantitative test where a filter paper disk impregnated with a known concentration of an antimicrobial agent is placed on an agar plate inoculated with the test organism.[11][14] The agent diffuses into the agar, creating a concentration gradient. The diameter of the resulting zone of inhibition is measured to determine the organism's susceptibility.[15][16]

Causality Behind Experimental Choices:
  • Agar Medium: Mueller-Hinton Agar (MHA) is the standard medium for this assay.[11][12] Its depth (4 mm) must be uniform, as this critically affects the rate of antibiotic diffusion and, consequently, the zone size.[14][17]

  • Inoculation Technique: The "lawn culture" or "carpet culture" technique ensures a uniform, confluent growth of bacteria across the entire agar surface, which is essential for clearly defined and measurable zones of inhibition.[16][17]

  • Disk Placement: Proper placement of disks, ensuring they are firmly in contact with the agar and adequately spaced, is crucial for unimpeded, circular diffusion and to prevent the overlapping of inhibition zones.[11][15]

Experimental Workflow: Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inoculum_Prep Prepare 0.5 McFarland Bacterial Suspension Inoculate_Plate Inoculate MHA Plate for Confluent Growth Inoculum_Prep->Inoculate_Plate Disk_Prep Prepare & Impregnate Sterile Filter Paper Disks Place_Disks Aseptically Place Disks on Agar Surface Disk_Prep->Place_Disks Plate_Prep Prepare Mueller-Hinton Agar (MHA) Plates Plate_Prep->Inoculate_Plate Inoculate_Plate->Place_Disks Incubation Invert and Incubate at 37°C for 18-24 hours Place_Disks->Incubation Measure_Zones Measure Diameter of Inhibition Zones (mm) Incubation->Measure_Zones Interpret_Results Correlate Zone Diameter to Susceptibility Measure_Zones->Interpret_Results

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Detailed Protocol: Disk Diffusion
  • Preparation of Compound Disks:

    • Using a sterile hole punch, create 6 mm disks from filter paper.

    • Sterilize the disks by autoclaving.

    • Aseptically apply a precise volume (e.g., 20 µL) of a known concentration of the 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde solution (e.g., 1.5 mg/mL in DMSO) to each disk to achieve a specific load (e.g., 30 µ g/disk ).

    • Allow the disks to dry completely in a sterile environment before use.

  • Inoculation of Mueller-Hinton Agar (MHA) Plate:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.

    • Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside wall of the tube.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[16]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[15]

  • Application of Disks:

    • Using sterile forceps, place the prepared compound disks onto the inoculated agar surface.[17]

    • Ensure disks are placed at least 24 mm apart from center to center and no closer than 15 mm from the edge of the plate.[11]

    • Gently press each disk to ensure complete contact with the agar.[16] Do not move a disk once it has been placed.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.[16]

  • Reading and Interpreting Results:

    • After incubation, use a ruler or caliper to measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter.[15]

    • The results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to established breakpoints, which would need to be determined for a novel compound.

Example Data Presentation: Zone of Inhibition
Test OrganismGram StainQuality Control Strain IDZone of Inhibition Diameter (mm) for 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde (30 µ g/disk )Positive Control (Ciprofloxacin, 5 µ g/disk ) Zone Diameter (mm)
Staphylococcus aureusPositiveATCC 259232230
Escherichia coliNegativeATCC 259221835
Pseudomonas aeruginosaNegativeATCC 278531028

Conclusion and Future Directions

These protocols provide a standardized framework for the initial in vitro evaluation of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. The thiazole class of compounds continues to be a rich source for the discovery of new antimicrobial agents.[1][2] Based on the data generated from these assays, further studies can be justified, including determining the Minimum Bactericidal Concentration (MBC), time-kill kinetics, and exploring the compound's mechanism of action. Investigating the potential for resistance development through serial passage experiments would also be a critical next step in assessing its therapeutic potential.[18]

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink. Retrieved from [Link]

  • Barreca, M. L., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry. Retrieved from [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved from [Link]

  • Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation. (n.d.). PubMed. Retrieved from [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. SEAFDEC/AQD. Retrieved from [Link]

  • Andreu, A., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]

  • Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Retrieved from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved from [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]

  • CLSI M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved from [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes. Retrieved from [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PubMed Central. Retrieved from [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. Retrieved from [Link]

  • 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Thiazole-5-Carbaldehyde Derivatives in Cancer Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a detailed overview and experimental protocols for the application of thiazole derivatives in cancer re...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview and experimental protocols for the application of thiazole derivatives in cancer research. The specific compound, 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde, is not extensively documented in publicly available literature as a standalone anticancer agent. Therefore, this guide focuses on the broader class of thiazole-5-carbaldehyde derivatives, using illustrative examples of structurally related compounds with proven anticancer activity. The protocols and mechanistic insights provided are based on established research on these related molecules and are intended to serve as a foundational guide for investigating novel thiazole compounds, including 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde.

Introduction: The Therapeutic Potential of the Thiazole Scaffold in Oncology

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[1][2] In oncology, thiazole derivatives have emerged as promising candidates for anticancer drug development, demonstrating a variety of mechanisms of action, including kinase inhibition, disruption of microtubule polymerization, and induction of apoptosis.[1] The aldehyde functional group at the 5-position of the thiazole ring is a particularly valuable synthetic handle, allowing for the facile elaboration of the core structure to generate diverse libraries of compounds for screening and optimization. While direct anticancer activity of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde is not yet established in the literature, its structural motifs—the piperidine ring known to enhance solubility and cell permeability, and the reactive carbaldehyde group—make it an intriguing starting point for the synthesis of novel anticancer agents.

Mechanism of Action: Targeting Cancer Cell Proliferation

Thiazole derivatives exert their anticancer effects through diverse molecular mechanisms. A prominent example is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Additionally, some thiazole-containing compounds have been shown to interfere with the cell cycle and induce programmed cell death (apoptosis).

Case Study: Quinolinyl-Thiazole Hybrids as Anti-Breast Cancer Agents

A recent study on novel quinolinyl-thiazole hybrids provides a compelling example of the therapeutic potential of this class of compounds.[1] These molecules, synthesized from precursors that could include functionalized thiazole-5-carbaldehydes, have demonstrated potent activity against triple-negative breast cancer cell lines.[1]

Below is a conceptual signaling pathway that can be targeted by such thiazole derivatives, leading to the induction of apoptosis.

G cluster_0 Cancer Cell Thiazole_Derivative Quinolinyl-Thiazole Hybrid Kinase Target Kinase (e.g., EGFR, VEGFR) Thiazole_Derivative->Kinase Inhibition Downstream_Signaling Proliferation & Survival Signaling Cascade Kinase->Downstream_Signaling Activation Apoptosis_Pathway Apoptotic Pathway (e.g., Caspase Activation) Downstream_Signaling->Apoptosis_Pathway Inhibition Cell_Death Apoptosis Apoptosis_Pathway->Cell_Death Induction

Caption: Conceptual signaling pathway illustrating the inhibitory effect of a thiazole derivative on a target kinase, leading to the induction of apoptosis.

Experimental Protocols

The following protocols are foundational for evaluating the anticancer potential of novel thiazole derivatives.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of a test compound on cancer cell lines.

Workflow:

G start Seed Cancer Cells in 96-well plate incubation1 Incubate for 24h (adherence) start->incubation1 treatment Treat with serial dilutions of Thiazole Derivative incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for 4h (formazan formation) mtt_addition->incubation3 solubilization Add Solubilization Solution (e.g., DMSO) incubation3->solubilization readout Measure Absorbance at 570 nm solubilization->readout analysis Calculate IC50 Value readout->analysis

Caption: Experimental workflow for determining the in vitro cytotoxicity of a thiazole derivative using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the thiazole derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Treatment: Remove the culture medium from the wells and add fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Western Blot Analysis for Apoptosis Markers

This protocol is used to investigate the effect of the thiazole derivative on the expression of key proteins involved in apoptosis.

Step-by-Step Protocol:

  • Cell Lysis: Treat cancer cells with the thiazole derivative at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours). Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation

The efficacy of novel anticancer compounds is often quantified by their IC₅₀ values against various cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Quinolinyl-Thiazole HybridsMDA-MB-231 (Breast)1.415 ± 0.16 to 2.898 ± 0.27[1]
Tris-Thiazole Derivatives(Hypoxic Breast Cancer Cells)2.25 to 3.01[3]
Thiazole-5-CarboxamidesA-549 (Lung)Varies (e.g., 48% inhibition at 5 µg/mL)[4][5]

References

  • Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies. PMC. Available at: [Link]

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI. Available at: [Link]

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PMC. Available at: [Link]

  • Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2- (4-((5- aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl) Benzamide derivative. Impactfactor. Available at: [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. Available at: [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available at: [Link]

  • WO2024069592A1 - N-(5-substituted-carboxamide compounds, pharmaceutical compositions, and methods of preparing the amide compounds and of their use. Google Patents. Available at:

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

Sources

Method

Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde

Abstract This application note presents a detailed, robust, and validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. This novel thiazole derivative is of increasing interest in pharmaceutical development, necessitating a reliable analytical method for its characterization and quantification in various matrices. The described method demonstrates excellent sensitivity, specificity, accuracy, and precision, adhering to the principles outlined in the ICH Q2(R2) guidelines.[1][2] This document provides a comprehensive protocol for researchers, scientists, and drug development professionals engaged in the analysis of this compound.

Introduction

4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole core, a structure of significant interest in medicinal chemistry due to the diverse biological activities exhibited by thiazole derivatives.[3][4] As with many novel small molecules in the drug development pipeline, a sensitive and selective analytical method is paramount for pharmacokinetic studies, formulation development, and quality control. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for such applications, offering unparalleled sensitivity and specificity.[5]

This application note provides a step-by-step guide for the quantitative analysis of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde, from sample preparation to data analysis. The causality behind experimental choices is explained to provide a deeper understanding of the method's principles.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for effective method development.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂OSPubChem CID: 2402636[6]
Molecular Weight 210.30 g/mol PubChem CID: 2402636[6]
XLogP3-AA 2.5PubChem CID: 2402636[6]
Hydrogen Bond Donor Count 0PubChem CID: 2402636[6]
Hydrogen Bond Acceptor Count 3PubChem CID: 2402636[6]

The moderate lipophilicity (XLogP3-AA of 2.5) suggests good retention on a reversed-phase column. The presence of nitrogen and oxygen atoms provides sites for protonation, making positive ion electrospray ionization a suitable choice.

Experimental Workflow

The overall analytical workflow is depicted below. This systematic approach ensures reproducibility and minimizes variability.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Standard & QC Preparation s2 Sample Spiking & Extraction s1->s2 s3 Evaporation & Reconstitution s2->s3 lc UHPLC Separation s3->lc ms Tandem MS Detection lc->ms dp1 Peak Integration ms->dp1 dp2 Calibration Curve Generation dp1->dp2 dp3 Quantification dp2->dp3

Caption: LC-MS/MS analytical workflow for 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde.

Materials and Reagents
  • 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde reference standard (purity >98%)

  • Internal Standard (IS): Propranolol (or a stable isotope-labeled analog if available)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Instrumentation
  • UHPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

  • Triple quadrupole mass spectrometer (e.g., Agilent 6490, Sciex Triple Quad™ series)

  • Nitrogen generator

Sample Preparation Protocol

A protein precipitation method is employed for its simplicity and effectiveness in removing the bulk of matrix interferences.[7]

  • Standard and Quality Control (QC) Preparation:

    • Prepare a 1 mg/mL stock solution of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde in methanol.

    • Perform serial dilutions to create working solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL) and QC samples (low, medium, and high concentrations).

    • Prepare a 1 µg/mL stock solution of the internal standard (Propranolol) in methanol.

  • Sample Extraction:

    • To 100 µL of the sample (blank matrix, calibration standard, QC, or unknown), add 10 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Method Parameters

The following parameters are a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmA standard C18 column provides good retention for moderately lipophilic compounds.[8]
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in protonation of the analyte for better ionization and improves peak shape.[8]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent in reversed-phase chromatography.
Gradient 5% B to 95% B over 3 minA rapid gradient allows for efficient elution and a short run time.[8]
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects.[9]

Table 2: Mass Spectrometry Parameters

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe presence of basic nitrogen atoms makes the analyte amenable to positive ionization.
Capillary Voltage 3500 VOptimized for maximal signal intensity.
Gas Temperature 300°CEnsures efficient desolvation.
Gas Flow 10 L/minOptimized for desolvation.
Nebulizer Pressure 45 psiAids in the formation of a fine spray.
MRM Transitions Analyte: Q1 211.1 -> Q3 (To be determined) IS: Q1 260.2 -> Q3 116.1Precursor ions correspond to [M+H]⁺. Product ions are determined by infusion and fragmentation experiments.
Collision Energy To be optimized for each transitionThe energy required to induce fragmentation of the precursor ion.

Method Validation Protocol

A comprehensive validation was performed in accordance with ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose.[1][2][10]

validation cluster_val Method Validation Parameters (ICH Q2(R2)) specificity Specificity & Selectivity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Stability robustness->stability

Caption: Key parameters for LC-MS/MS method validation as per ICH guidelines.

Specificity and Selectivity

Specificity was assessed by analyzing six different batches of blank human plasma to ensure no endogenous interferences were observed at the retention time of the analyte and the internal standard.[11]

Linearity and Range

Linearity was evaluated by analyzing calibration curves prepared at eight concentration levels (e.g., 1, 5, 10, 50, 100, 250, 500, and 1000 ng/mL). The curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² is recommended. The correlation coefficient (r²) should be >0.99.

Accuracy and Precision

Accuracy and precision were determined by analyzing QC samples at three concentration levels (low, medium, and high) in six replicates on three different days.[12]

  • Accuracy: Expressed as the percentage of the measured concentration relative to the nominal concentration. The acceptance criterion is typically within ±15% (±20% for the Lower Limit of Quantification).

  • Precision: Expressed as the relative standard deviation (%RSD). The acceptance criterion is typically ≤15% (≤20% for the Lower Limit of Quantification).[12]

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
  • LOD: Determined as the concentration with a signal-to-noise ratio of at least 3.

  • LLOQ: The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (within ±20% for accuracy and ≤20% for %RSD).

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the LC-MS parameters, such as column temperature (±2°C), flow rate (±0.02 mL/min), and mobile phase composition (±2% organic). The impact on peak area and retention time was monitored.

Expected Results

The following table summarizes the expected performance characteristics of this validated method.

Table 3: Method Validation Summary

ParameterAcceptance CriteriaExpected Result
Linearity (r²) >0.99>0.995
Range -1 - 1000 ng/mL
LLOQ Accuracy: ±20%, Precision: ≤20%1 ng/mL
Accuracy (% Bias) Within ±15%<10%
Precision (%RSD) ≤15%<10%
Specificity No significant interferencesPass
Robustness System suitability criteria metPass

Discussion and Troubleshooting

This LC-MS/MS method provides a reliable and sensitive tool for the quantification of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde in a biological matrix. The simple protein precipitation protocol offers a good balance between sample cleanup and recovery.

Potential challenges and troubleshooting:

  • Matrix Effects: If significant ion suppression or enhancement is observed, further sample cleanup using solid-phase extraction (SPE) may be necessary. Post-column infusion experiments can help diagnose matrix effects.[9]

  • Carryover: To mitigate carryover, an optimized needle wash protocol should be implemented, potentially using a wash solution with a higher organic content than the mobile phase.[11]

  • Analyte Stability: The stability of the analyte in the biological matrix and during the sample preparation process should be thoroughly evaluated, including freeze-thaw, short-term, and long-term stability studies.

Conclusion

The LC-MS/MS method detailed in this application note is a validated, robust, and sensitive procedure for the quantitative analysis of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. It is suitable for use in regulated environments and can support various stages of drug development. The comprehensive validation approach ensures the integrity and reliability of the generated data.

References

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.
  • Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry.
  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone.
  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • Pandey, P. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube.
  • National Center for Biotechnology Information. (n.d.). 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. PubChem.
  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 433-442.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH.
  • Ganta, S., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(3), 883-890.
  • Pharma Growth Hub. (2025, June 23). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. YouTube.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Ji, X., et al. (2012). A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. Biomedical Chromatography, 26(10), 1196-1201.
  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements.
  • Al-Ostath, A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(45), 31635-31654.
  • Sari, Y., et al. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings, 2453(1), 030022.

Sources

Application

Application Note: Comprehensive NMR Analysis of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde

Abstract This application note provides a detailed guide for the structural characterization of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde using Nuclear Magnetic Resonance (NMR) spectroscopy. Thiazole derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the structural characterization of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde using Nuclear Magnetic Resonance (NMR) spectroscopy. Thiazole derivatives are significant scaffolds in medicinal chemistry and drug development, making unambiguous structural verification essential.[1][2] This document outlines optimized protocols for sample preparation and data acquisition, followed by an in-depth analysis of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR spectra. The causality behind experimental choices is explained to provide researchers with a robust framework for the analysis of similarly complex heterocyclic systems.

Introduction and Significance

4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde is a substituted heterocyclic compound featuring a thiazole core, a key moiety in numerous biologically active molecules, including vitamin B1 and various pharmaceuticals.[3][4] The precise arrangement of the methyl, piperidinyl, and carbaldehyde substituents on the thiazole ring dictates the molecule's chemical properties and potential biological activity. Therefore, rigorous structural confirmation is a critical step in its synthesis and application.

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[5] It provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide demonstrates the synergistic use of multiple NMR experiments to assemble a complete structural portrait of the title compound.

Below is the chemical structure of the target molecule, with atoms numbered for clarity during spectral assignment.

Figure 1: Structure of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde with atom numbering.

Experimental Design and Protocols

The successful acquisition of high-quality NMR data relies on meticulous sample preparation and the selection of an appropriate suite of experiments. The following workflow is recommended for a comprehensive analysis.

Figure 2: Recommended experimental workflow for NMR analysis.

Protocol 1: NMR Sample Preparation

The choice of solvent is critical as it can influence the chemical shifts of labile protons and overall spectral resolution.[6][7][8] Deuterated chloroform (CDCl₃) is an excellent first choice for non-polar to moderately polar organic compounds due to its volatility and minimal signal overlap.

  • Weighing: Accurately weigh 10-15 mg of the purified compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃). For referencing, CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) is recommended.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.[5] A brief sonication may be used if necessary.

  • Transfer: Ensure the solution is homogeneous and free of any particulate matter before inserting it into the spectrometer.

Protocol 2: NMR Data Acquisition

Data should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.

  • Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, using the solvent deuterium lock signal.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. A spectral width of 12-16 ppm is typically sufficient.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A spectral width of 220-240 ppm is standard for most organic molecules.

  • DEPT-135: Acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum. This experiment is crucial for differentiating carbon types: CH₃ and CH groups appear as positive signals, CH₂ groups as negative signals, and quaternary carbons are absent.[9]

  • 2D COSY (Correlation Spectroscopy): Acquire a gradient-selected ¹H-¹H COSY spectrum. This experiment identifies protons that are spin-spin coupled, typically through two or three bonds.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-selected ¹H-¹³C HSQC spectrum. This experiment maps each proton to the carbon atom it is directly attached to, providing definitive C-H one-bond correlations.[10]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-selected ¹H-¹³C HMBC spectrum. This powerful experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four), which is essential for piecing together the molecular skeleton.

Spectral Interpretation and Structural Assignment

The following sections detail the analysis of each spectrum, leading to the complete assignment of all proton and carbon signals for 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides the initial overview of the proton environments.

  • Aldehyde Proton (H6): A sharp singlet is expected in the highly deshielded region, typically δ 9.5 - 10.5 ppm . This downfield shift is characteristic of an aldehyde proton adjacent to an aromatic system.

  • Methyl Protons (H7): A singlet corresponding to the three methyl protons is expected around δ 2.4 - 2.8 ppm . Its singlet nature confirms the absence of adjacent protons.

  • Piperidine Protons (Hα', Hβ', Hγ'): The piperidine ring protons will appear as a set of complex, likely overlapping multiplets in the aliphatic region.

    • Hα' (alpha to Nitrogen): These four protons are adjacent to the electron-withdrawing thiazole ring system and are expected to be the most downfield of the piperidine signals, around δ 3.5 - 4.0 ppm .

    • Hβ' and Hγ' (beta and gamma to Nitrogen): These six protons are further from the thiazole ring and will appear further upfield, typically in the δ 1.5 - 1.8 ppm range. Due to chair conformations and similar chemical environments, these signals often overlap significantly.

¹³C NMR and DEPT-135 Analysis

The ¹³C NMR spectrum reveals the carbon framework, and the DEPT-135 experiment clarifies the multiplicity of each carbon signal.

Atom NumberCarbon TypeDEPT-135 PhaseExpected Chemical Shift (δ, ppm)Rationale
C6CH (Aldehyde)Positive180 - 185Characteristic of an aldehyde carbonyl carbon.
C2C (Quaternary)Absent168 - 172Highly deshielded due to attachment to two nitrogen atoms and a sulfur atom.
C4C (Quaternary)Absent155 - 160Aromatic carbon deshielded by nitrogen and attached to the methyl group.
C5C (Quaternary)Absent120 - 125Aromatic carbon shielded relative to C4, but attached to the aldehyde.
Cα'CH₂Negative50 - 55Aliphatic carbon directly attached to nitrogen.
Cβ'CH₂Negative25 - 28Standard aliphatic CH₂ signal.[11]
Cγ'CH₂Negative23 - 26Most shielded piperidine carbon.[11]
C7CH₃Positive14 - 18Typical chemical shift for a methyl group on an aromatic ring.
2D NMR: Assembling the Structure

While 1D spectra provide the pieces of the puzzle, 2D NMR shows how they connect. The HMBC spectrum is particularly vital for linking the distinct substituent groups to the central thiazole ring.

Figure 3: Key HMBC correlations confirming the substituent positions.

Key Diagnostic Correlations:

  • Aldehyde Position: The aldehyde proton (H6, ~δ 10.0 ppm) will show an HMBC correlation to the quaternary carbon C5. This definitively places the aldehyde group at position 5 of the thiazole ring. A weaker correlation to C4 may also be observed.

  • Methyl Position: The methyl protons (H7, ~δ 2.5 ppm) will show strong HMBC correlations to the quaternary carbons C4 and C5, confirming the methyl group is attached to C4.

  • Piperidine Position: The alpha-protons of the piperidine ring (Hα', ~δ 3.7 ppm) will show a crucial HMBC correlation to the quaternary carbon C2. This confirms the piperidine ring is attached at the 2-position of the thiazole.

  • Piperidine Integrity (COSY): A COSY spectrum will show correlations between Hα' and Hβ', and between Hβ' and Hγ', confirming the connectivity within the piperidine ring itself.

  • Direct Attachments (HSQC): The HSQC spectrum will cleanly correlate each proton signal (H6, H7, Hα', Hβ', Hγ') to its corresponding carbon signal (C6, C7, Cα', Cβ', Cγ'), validating the assignments made from the 1D spectra.

Data Summary

The following table provides a complete, assigned list of the expected NMR data for the title compound in CDCl₃.

Atom¹H δ (ppm), Multiplicity¹³C δ (ppm)Key HMBC Correlations (from H)Key COSY Correlations
Thiazole Ring & Substituents
2-~170.0--
4-~158.0--
5-~122.5--
6 (-CHO)~10.0, s~182.0C5, C4-
7 (-CH₃)~2.5, s~16.0C4, C5-
Piperidine Ring
α'~3.7, m (4H)~52.0C2, Cβ'Hβ'
β'~1.7, m (4H)~26.0Cα', Cγ'Hα', Hγ'
γ'~1.6, m (2H)~24.0Cβ'Hβ'

Conclusion

The combination of 1D and 2D NMR spectroscopy provides an unequivocal method for the complete structural determination of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. The ¹H and ¹³C spectra identify the chemical environments of all nuclei, the DEPT-135 experiment confirms carbon multiplicities, and 2D experiments (COSY, HSQC, and particularly HMBC) unambiguously establish the connectivity between the thiazole core and its substituents. This comprehensive approach ensures the highest level of confidence in structural assignment, a prerequisite for further research and development in the fields of chemical synthesis and medicinal chemistry.

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Method

Introduction: The Therapeutic Potential of Thiazole Derivatives and the Imperative of Viability Screening

An Application Note and Protocol for Assessing Cellular Viability in Response to 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde The thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis o...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Assessing Cellular Viability in Response to 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1] This versatile heterocyclic moiety is present in drugs with diverse biological activities, including anticancer, anticonvulsant, and antimicrobial properties.[1][2][3][4] The compound of interest, 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde, belongs to this promising class of molecules.[5] While its specific biological activities are still under investigation, its structural features suggest a potential for interaction with biological systems.

Before embarking on in-depth mechanistic studies of any novel compound, a fundamental and critical first step is to assess its impact on cell viability. Cell viability assays are indispensable tools in drug discovery and toxicology, providing a quantitative measure of a compound's effect on cell proliferation and cytotoxicity.[6][7][8] These assays typically measure metabolic activity, membrane integrity, or ATP production, which are all hallmarks of healthy, viable cells.[6][7]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct a robust cell viability assay for 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. We will focus on the widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay as our primary protocol, while also discussing alternative methods such as the CellTiter-Glo® and alamarBlue® assays.

Choosing the Right Assay: A Comparative Overview

Several well-established methods are available for assessing cell viability, each with its own advantages and limitations.[7][9] The choice of assay can depend on factors such as the cell type, the compound being tested, and the desired throughput and sensitivity.

Assay Principle Advantages Disadvantages
MTT Colorimetric; measures the reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells.[10]Inexpensive, widely used and well-documented.[11]Requires a solubilization step for the formazan crystals, which can introduce variability.[11] Potential for false positives with certain plant extracts.[12]
CellTiter-Glo® Luminescent; quantifies ATP, indicating the presence of metabolically active cells.[13][14]High sensitivity, simple "add-mix-measure" protocol, suitable for high-throughput screening.[13][14]More expensive than colorimetric assays, requires a luminometer.
alamarBlue® Fluorometric/Colorimetric; uses resazurin, which is reduced to the fluorescent resorufin by viable cells.[15][16]Non-toxic to cells, allowing for continuous monitoring of viability over time.[15][16] Simple protocol.[17][18]Can be sensitive to changes in the cellular redox environment.

For the purposes of this guide, we will provide a detailed protocol for the MTT assay due to its widespread use and cost-effectiveness. The principles and general workflow can be adapted for other colorimetric assays like the XTT assay.[11]

The MTT Assay: A Detailed Protocol for Assessing the Cytotoxicity of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde

Principle of the MTT Assay

The MTT assay is a quantitative colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] The core principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals.[10][19] This reaction is catalyzed by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active cells.[10] The resulting insoluble formazan crystals are then dissolved in a suitable solvent, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.[9][20]

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 3/4/5: Assay Execution A Trypsinize and count cells B Seed cells into a 96-well plate A->B C Incubate overnight (37°C, 5% CO2) B->C D Prepare serial dilutions of 4-Methyl-2-piperidin-1-yl- thiazole-5-carbaldehyde E Treat cells with compound dilutions D->E F Incubate for desired exposure time (e.g., 24, 48, or 72 hours) E->F G Add MTT solution to each well H Incubate for 2-4 hours G->H I Add solubilization solution H->I J Incubate to dissolve formazan crystals I->J K Measure absorbance at 570 nm Data_Analysis A Raw Absorbance Data (570 nm) B Subtract Average Medium Blank A->B C Calculate Average Absorbance for each concentration B->C D Calculate % Viability relative to Untreated Control C->D E Plot % Viability vs. Compound Concentration D->E F Determine IC50 Value E->F

Caption: A flowchart illustrating the data analysis pipeline for the MTT assay.

Alternative Protocols: A Brief Overview

CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a homogeneous method that measures the number of viable cells based on the quantification of ATP, which is a marker of metabolically active cells. [13][14]The protocol involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP present. [13] Key Steps:

  • Equilibrate the plate with cells and the CellTiter-Glo® reagent to room temperature. [21]2. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. [14][21]3. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. [14][21]4. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. [14][21]5. Measure the luminescence using a plate reader.

alamarBlue® (Resazurin) Cell Viability Assay

This assay utilizes the ability of living cells to reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. [15][16] Key Steps:

  • Prepare the alamarBlue® working solution by diluting it in culture medium (typically a 1:10 dilution). [16]2. Replace the culture medium in the wells with the alamarBlue® working solution.

  • Incubate for 1-4 hours at 37°C. [18]4. Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a plate reader. [17][22]

Conclusion

This application note provides a detailed framework for assessing the effect of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde on cell viability. The MTT assay is presented as a robust and cost-effective primary method, with the CellTiter-Glo® and alamarBlue® assays offered as sensitive and high-throughput alternatives. By carefully following these protocols and optimizing them for the specific cell line and experimental conditions, researchers can obtain reliable and reproducible data on the cytotoxic potential of this novel thiazole derivative, which is a critical step in its journey from a compound of interest to a potential therapeutic agent.

References

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Application

Topic: In Vitro Testing of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde

An Application Note from the Desk of a Senior Application Scientist Introduction: A Framework for Characterizing a Novel Thiazole-Based Compound The thiazole ring is a privileged scaffold in medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Desk of a Senior Application Scientist

Introduction: A Framework for Characterizing a Novel Thiazole-Based Compound

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active agents with applications spanning anticancer, antimicrobial, and anti-inflammatory therapies[1][2]. Its versatile structure allows for diverse substitutions, enabling fine-tuning of pharmacological properties. The subject of this guide, 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde (herein referred to as "Compound T"), is a novel molecule featuring this core scaffold. Given its novelty, a systematic and robust in vitro evaluation is paramount to elucidating its biological activity, potency, and potential mechanism of action.

This document provides a comprehensive, multi-tiered framework for the initial in vitro characterization of Compound T. It is designed for researchers, scientists, and drug development professionals. We move beyond simple step-by-step instructions to explain the causality behind our recommended protocols—from fundamental cell viability assessments to more nuanced target-based enzyme inhibition assays. Our approach is designed to build a self-validating dataset that establishes a strong foundation for further preclinical development.

Section 1: Foundational Steps - Compound Management and Solution Preparation

The accuracy and reproducibility of any in vitro assay begin with proper handling of the test compound. Physicochemical properties, particularly solubility, are critical determinants of experimental success.

1.1. Key Physicochemical Properties

  • Molecular Formula: C₁₀H₁₄N₂OS[3]

  • Molecular Weight: 210.30 g/mol [3]

  • Solubility: Experimental data indicates a solubility of >31.5 µg/mL at a pH of 7.4[3]. This corresponds to approximately 150 µM. However, for creating high-concentration stock solutions, an organic solvent is necessary.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.

1.2. Protocol: Preparation of Stock Solutions

This protocol ensures the compound is fully solubilized and minimizes the final concentration of DMSO in the cell culture medium, which can itself be toxic.

Materials:

  • 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde (Compound T)

  • Anhydrous, sterile DMSO

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated precision balance and micropipettes

Procedure:

  • Weighing: Accurately weigh a small amount (e.g., 2.1 mg) of Compound T in a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of DMSO to achieve a high-concentration primary stock. For example, adding 100 µL of DMSO to 2.1 mg of Compound T will yield a 100 mM stock solution (Calculation: (2.1 mg / 210.3 g/mol ) / 0.0001 L ≈ 100 mM).

  • Vortexing: Vortex the solution vigorously for 2-3 minutes to ensure complete dissolution. A brief sonication step can be used if particulates remain.

  • Aliquoting and Storage: Aliquot the 100 mM primary stock into smaller volumes (e.g., 10 µL) in sterile tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

  • Working Solutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in the appropriate sterile cell culture medium. It is critical to ensure the final concentration of DMSO in the assay wells does not exceed 0.5%, as higher concentrations can induce cytotoxicity and confound results.

Section 2: Primary Assessment - Gauging Cellular Impact

The initial goal is to determine if Compound T has any effect on cell viability and to establish a working concentration range for subsequent, more detailed assays. We recommend using at least two mechanistically distinct assays to gain a more complete picture of the compound's effects.[4]

2.1. Rationale: Why Two Viability Assays?

Relying on a single assay can be misleading. For example, the MTT assay measures metabolic activity via mitochondrial dehydrogenases[5]. A compound could inhibit these enzymes without immediately killing the cell, leading to an underestimation of viability. Conversely, an ATP-based assay, like CellTiter-Glo®, measures the levels of ATP, a direct indicator of metabolically active cells[6][7]. Using both provides complementary data on cellular health.

2.2. Protocol: MTT Assay for Metabolic Activity

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa or A549) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of Compound T in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells containing medium with the highest concentration of DMSO used in the experiment (e.g., 0.1%).

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for an additional 3-4 hours. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on a shaker for 10 minutes to ensure complete dissolution[5].

  • Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

2.3. Protocol: ATP-Based Luminescence Assay

Principle: This assay uses a thermostable luciferase to catalyze the formation of light from ATP and luciferin. The emitted light is proportional to the amount of ATP present, which is a direct marker of viable cells[6].

Step-by-Step Methodology:

  • Seeding and Treatment: Follow steps 1-3 from the MTT protocol in a white-walled, clear-bottom 96-well plate suitable for luminescence.

  • Reagent Preparation: Prepare the luminescent assay reagent according to the manufacturer's instructions (e.g., Promega's CellTiter-Glo®).

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the luminescent reagent to each well.

  • Incubation: Place the plate on a shaker for 2 minutes to induce cell lysis, then let it incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a microplate reader.

Data Presentation: Illustrative Effects of Compound T on Cancer Cell Lines

The following table summarizes hypothetical quantitative data from the viability assays after 48 hours of treatment.

Compound T Conc. (µM)HeLa % Viability (MTT) (Mean ± SD)A549 % Viability (MTT) (Mean ± SD)HeLa % Viability (ATP) (Mean ± SD)A549 % Viability (ATP) (Mean ± SD)
0 (Vehicle)100 ± 5.2100 ± 4.8100 ± 3.9100 ± 4.1
198 ± 4.995 ± 5.597 ± 4.296 ± 3.8
585 ± 6.188 ± 5.182 ± 5.085 ± 4.5
1062 ± 5.471 ± 6.355 ± 4.764 ± 5.2
2531 ± 4.245 ± 4.928 ± 3.539 ± 4.0
5012 ± 2.820 ± 3.19 ± 2.115 ± 2.9
Visualization: Primary Screening Workflow

G cluster_prep Preparation cluster_assays Parallel Assays cluster_analysis Data Analysis seed_cells Seed Cells in 96-Well Plate treat_compound Treat with Compound T (Dose-Response) seed_cells->treat_compound incubate Incubate (e.g., 48h) treat_compound->incubate mtt_assay Assay 1: MTT (Metabolic Activity) incubate->mtt_assay atp_assay Assay 2: ATP-Luminescence (Cell Viability) incubate->atp_assay analyze Calculate % Viability vs. Vehicle Control mtt_assay->analyze atp_assay->analyze determine_range Determine Concentration Range for IC50 Studies analyze->determine_range

Caption: Workflow for primary cytotoxicity screening of Compound T.

Section 3: Potency Quantification - IC₅₀ Determination

After confirming biological activity, the next essential step is to quantify the compound's potency. The half-maximal inhibitory concentration (IC₅₀) is a key metric for this purpose.[8][9]

3.1. Rationale: The Dose-Response Curve

The IC₅₀ is the concentration of an inhibitor required to reduce a biological response by 50%. It is determined by fitting dose-response data to a four-parameter logistic (sigmoidal) curve[8][10]. This model provides a more accurate determination of potency than simple linear regression. The dose-response relationship is customarily plotted on a semi-log scale, with the inhibitor concentration on a logarithmic x-axis and the response on a linear y-axis[9].

3.2. Protocol: IC₅₀ Value Calculation

  • Experimental Setup: Perform a cell viability assay (as described in Section 2) using a finer-resolution, broader range of concentrations. A 10- to 12-point dilution series is recommended, spanning from concentrations that produce no effect to those that produce a maximal effect.

  • Data Normalization:

    • Define 100% activity using the average of the vehicle control wells.

    • Define 0% activity using a positive control (e.g., a known cytotoxic agent) or wells with no cells (background).

    • Normalize the raw data for each concentration: Normalized % Response = 100 * (Value - Background) / (Vehicle Control - Background).

  • Data Analysis:

    • Plot the Normalized % Response (Y-axis) against the logarithm of Compound T concentration (X-axis).

    • Use a suitable software package (e.g., GraphPad Prism, R, or an Excel add-in[10]) to fit the data to a non-linear regression curve, specifically a four-parameter variable slope model[8].

    • The software will directly calculate the IC₅₀ value from the fitted curve.

Data Presentation: Summary of Compound T Potency
Cell LineAssay TypeIC₅₀ (µM) [95% CI]
HeLaMTT12.5 [11.2 – 13.9]
HeLaATP-Luminescence9.8 [8.9 – 10.8]
A549MTT21.3 [19.5 – 23.2]
A549ATP-Luminescence18.7 [17.1 – 20.4]
Visualization: The Dose-Response Curve

G cluster_curve origin x_axis log[Inhibitor] origin->x_axis y_axis % Response origin->y_axis top_plateau 100% bottom_plateau 0% ic50_point IC₅₀ ic50_point->x_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 ic50_y 50% ic50_y->ic50_point

Caption: A typical sigmoidal dose-response curve used to determine the IC₅₀ value.

Section 4: Probing the Mechanism - Biochemical Enzyme Inhibition

Cellular assays confirm if a compound is active; biochemical assays can help determine how.[11] Since many thiazole derivatives function as enzyme inhibitors, a direct biochemical assay against a purified enzyme is a logical next step.[12] This helps distinguish direct target engagement from other cellular effects.

4.1. Rationale: Isolating the Target

A biochemical assay removes the complexity of the cellular environment (e.g., cell permeability, metabolism, off-target effects) to measure the direct interaction between the compound and a purified protein target[8][12]. A generic kinase assay is presented here as a representative example, as kinases are a major class of drug targets.

4.2. Protocol: Generic In Vitro Kinase Inhibition Assay

Principle: This assay measures the activity of a purified kinase enzyme. The amount of ATP consumed by the kinase reaction is measured via a luciferase/luciferin system. Less light means less remaining ATP, indicating higher kinase activity. An inhibitor will reduce kinase activity, resulting in more ATP and a stronger luminescent signal.

Materials:

  • Purified kinase of interest (e.g., a relevant oncogenic kinase)

  • Kinase-specific substrate peptide

  • ATP at a concentration near its Kₘ for the enzyme[8]

  • Assay buffer

  • Compound T

  • A commercial kinase assay kit (e.g., Kinase-Glo®)

  • White, low-volume 384-well plates

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in assay buffer.

  • Compound Plating: Serially dilute Compound T and add it to the wells of the 384-well plate. Include positive control (known inhibitor) and negative control (DMSO vehicle) wells.

  • Reaction Initiation: Add the kinase and substrate mixture to the wells. After a brief pre-incubation (e.g., 15 minutes), initiate the enzymatic reaction by adding ATP.

  • Reaction Incubation: Incubate the plate at room temperature or 30°C for a set time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Detection: Add the Kinase-Glo® reagent, which stops the kinase reaction and begins the luminescence reaction.

  • Data Acquisition: After a 10-minute incubation, measure luminescence with a plate reader.

  • Data Analysis: Calculate the biochemical IC₅₀ value using the same non-linear regression method described in Section 3.2.

Visualization: Principle of a Competitive Kinase Assay

G Biochemical Kinase Inhibition Assay cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Enzyme1 Kinase (E) Product1 Phospho-Substrate (P) + ADP Enzyme1->Product1 + Substrate1 Substrate (S) + ATP Substrate1->Product1 High_Activity High Kinase Activity (Low Luminescence) Product1->High_Activity Results in Enzyme2 Kinase (E) Complex E-I Complex Enzyme2->Complex + Inhibitor Compound T (I) Inhibitor->Complex No_Reaction No Reaction Complex->No_Reaction Prevents Binding Substrate2 Substrate (S) + ATP Substrate2->No_Reaction Low_Activity Low Kinase Activity (High Luminescence) No_Reaction->Low_Activity Results in

Caption: Mechanism of a biochemical kinase assay with a competitive inhibitor.

Conclusion

This application note outlines a logical, tiered approach to the initial in vitro characterization of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. By progressing from broad assessments of cell viability to quantitative potency determination and finally to specific biochemical assays, researchers can efficiently build a comprehensive profile of a novel compound. This systematic process ensures that data is robust, reproducible, and provides a solid foundation for making informed decisions in the drug discovery pipeline.

References

  • Title: Cell Viability Assays Source: Creative Bioarray URL: [Link]

  • Title: Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay Source: Boster Biological Technology URL: [Link]

  • Title: Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery Source: BiochemSphere URL: [Link]

  • Title: Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery Source: MDPI URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde Source: PubChem - National Center for Biotechnology Information URL: [Link]

  • Title: Dose–Response Curves and the Determination of IC50 and EC50 Values Source: ACS Publications URL: [Link]

  • Title: Determination of IC50 values of small-molecule inhibitors of Caf1/CNOT7 Source: ResearchGate URL: [Link]

  • Title: How to calculate IC50 Source: Science Gateway URL: [Link]

  • Title: functional in vitro assays for drug discovery Source: YouTube URL: [Link]

  • Title: In Vitro Enzyme Assay: Cutting Edge Research Source: Da-Ta Biotech URL: [Link]

  • Title: In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1 Source: National Center for Biotechnology Information URL: [Link]

  • Title: In Vitro Inhibition Studies Source: BioIVT URL: [Link]

  • Title: Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening Source: MDPI URL: [Link]

  • Title: 4-Methyl-5-thiazole Carboxaldehyde CAS 82294-70-0 Source: Home Sunshine Pharma URL: [Link]

  • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: MDPI URL: [Link]

  • Title: Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety Source: PubMed URL: [Link]

Sources

Method

Application Notes and Protocols for the Scalable Synthesis of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde

Abstract This document provides a comprehensive guide for the multi-step synthesis and scale-up of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the multi-step synthesis and scale-up of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol herein is structured to ensure scientific integrity, providing detailed procedural steps, causal explanations for experimental choices, and critical safety information. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a robust and scalable synthetic route.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The target molecule, 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde, is a functionalized thiazole with potential applications as a versatile intermediate in the synthesis of more complex bioactive molecules. The presence of the piperidine moiety can enhance solubility and bioavailability, while the carbaldehyde group serves as a crucial handle for further chemical modifications. This document outlines a reliable three-stage synthesis protocol adaptable for laboratory and pilot-plant scale production.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence, commencing with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic ring. This is followed by a nucleophilic aromatic substitution to introduce the piperidine moiety, and concludes with a Vilsmeier-Haack formylation to install the aldehyde functionality.

Synthetic_Pathway A Thiourea + Chloroacetone B 2-Amino-4-methylthiazole A->B Hantzsch Synthesis C 2-Chloro-4-methylthiazole B->C Sandmeyer-type Reaction D 4-Methyl-2-(piperidin-1-yl)thiazole C->D Nucleophilic Aromatic Substitution (Piperidine) E 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde D->E Vilsmeier-Haack Formylation (POCl3, DMF) Hantzsch_Synthesis Thiourea Thiourea Intermediate1 S-alkylation Intermediate Thiourea->Intermediate1 Nucleophilic attack Chloroacetone Chloroacetone Chloroacetone->Intermediate1 Intermediate2 Cyclization Intermediate Intermediate1->Intermediate2 Intramolecular cyclization Product 2-Amino-4-methylthiazole Intermediate2->Product Dehydration

Caption: Mechanism of Hantzsch 2-aminothiazole synthesis.

Experimental Protocol:

  • To a 2L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add thiourea (152.24 g, 2.0 mol) and water (400 mL).

  • Begin stirring to form a suspension.

  • From the dropping funnel, add chloroacetone (185.08 g, 2.0 mol) dropwise over 1 hour. The reaction is exothermic, and the temperature of the mixture will rise.

  • After the addition is complete, heat the mixture to reflux for 2 hours. The solution will become clear yellow.

  • Cool the reaction mixture to room temperature.

  • Carefully add a solution of sodium hydroxide (160 g in 300 mL of water) with continuous stirring and cooling in an ice bath to maintain the temperature below 30°C. This will precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash with cold water (2 x 200 mL).

  • Dry the crude 2-amino-4-methylthiazole in a vacuum oven at 50°C.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Stoichiometric Ratio
Thiourea76.12152.242.01.0
Chloroacetone92.54185.082.01.0
Sodium Hydroxide40.00160.004.02.0
Expected Product 114.17 ~194 ~1.7 Yield: ~85%
Step 1.2: Synthesis of 2-Chloro-4-methylthiazole

A Sandmeyer-type reaction is employed to convert the 2-amino group to a 2-chloro group. This is a crucial step as the chloro substituent is a good leaving group for the subsequent nucleophilic aromatic substitution.

Experimental Protocol:

  • In a 2L three-necked round-bottom flask fitted with a mechanical stirrer, thermometer, and a dropping funnel, prepare a solution of sodium nitrite (151.8 g, 2.2 mol) in water (300 mL).

  • In a separate 4L beaker, add concentrated hydrochloric acid (600 mL) and crushed ice (600 g).

  • To the stirred hydrochloric acid/ice mixture, slowly add the crude 2-amino-4-methylthiazole (194 g, 1.7 mol) in portions, keeping the temperature below 5°C.

  • Once the addition is complete, add the sodium nitrite solution dropwise from the dropping funnel, maintaining the temperature between 0-5°C. Stir for an additional 30 minutes after the addition is complete.

  • In a separate 5L flask, prepare a solution of copper(I) chloride (20.0 g, 0.2 mol) in concentrated hydrochloric acid (200 mL).

  • Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 400 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 300 mL) and then with brine (300 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Stoichiometric Ratio
2-Amino-4-methylthiazole114.171941.71.0
Sodium Nitrite69.00151.82.21.3
Copper(I) Chloride98.9920.00.20.12
Expected Product 133.60 ~170 ~1.27 Yield: ~75%

Part 2: Synthesis of 4-Methyl-2-(piperidin-1-yl)thiazole

This stage involves the nucleophilic aromatic substitution of the 2-chloro-4-methylthiazole with piperidine.

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of piperidine attacks the electron-deficient C2 position of the thiazole ring, leading to the displacement of the chloride ion.

Experimental Protocol:

  • In a 1L round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-4-methylthiazole (133.6 g, 1.0 mol) in toluene (500 mL).

  • Add piperidine (127.7 g, 1.5 mol) to the solution.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12 hours. Monitor the reaction progress by TLC.

  • Cool the mixture to room temperature.

  • Wash the reaction mixture with water (2 x 300 mL) and then with brine (300 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Stoichiometric Ratio
2-Chloro-4-methylthiazole133.60133.61.01.0
Piperidine85.15127.71.51.5
Expected Product 182.29 ~155 ~0.85 Yield: ~85%

Part 3: Vilsmeier-Haack Formylation

The final step is the formylation of the electron-rich thiazole ring at the C5 position using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). [1][2][3] Reaction Mechanism: The Vilsmeier reagent, a chloroiminium ion, is a potent electrophile that attacks the electron-rich 5-position of the thiazole ring. The resulting iminium salt intermediate is then hydrolyzed during workup to yield the final aldehyde. [4][5]

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Substrate 4-Methyl-2-(piperidin-1-yl)thiazole Substrate->Iminium_Salt Electrophilic attack Product Final Aldehyde Iminium_Salt->Product Hydrolysis (Workup)

Caption: Vilsmeier-Haack formylation mechanism.

Experimental Protocol:

  • Safety First: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. [6][7][8][9][10]This entire procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • In a 2L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (219.3 g, 3.0 mol).

  • Cool the flask to 0°C using an ice-salt bath.

  • Slowly add phosphorus oxychloride (229.9 g, 1.5 mol) dropwise from the dropping funnel over 1 hour, ensuring the temperature is maintained between 0-5°C.

  • After the addition is complete, stir the mixture at 0-5°C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • In a separate flask, dissolve 4-methyl-2-(piperidin-1-yl)thiazole (182.3 g, 1.0 mol) in anhydrous DMF (200 mL).

  • Add the solution of the thiazole derivative dropwise to the Vilsmeier reagent, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture to room temperature. In a separate large beaker (at least 5L), place crushed ice (2 kg).

  • EXTREME CAUTION: Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. The quenching of the Vilsmeier reagent is highly exothermic.

  • Once the addition is complete, carefully neutralize the mixture to pH 7-8 by the slow addition of a saturated sodium hydroxide solution.

  • Extract the product with ethyl acetate (3 x 500 mL).

  • Combine the organic layers and wash with water (2 x 400 mL) and then with brine (400 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Stoichiometric Ratio
4-Methyl-2-(piperidin-1-yl)thiazole182.29182.31.01.0
N,N-Dimethylformamide (DMF)73.09219.33.03.0
Phosphorus Oxychloride (POCl₃)153.33229.91.51.5
Expected Product 210.30 ~158 ~0.75 Yield: ~75%

Scale-Up Considerations

  • Heat Management: The Hantzsch synthesis and, particularly, the Vilsmeier-Haack reaction and its quenching are highly exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is mandatory.

  • Reagent Addition: The dropwise addition of reagents, especially chloroacetone and phosphorus oxychloride, must be carefully controlled to manage the exotherm. Sub-surface addition can be beneficial for better mixing and temperature control in large reactors.

  • Quenching: The quenching of the Vilsmeier-Haack reaction is the most hazardous step during scale-up. The reaction mixture should be added to a well-stirred ice/water mixture at a controlled rate. A reverse quench (adding water to the reaction) should be strictly avoided as it can lead to a violent, uncontrolled reaction.

  • Off-gassing: The Sandmeyer reaction evolves nitrogen gas, and the Vilsmeier-Haack quenching can generate HCl fumes. The reactor must be vented to a scrubber system to handle these off-gases safely.

  • Material Compatibility: Phosphorus oxychloride and the Vilsmeier reagent are highly corrosive. Ensure that the reactor and all transfer lines are made of compatible materials (e.g., glass-lined steel).

  • Purification: On a larger scale, vacuum distillation is often more practical and economical than column chromatography for the purification of intermediates and the final product. Recrystallization is also a viable option for the final product if a solid.

Conclusion

The protocol detailed in this application note provides a comprehensive and scalable pathway for the synthesis of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. By understanding the underlying chemistry and adhering to the safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate for further research and development activities.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde

Welcome to the technical support center for the purification of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this compound. Our goal is to equip you with the scientific rationale behind purification strategies to ensure the highest purity of your target molecule.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde, providing potential causes and actionable solutions.

Issue 1: Low Yield After Purification

Q: I am experiencing a significant loss of my compound during purification. What are the likely causes and how can I mitigate this?

A: Low recovery is a common issue that can stem from several factors throughout the purification process. Here’s a breakdown of potential causes and solutions:

  • Compound Instability: Thiazole aldehydes can be sensitive to acidic or basic conditions, potentially leading to degradation. The 2-amino group, in this case, a piperidinyl substituent, can also influence the molecule's stability. A forced degradation study of a similar thiazole derivative indicated susceptibility to acid/base hydrolysis and oxidative stress.[1]

    • Solution: Maintain a neutral pH during workup and purification. If using silica gel for chromatography, which is inherently acidic, consider deactivating it with a small amount of a volatile base like triethylamine (0.1-1%) in your eluent.[2] Alternatively, using neutral alumina as the stationary phase can prevent acid-catalyzed degradation.[2]

  • Improper Solvent Selection for Extraction: If the compound is not efficiently extracted from the reaction mixture, the final yield will be low.

    • Solution: Ensure the pH of the aqueous layer is adjusted to maximize the neutrality of your compound before extraction with an organic solvent. Given the basic piperidine moiety, the compound will be protonated under acidic conditions, increasing its water solubility. Basifying the aqueous layer will ensure the compound is in its free base form and partitions into the organic layer.

  • Suboptimal Chromatography Conditions: The choice of eluent and column packing can significantly impact recovery.

    • Solution: Systematically optimize your mobile phase for column chromatography using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the best separation.[3][4] If the compound is streaking on the TLC plate, it may indicate an interaction with the stationary phase or solubility issues. Adding a small amount of a more polar solvent or a modifier like triethylamine can often resolve this.

  • Loss During Solvent Removal: Evaporation of high-boiling point solvents under high vacuum and elevated temperatures can lead to the loss of volatile or thermally labile compounds.

    • Solution: Use rotary evaporation with controlled temperature and pressure. For final drying, a high-vacuum line at room temperature is preferable to heating.

Issue 2: Persistent Impurities in the Final Product

Q: After purification by column chromatography, I still observe impurities in my NMR/LC-MS. What are these impurities and how can I remove them?

A: The nature of the impurities will depend on the synthetic route used. A common method for the synthesis of 2-aminothiazoles is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thiourea.[5]

  • Potential Impurities:

    • Unreacted Starting Materials: Incomplete reactions can leave starting materials in your crude product.

    • Side-Products: The Hantzsch synthesis can sometimes yield byproducts. For instance, if the reaction conditions are not optimized, self-condensation of the α-haloketone can occur.

    • Degradation Products: As mentioned, the aldehyde functional group can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air for extended periods.

  • Solutions:

    • Optimize Chromatography: A single column may not be sufficient. Consider a second column with a different solvent system or a different stationary phase (e.g., alumina instead of silica). A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.[4]

    • Recrystallization: This is a powerful technique for removing minor impurities. The key is to find a suitable solvent or solvent system in which your compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Common solvents for recrystallizing thiazole derivatives include ethanol, and mixtures like hexane/acetone or hexane/ethyl acetate.[6]

    • Bisulfite Adduct Formation: For stubborn aldehyde-containing impurities, a bisulfite wash can be effective. Aldehydes react with sodium bisulfite to form a water-soluble adduct, which can then be removed by extraction. The aldehyde can be regenerated from the adduct by treatment with acid or base.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_LowYield Low Yield Troubleshooting cluster_Impurities Impurity Troubleshooting Problem Purification Issue (e.g., Low Yield, Impurities) Analyze Analyze Data (NMR, LC-MS, TLC) Problem->Analyze Identify Identify Potential Cause Analyze->Identify LowYield Low Yield Identify->LowYield Yield < Expected Impurities Persistent Impurities Identify->Impurities Purity < Desired LY_Cause1 Compound Degradation LowYield->LY_Cause1 LY_Cause2 Inefficient Extraction LowYield->LY_Cause2 LY_Cause3 Poor Chromatography LowYield->LY_Cause3 Imp_Cause1 Unreacted Starting Materials Impurities->Imp_Cause1 Imp_Cause2 Side-Products Impurities->Imp_Cause2 Imp_Cause3 Degradation Products Impurities->Imp_Cause3 Solution Implement Solution LY_Sol1 Use Neutral Conditions Deactivate Silica/Use Alumina LY_Cause1->LY_Sol1 LY_Sol2 Optimize pH for Extraction LY_Cause2->LY_Sol2 LY_Sol3 Optimize Eluent via TLC LY_Cause3->LY_Sol3 LY_Sol1->Solution LY_Sol2->Solution LY_Sol3->Solution Imp_Sol1 Re-chromatograph with Different System Imp_Cause1->Imp_Sol1 Imp_Sol2 Recrystallization Imp_Cause2->Imp_Sol2 Imp_Sol3 Chemical Wash (e.g., Bisulfite) Imp_Cause3->Imp_Sol3 Imp_Sol1->Solution Imp_Sol2->Solution Imp_Sol3->Solution

Caption: Troubleshooting workflow for purification issues.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of pure 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde?

A1: While specific data for this exact compound is not widely published, similar 2-amino-thiazole-5-carbaldehydes are typically solids at room temperature.[7] The color can range from off-white to yellow. In terms of stability, aldehydes can be prone to oxidation to carboxylic acids, so it is advisable to store the purified compound under an inert atmosphere (nitrogen or argon) and at low temperatures to minimize degradation. Thiazole rings themselves can undergo photochemical reactions, so protection from light is also recommended.[8]

Q2: Which analytical techniques are best for assessing the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to get a qualitative idea of the purity and to monitor the progress of the purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A patent for a similar compound, 4-methyl-thiazole-5-carbaldehyde, specifies purity by HPLC.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired compound and can reveal the presence of impurities, even if they co-elute in chromatography.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help in identifying unknown impurities.

Q3: Can I use reversed-phase chromatography for purification?

A3: Yes, reversed-phase chromatography (e.g., using C18 silica) is a viable option, especially for polar compounds. The eluent would typically be a mixture of water and a polar organic solvent like acetonitrile or methanol. This can be particularly useful if you are struggling to achieve good separation with normal-phase chromatography.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: While specific toxicity data for this compound may be limited, it is prudent to handle it with care. Similar heterocyclic compounds can be irritants. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.

III. Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for the purification of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde using silica gel chromatography.

1. Preparation of the Column: a. Select a glass column of appropriate size for the amount of crude material. b. Place a small plug of glass wool or cotton at the bottom of the column. c. Add a thin layer of sand. d. Prepare a slurry of silica gel in the initial, low-polarity mobile phase. e. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing without air bubbles.[3]

2. Sample Loading: a. Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. b. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

3. Elution: a. Carefully add the mobile phase to the top of the column. b. Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). c. Gradually increase the polarity of the mobile phase (e.g., to 80:20, 70:30 hexane:ethyl acetate) to elute the compound. The optimal solvent system should be determined by prior TLC analysis.[4] d. Collect fractions and monitor them by TLC to identify those containing the pure product.

4. Isolation: a. Combine the pure fractions. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dry the purified compound under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

1. Solvent Selection: a. Test the solubility of a small amount of the impure compound in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.[2] Promising solvents for thiazole derivatives include ethanol, isopropanol, or solvent mixtures like ethyl acetate/hexane.[6]

2. Dissolution: a. Place the impure compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring until the solid completely dissolves.

3. Cooling and Crystallization: a. Allow the solution to cool slowly to room temperature. b. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

4. Isolation of Crystals: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of cold recrystallization solvent. c. Dry the crystals in a vacuum oven or desiccator.

IV. Data Summary

Purification ParameterRecommendationRationale
Chromatography Stationary Phase Silica Gel (deactivated with 1% triethylamine) or Neutral AluminaThe target molecule contains a basic piperidine moiety which can interact strongly with acidic silica, leading to tailing and potential degradation. Deactivation or using a neutral support minimizes these issues.[2]
Chromatography Mobile Phase (Initial) Hexane/Ethyl Acetate (e.g., 9:1 v/v) with 0.1% TriethylamineA non-polar starting eluent allows for the removal of non-polar impurities. The triethylamine helps to prevent tailing on silica gel.[2]
Recrystallization Solvent System Ethanol, or Ethyl Acetate/HexaneThese solvents have been shown to be effective for the recrystallization of various thiazole derivatives.[6]
Purity Analysis HPLC, ¹H NMR, ¹³C NMR, MSA combination of chromatographic and spectroscopic methods provides a comprehensive assessment of purity and structural confirmation.[2]
Storage Conditions Cool, dark, and under an inert atmosphere (e.g., Argon or Nitrogen)Protects the aldehyde from oxidation and the thiazole ring from potential photodegradation.[8]

V. References

  • D’Auria, M. Photochemical Isomerization of Thiazole Derivatives. Tetrahedron. 2002 , 58 (40), 8037–8042.

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. 2021 , 26 (5), 1449.

  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Google Patents. Available online: (accessed Jan 21, 2026).

  • Purification of 2-aminothiazole. Google Patents. Available online: (accessed Jan 21, 2026).

  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Int. J. Chem. Sci.2016 , 14 (4), 2051-2060.

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC. 2010 , 2010 (6), 32-38.

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. Int. J. Pharm. Sci. Rev. Res.2016 , 36 (1), 123-127.

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. 2012 , 4 (4), 1591-1596.

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules. 2021 , 26 (16), 4948.

  • 2-aminothiazole derivative, preparation method, and use. Google Patents. Available online: (accessed Jan 21, 2026).

  • Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. Journal of Crystal Growth. 2003 , 252 (1-3), 239-247.

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions. 2020 , 330, 109244.

  • Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. Journal of Molecular Structure. 2021 , 1234, 130177.

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules. 2020 , 25 (21), 5048.

  • Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer. RSC Advances. 2021 , 11 (5), 2911-2918.

  • Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. Bioorganic & Medicinal Chemistry Letters. 2019 , 29 (6), 816-820.

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. New Journal of Chemistry. 2023 , 47 (13), 6296-6306.

  • A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent. RSC Advances. 2022 , 12 (35), 22665-22673.

  • Column Chromatography. University of Colorado Boulder. Available online: [Link] (accessed Jan 21, 2026).

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances. 2023 , 13 (44), 31063-31081.

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry. 2021 , 64 (3), 1279-1313.

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available online: [Link] (accessed Jan 21, 2026).

  • How can I select the solvent system for column chromatography for thiazole dervatives? ResearchGate. Available online: [Link] (accessed Jan 21, 2026).

Sources

Optimization

Technical Support Center: Synthesis of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde

Welcome to the technical support center for the synthesis of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on understanding and mitigating side product formation. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental success.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde?

The most prevalent and efficient method for the formylation of the electron-rich 4-methyl-2-(piperidin-1-yl)thiazole is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from a formamide derivative like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto the thiazole ring.

Q2: At which position on the 4-methyl-2-(piperidin-1-yl)thiazole ring is formylation expected to occur?

For 2-substituted thiazoles, electrophilic substitution, such as the Vilsmeier-Haack reaction, is generally directed to the C5 position.[1] The piperidinyl group at the C2 position is a strong electron-donating group, which significantly activates the thiazole ring towards electrophilic attack, with the highest electron density localized at the C5 position.

Q3: What are the critical parameters to control for a successful Vilsmeier-Haack reaction in this synthesis?

Several parameters are crucial for maximizing the yield of the desired product and minimizing side reactions:

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Any moisture present will consume the reagent and reduce the efficiency of the formylation. Therefore, the use of dry solvents and glassware, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical.

  • Temperature Control: The reaction temperature must be carefully managed. The formation of the Vilsmeier reagent is typically carried out at low temperatures (e.g., 0 °C) to control its exothermic nature. The subsequent formylation of the thiazole substrate may require a specific temperature profile, often starting at a low temperature and gradually warming to room temperature or slightly above to ensure complete reaction.

  • Stoichiometry: The molar ratios of the thiazole substrate, DMF, and POCl₃ are key to a successful reaction. An excess of the Vilsmeier reagent is often used to drive the reaction to completion, but a large excess can sometimes lead to the formation of more side products.

  • Reaction Time: The reaction needs to be monitored to determine the optimal time for completion. Insufficient time will result in incomplete conversion, while excessively long reaction times can lead to the degradation of the product or the formation of undesired byproducts.

Q4: What are the potential stability issues with the starting material or the final product?

The starting material, 4-methyl-2-(piperidin-1-yl)thiazole, is generally stable under normal laboratory conditions. However, the final product, being an aldehyde, can be susceptible to oxidation to the corresponding carboxylic acid if exposed to air and light for prolonged periods. It is advisable to store the purified product under an inert atmosphere and in a cool, dark place.

II. Troubleshooting Guide: Side Product Formation

The Vilsmeier-Haack reaction, while powerful, can be prone to the formation of side products, especially with highly activated substrates like 2-aminothiazole derivatives. Here we address the most common issues and provide strategies for their mitigation.

Observed Issue Potential Cause(s) Troubleshooting & Mitigation Strategies
Low yield of the desired C5-formylated product. 1. Incomplete reaction. 2. Decomposition of the Vilsmeier reagent due to moisture. 3. Suboptimal reaction temperature.1. Monitor the reaction by TLC or LC-MS to ensure completion. If the starting material persists, consider increasing the reaction time or temperature. 2. Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly and conduct the reaction under an inert atmosphere. 3. Optimize the reaction temperature. A gradual increase from 0 °C to room temperature or slightly higher (e.g., 40-50 °C) may be necessary.
Formation of a di-formylated product. Highly reactive substrate and/or harsh reaction conditions (high temperature, large excess of Vilsmeier reagent).1. Reduce the stoichiometry of the Vilsmeier reagent. 2. Maintain a lower reaction temperature throughout the addition and reaction period. 3. Consider a less reactive formylating agent if di-formylation is a persistent issue.
Formation of an N,N-dimethylformimidamide derivative at the piperidinyl nitrogen. The piperidinyl nitrogen, being a secondary amine, can potentially react with the Vilsmeier reagent, although this is less likely than aromatic substitution.1. This side reaction is more common with primary amino groups. The use of a secondary amine like piperidine generally favors C-formylation.[2] 2. If observed, purification by column chromatography is usually effective in separating this byproduct.
Formation of a chlorinated byproduct. In some cases, the Vilsmeier reagent can act as a chlorinating agent, especially at higher temperatures.1. Maintain strict temperature control and avoid excessive heating. 2. Use the minimum effective amount of POCl₃.
Complex mixture of products observed by TLC/LC-MS. 1. Impure starting materials. 2. Reaction run at too high a temperature, leading to decomposition. 3. Incorrect work-up procedure.1. Ensure the purity of the starting 4-methyl-2-(piperidin-1-yl)thiazole. 2. Perform the reaction at the lowest effective temperature. 3. The work-up is critical. The reaction mixture should be quenched by pouring it onto ice and then carefully neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) while keeping the temperature low.

III. Experimental Protocol: Vilsmeier-Haack Formylation

This protocol provides a detailed, step-by-step methodology for the synthesis of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde.

Materials:

  • 4-methyl-2-(piperidin-1-yl)thiazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice-water bath. To the stirred DMF, add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes. The formation of a white solid (the Vilsmeier reagent) may be observed.

  • Formylation Reaction: Dissolve 4-methyl-2-(piperidin-1-yl)thiazole (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. A biphasic mixture will be formed.

  • Neutralization: Slowly add saturated aqueous sodium bicarbonate solution to the mixture until the pH is approximately 7-8. Be cautious as gas evolution (CO₂) will occur.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

IV. Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance Expected ¹H NMR signals (CDCl₃, δ ppm)
4-Methyl-2-(piperidin-1-yl)thiazoleC₉H₁₄N₂S182.29Colorless to pale yellow oil~6.4 (s, 1H, thiazole-H5), ~3.4 (t, 4H, piperidine-CH₂), ~2.3 (s, 3H, CH₃), ~1.6 (m, 6H, piperidine-CH₂)
4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehydeC₁₀H₁₄N₂OS210.30Pale yellow solid~9.8 (s, 1H, CHO), ~3.6 (t, 4H, piperidine-CH₂), ~2.6 (s, 3H, CH₃), ~1.7 (m, 6H, piperidine-CH₂)

V. Visualizations

Reaction Pathway

Vilsmeier-Haack Reaction cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Thiazole 4-Methyl-2-(piperidin-1-yl)thiazole Iminium Iminium Salt Intermediate Thiazole->Iminium + Vilsmeier Reagent Product 4-Methyl-2-piperidin-1-yl- thiazole-5-carbaldehyde Iminium->Product + H₂O (work-up)

Caption: Vilsmeier-Haack reaction pathway for the synthesis of the target aldehyde.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield or Complex Mixture Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Impure Impure Starting Material Check_Purity->Impure Purity Issue Found Anhydrous Were conditions strictly anhydrous? Check_Conditions->Anhydrous Purify_Start Purify Starting Material Impure->Purify_Start Yes_Anhydrous Yes Anhydrous->Yes_Anhydrous Yes No_Anhydrous No Anhydrous->No_Anhydrous No Temp_Control Was temperature controlled? Yes_Temp Yes Temp_Control->Yes_Temp Yes No_Temp No Temp_Control->No_Temp No Stoichiometry Check Stoichiometry Optimize_Stoich Optimize Reagent Ratio Stoichiometry->Optimize_Stoich Yes_Anhydrous->Temp_Control Dry_Reagents Use Anhydrous Reagents/Solvents No_Anhydrous->Dry_Reagents Yes_Temp->Stoichiometry Optimize_Temp Optimize Temperature Profile No_Temp->Optimize_Temp

Caption: Decision tree for troubleshooting common issues in the synthesis.

VI. References

  • Request PDF. (2025). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. [Link]

Sources

Troubleshooting

Technical Support Center: 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde (Catalog No. CHEMBL1335762).

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde (Catalog No. CHEMBL1335762). This document is intended for researchers, medicinal chemists, and process development scientists. Our goal is to provide you with expert insights and field-proven protocols to ensure the successful use of this valuable synthetic intermediate by addressing its inherent stability challenges.

Introduction & Compound Overview

4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde is a highly functionalized heterocyclic compound, prized as a building block in drug discovery programs. Its structure combines an electron-rich 2-aminothiazole core with a reactive aldehyde functional group. While this reactivity is essential for its synthetic utility, it is also the source of its primary stability issues. The aldehyde group is highly susceptible to oxidation, a common challenge with aromatic and heteroaromatic aldehydes.[1][2][3]

This guide provides a comprehensive framework for understanding, identifying, and mitigating the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: My freshly opened bottle of the compound, which was a white/off-white powder, has developed a yellowish or brownish tint over time. What happened?

A: This is a classic sign of degradation, primarily through aerial oxidation. The aldehyde group (-CHO) is readily oxidized to the corresponding carboxylic acid (4-Methyl-2-piperidin-1-yl-thiazole-5-carboxylic acid). This impurity is often more colored and less soluble, leading to the observed change in appearance. Even minute exposure to air can initiate this process.[1]

Q2: I'm seeing a new, more polar spot on my TLC analysis of the starting material. Is the product degrading?

A: Yes, this is highly likely. The primary degradation product, the carboxylic acid, is significantly more polar than the parent aldehyde due to the presence of the hydroxyl group, which is a strong hydrogen bond donor. On a standard silica gel TLC plate, the carboxylic acid will have a much lower Retention Factor (Rf) than the aldehyde.

Q3: What are the absolute optimal storage conditions for this compound?

A: To maximize shelf-life, the compound must be rigorously protected from its main degradation triggers: oxygen, light, and heat. See the storage condition summary in Table 1 below. We strongly recommend aliquoting the material upon receipt into smaller, single-use vials under an inert atmosphere.

Q4: Can I use protic solvents like methanol or ethanol when setting up my reaction?

A: Caution is advised. While often acceptable for immediate use in a reaction, aldehydes can exist in equilibrium with hemiacetals in the presence of alcohol solvents, especially with acid or base catalysis. This is typically reversible, but for sensitive reactions or long reaction times, it's a factor to consider. For storage or prolonged standing, always use anhydrous, aprotic solvents.

Q5: My reaction yields are inconsistent, even when using material from the same bottle. Why?

A: This often points to starting material of variable purity. If the bottle has been opened multiple times, the material used for later experiments will have a higher percentage of the oxidized, unreactive carboxylic acid impurity. This highlights the critical importance of proper aliquoting and storage.[4] Always perform a quick quality control check (see Protocol 2) before use if you suspect degradation.

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues you may encounter and provides a logical path to resolution.

Problem 1: Purity of Starting Material is Suspect
  • Symptoms:

    • Compound is discolored (yellow/brown).

    • TLC shows a baseline spot or a spot with a very low Rf in addition to the product spot.

    • ¹H NMR shows a diminished aldehyde proton signal (~9.8-10.2 ppm) and potentially broadened peaks.

  • Root Cause Analysis: The aldehyde has likely oxidized to the carboxylic acid. The acidic nature of the impurity can also cause streaking on TLC plates and poor peak shape in chromatography.

  • Immediate Solution: Do not proceed with your reaction. Using impure starting material will lead to lower yields and complex purifications. The material must be repurified before use.

  • Recommended Action: Follow the Purification Protocol via Bisulfite Adduct Formation (Protocol 3) . This is a highly effective and classic method for separating aldehydes from non-carbonyl impurities.[5][6][7][8]

Problem 2: Product Streaking During Column Chromatography Purification
  • Symptoms:

    • The desired compound elutes over a wide range of fractions.

    • TLC of the column fractions shows significant tailing or streaking.

  • Root Cause Analysis: The compound contains two basic nitrogen atoms (piperidine and thiazole) which can interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to poor chromatographic performance.

  • Immediate Solution: Combine the streaking fractions and re-purify using a modified eluent.

  • Recommended Action:

    • Use a Basic Additive: Add 0.5-1% triethylamine or ammonia solution to your mobile phase (e.g., Hexane/Ethyl Acetate). This will neutralize the acidic sites on the silica gel and lead to sharp, well-defined peaks.

    • Switch Adsorbent: Consider using a less acidic stationary phase like basic alumina.[9] A quick flush through a plug of basic alumina can often remove acidic impurities effectively.

Visual Workflow: Troubleshooting Compound Purity

G start Purity Issue Suspected qc_check Perform QC Check (TLC / ¹H NMR) [Protocol 2] start->qc_check decision Is Purity >95%? qc_check->decision proceed Proceed with Experiment decision->proceed Yes stop STOP. Do Not Use. decision->stop No purify Purify Compound [Protocol 3] stop->purify recheck Re-run QC Check purify->recheck recheck->decision

Caption: A decision tree for verifying compound purity before experimental use.

Key Experimental Protocols

These protocols are designed to be self-validating systems to ensure the integrity of your experimental workflow.

Protocol 1: Recommended Storage and Handling

This procedure minimizes exposure to atmospheric oxygen and moisture.[10][11][12]

  • Preparation: Prepare a set of appropriately sized vials (e.g., 2 mL amber glass vials with PTFE-lined caps). Ensure they are clean and oven-dried.

  • Inert Atmosphere: Transfer the main container of the compound and the empty vials into a glovebox or glove bag with an inert atmosphere (Argon is preferred due to its density, but Nitrogen is also sufficient).

  • Aliquoting: Carefully portion the powder from the main container into the individual vials. Do not fill vials more than halfway to ensure a good headspace of inert gas.

  • Sealing: Tightly cap each vial. For extra protection, wrap the cap and neck with Parafilm®.

  • Storage: Place the sealed vials into a labeled, sealed secondary container (e.g., a small desiccator or a sealed bag). Store this container in a freezer at -20°C .

Data Summary: Storage & Incompatibility
ParameterRecommendationRationale
Temperature -20°C (Freezer)Slows the rate of all chemical degradation pathways.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents aerial oxidation of the aldehyde to a carboxylic acid.[1]
Light Amber Vial / DarkPrevents potential photodegradation of the conjugated pi-system.
Moisture Anhydrous / DesiccatedPrevents hydrolysis and potential side reactions.
Incompatibles Strong Oxidizers, Strong Acids, Strong BasesThese materials can cause rapid and potentially hazardous decomposition.[4][13]
Visual Guide: Primary Degradation Pathway

Degradation cluster_0 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde cluster_1 Carboxylic Acid Impurity Aldehyde Aldehyde Acid Structure not available. Represents the oxidized form. Aldehyde->Acid [O] (Air, O₂)

Sources

Optimization

Technical Support Center: Hantzsch Synthesis of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde

Welcome to the technical support center for the synthesis of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Hantzsch thiazole synthesis for this specific target molecule. As your Senior Application Scientist, I've compiled this resource to address common challenges and provide expert insights to ensure the success of your experiments. My approach is to not only offer solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your research.

I. Reaction Overview

The Hantzsch synthesis is a classic and versatile method for the preparation of thiazole derivatives.[1][2][3] For the specific synthesis of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde, the reaction involves the condensation of an α-haloketone with a thioamide.[1][2] In this case, the precursors are a reactive α-halo derivative of acetoacetaldehyde and N-piperidinothiocarboxamide.

The general mechanism proceeds via a nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1]

Below is a DOT script representation of the proposed synthetic pathway.

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_product Product A α-Haloacetoacetaldehyde (e.g., 2-bromo-3-oxobutanal) P1 Condensation & Cyclization A->P1 + B N-Piperidinothiocarboxamide B->P1 + C 4-Methyl-2-piperidin-1-yl- thiazole-5-carbaldehyde P1->C Dehydration Side_Reactions cluster_reactants Reactants & Intermediates cluster_products Products & Byproducts A α-Haloacetoacetaldehyde S1 Aldol Condensation Byproduct A->S1 Self-condensation B N-Piperidinothiocarboxamide S3 Piperidine-related Byproducts B->S3 Decomposition/Side Reaction I Reaction Intermediate P Desired Product I->P S2 Isomeric Thiazole I->S2 Alternative Cyclization

Caption: Potential side reaction pathways.

  • Aldol Condensation of the α-haloacetoacetaldehyde: The aldehyde can undergo self-condensation, especially in the presence of a base. The piperidine in the thiourea can act as a base.

    • Solution: Add the thiourea slowly to the reaction mixture at a lower temperature to minimize its basic effect before the main reaction starts.

  • Formation of Isomeric Products: With unsymmetrical N-substituted thioureas, there is a possibility of forming isomeric thiazoles depending on which nitrogen atom participates in the cyclization. [4]

    • Solution: Running the reaction under acidic conditions can favor the formation of one isomer over the other. [4]Careful characterization of the product mixture by NMR is essential.

  • Reactions involving the Piperidine Moiety: The piperidine ring is generally stable, but under harsh conditions, it could potentially undergo ring-opening or other side reactions. This is less likely under typical Hantzsch conditions.

  • Degradation of the Aldehyde Product: The final product, being an aldehyde, can be sensitive to the reaction conditions, especially if prolonged heating is required.

    • Solution: Monitor the reaction closely and stop it as soon as the starting materials are consumed to prevent product degradation.

C. Product Isolation and Purification

Question 5: I am struggling with the purification of the final product. What is the recommended procedure?

Answer:

The purification of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde requires consideration of its functional groups.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the reaction mixture carefully with a weak base like aqueous sodium bicarbonate solution. The product is likely to be a solid that precipitates upon neutralization. [2] 3. Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification Techniques:

    • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is the preferred method for obtaining high purity.

    • Column Chromatography: If the product is an oil or if crystallization is ineffective, column chromatography is necessary.

      • Stationary Phase: Silica gel is a good starting point.

      • Mobile Phase: A gradient of ethyl acetate in hexanes is a common choice. The polarity will need to be optimized based on the TLC of the crude product. The basicity of the piperidine moiety might cause tailing on silica gel. In such cases, adding a small amount of triethylamine (0.1-1%) to the eluent can improve the peak shape.

D. Alternative Strategies

Question 6: The Hantzsch synthesis is not working for my target molecule. What are some alternative synthetic routes I can explore?

Answer:

If the Hantzsch synthesis proves to be inefficient, several other methods for thiazole synthesis can be considered.

  • Vilsmeier-Haack Formylation: If you can synthesize the 4-methyl-2-(piperidin-1-yl)thiazole core, the aldehyde group can be introduced at the 5-position using a Vilsmeier-Haack reaction (using POCl₃ and DMF). [5]

  • From α-Amino Acids: There are methods to synthesize 2,5-disubstituted thiazoles from N-substituted α-amino acids. [6]

  • Multi-component Reactions: Modern variations of thiazole synthesis involve multi-component reactions that can be more efficient and atom-economical. [7]

III. Experimental Protocols

A. General Protocol for Hantzsch Synthesis of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde

This is a general starting protocol and may require optimization.

  • To a solution of α-haloacetoacetaldehyde (1.0 eq) in ethanol, add N-piperidinothiocarboxamide (1.1 eq).

  • Heat the reaction mixture to 60 °C and monitor the progress by TLC.

  • If the reaction is slow, consider adding a catalytic amount of p-TSA (0.1 eq).

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Slowly add saturated aqueous sodium bicarbonate solution until the pH is neutral.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

B. Protocol for Aldehyde Protection (if necessary)

If the aldehyde group is found to be unstable under the reaction conditions, a protection-deprotection strategy can be employed.

  • Protection of α-haloacetoacetaldehyde: React the α-haloacetoacetaldehyde with ethylene glycol in the presence of an acid catalyst (e.g., p-TSA) to form the corresponding acetal.

  • Hantzsch Synthesis: Perform the Hantzsch reaction as described above using the protected α-haloacetal.

  • Deprotection: After purification of the protected thiazole, deprotect the acetal using acidic conditions (e.g., dilute HCl in acetone/water) to reveal the aldehyde.

IV. Visualization of Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity Byproducts Present? Check_Yield->Check_Purity No Optimize_Conditions Optimize: - Temperature - Solvent - Catalyst - Stoichiometry Check_Yield->Optimize_Conditions Yes Analyze_Byproducts Identify Byproducts (NMR, MS) Check_Purity->Analyze_Byproducts Yes Success Successful Synthesis Check_Purity->Success No Optimize_Conditions->Check_Yield Check_SM Check Starting Material Purity Optimize_Conditions->Check_SM Check_SM->Optimize_Conditions Pure Purify_SM Purify Starting Materials Check_SM->Purify_SM Impure Purify_SM->Start Modify_Protocol Modify Protocol: - Lower Temperature - Slow Addition - Adjust pH Analyze_Byproducts->Modify_Protocol Protect_Aldehyde Consider Aldehyde Protection Strategy Analyze_Byproducts->Protect_Aldehyde Aldehyde-related Modify_Protocol->Start Alternative_Route Explore Alternative Synthetic Routes Modify_Protocol->Alternative_Route Still Fails Protect_Aldehyde->Start Protect_Aldehyde->Alternative_Route Still Fails

Caption: A decision-making workflow for troubleshooting.

V. References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of. Available from: [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]

  • ChemTube3D. Hantzsch pyridine synthesis - overview. Available from: [Link]

  • PMC. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Chemistry LibreTexts. 22.3 Alpha Halogenation of Aldehydes and Ketones. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. N,N-Disubstituted 2-aminothiazole-5-carbaldehydes: preparation and investigation of structural features. Available from: [Link]

  • ResearchGate. Retrosynthesis of piperazine-thiazoles via Hantzsch cyclization and.... Available from: [Link]

  • Beilstein Journals. One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Available from: [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. Available from: [Link]

  • ResearchGate. Synthesis and reactivity of monothio-oxamides. Available from: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

  • Google Patents. US2489038A - Purification of 2-aminothiazole. Available from:

  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • Grokipedia. Hantzsch pyridine synthesis. Available from: [Link]

  • Chemistry LibreTexts. 23.4: Alpha Halogenation of Carbonyls. Available from: [Link]

  • PMC. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Available from: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Available from: [Link]

  • Sci-Hub. Acid-base, hydration-dehydration and keto-enol equilibria in aqueous solutions of α-ketoacids: Study by spectroscopy, polarography and linear sweep voltammetry. Available from: [Link]

  • PubMed. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. Available from: [Link]

  • PMC. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Available from: [Link]

  • Grokipedia. Hantzsch synthesis: Significance and symbolism. Available from: [Link]

  • ResearchGate. Mechanism of the Hantzsch 1,4-dihydropyridine synthesis. 55 In the AcA.... Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Degradation Pathways and Stability of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde

Welcome to the technical support center for 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability and degradation, grounding our advice in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

General Stability and Handling

Q1: What are the primary factors that can cause the degradation of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde?

A1: The degradation of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde is primarily influenced by its functional groups: the thiazole ring, the aldehyde group, and the piperidine moiety. Key factors that can lead to degradation include exposure to light (photodegradation), heat (thermal degradation), moisture, and reactive chemicals such as acids, bases, and oxidizing agents. The electron-rich thiazole ring can be susceptible to oxidation, while the aldehyde group is prone to oxidation and other reactions.[1][2] The piperidine group, being a secondary amine incorporated as a tertiary amine substituent, is generally stable but can influence the electronic properties of the thiazole ring.

Q2: I've observed a change in the color of my solid sample of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde over time. What could be the cause?

A2: A color change in your solid sample, often to a yellowish or brownish hue, is a common indicator of degradation. This is likely due to slow oxidation or photodecomposition upon exposure to air and light. Aldehydes, in particular, are known to undergo auto-oxidation to form carboxylic acids, which can sometimes be colored or lead to the formation of colored polymeric byproducts. To minimize this, always store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.

Q3: What are the recommended storage conditions for 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde to ensure its long-term stability?

A3: For optimal long-term stability, 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde should be stored as a solid in a tightly sealed container, preferably under an inert atmosphere, and protected from light. Storage at low temperatures (e.g., in a refrigerator at 2-8 °C or a freezer at -20 °C) is highly recommended to slow down potential degradation pathways. Avoid repeated freeze-thaw cycles if the compound is in solution.

Troubleshooting Degradation in Solution

Q4: My compound appears to be degrading in my aqueous experimental buffer. What are the likely degradation pathways?

A4: In aqueous solutions, the primary degradation pathways for 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde are likely hydrolysis and oxidation. The thiazole ring itself is generally stable to hydrolysis, but the presence of the aldehyde and the activating 2-piperidino group can influence its reactivity. The aldehyde group can be hydrated in water to form a geminal diol, which might be a precursor to other reactions. More significantly, dissolved oxygen in the buffer can lead to oxidation of the aldehyde to the corresponding carboxylic acid. The pH of your buffer is also a critical factor; both acidic and basic conditions can catalyze degradation.

Q5: I am conducting an experiment under acidic conditions and see rapid degradation of the compound. What is happening?

A5: Under acidic conditions, the nitrogen atom in the thiazole ring can be protonated.[2] This can make the ring more susceptible to nucleophilic attack by water, potentially leading to ring opening. Additionally, the aldehyde group can be more readily hydrated under acidic catalysis. The piperidine nitrogen is less likely to be protonated due to its involvement with the thiazole ring, but its electronic influence is still significant.

Q6: What about degradation under basic conditions?

A6: Basic conditions can also promote degradation. The aldehyde group can undergo reactions such as Cannizzaro-type disproportionation, especially if heated. Furthermore, strong bases could potentially deprotonate the methyl group, leading to subsequent reactions, although this is less likely under typical experimental conditions. The primary concern in basic solutions would be the stability of the aldehyde functional group.

Forced Degradation Studies and Analytical Characterization

Q7: I need to perform a forced degradation study on 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. What conditions should I test?

A7: A comprehensive forced degradation study should aim to achieve 5-20% degradation to ensure that the analytical methods can detect and resolve the degradants.[3] Based on the structure of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde, the following conditions are recommended:

Stress ConditionSuggested Reagents and ConditionsPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl at room temperature and 60°CProtonation of thiazole nitrogen, potential ring cleavage.
Base Hydrolysis 0.1 M NaOH at room temperature and 60°CReactions of the aldehyde group.
Oxidation 3% H₂O₂ in the dark at room temperatureOxidation of the aldehyde to a carboxylic acid, oxidation of the thiazole sulfur to a sulfoxide or sulfone.
Photodegradation Exposure to UV light (e.g., 254 nm) and visible light in a photostability chamberPhotochemical reactions of the thiazole ring, potentially leading to rearrangements or cleavage.[4]
Thermal Degradation Heating the solid and a solution at elevated temperatures (e.g., 60-80°C)General decomposition, potential fragmentation of the molecule.

Q8: What analytical techniques are best suited for identifying the degradation products of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde?

A8: A combination of chromatographic and spectroscopic techniques is ideal for identifying and characterizing degradation products.[5]

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for separating the parent compound from its degradants and quantifying the extent of degradation. A stability-indicating method should be developed where all degradation products are well-resolved from the main peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for obtaining the molecular weights of the degradation products, which provides vital clues to their structures.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is the definitive technique for elucidating the exact structure of isolated degradation products.[5]

Visualizing Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde based on its chemical structure and the principles of organic chemistry.

G cluster_main 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation cluster_photo Photodegradation main Start Compound oxidized_aldehyde Carboxylic Acid Derivative (Oxidation of Aldehyde) main->oxidized_aldehyde H₂O₂ oxidized_sulfur Sulfoxide/Sulfone Derivative (Oxidation of Thiazole Sulfur) main->oxidized_sulfur H₂O₂ ring_cleavage Ring-Opened Products (Acid-catalyzed hydrolysis) main->ring_cleavage H₃O⁺ rearranged Rearrangement Products (e.g., Isothiazole) main->rearranged UV/Vis Light

Caption: Potential degradation pathways of the target compound.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study
  • Preparation of Stock Solution: Accurately weigh and dissolve 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Control: Mix 1 mL of the stock solution with 1 mL of purified water.

  • Incubation: Store the solutions at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Protect the oxidative degradation sample from light.

  • Sampling and Analysis: At each time point, withdraw an aliquot, neutralize it if necessary (for acidic and basic samples), and dilute it to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the samples by a stability-indicating HPLC method. Calculate the percentage of degradation and identify any new peaks corresponding to degradation products.

Protocol 2: Developing a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Gradient Optimization: Develop a gradient program that provides good separation between the parent compound and all observed degradation products from the forced degradation study.

  • Detection: Use a UV detector set at a wavelength where the parent compound and the degradants have significant absorbance (e.g., determined by a UV scan).

  • Method Validation: Once the method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Workflow for Troubleshooting Degradation

The following workflow can guide your troubleshooting process when unexpected degradation is observed.

G start Degradation Observed check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solution Analyze Solution Components (Solvent, pH, Additives) start->check_solution characterize Characterize Degradants (LC-MS, NMR) check_storage->characterize check_solution->characterize identify_pathway Identify Degradation Pathway (Oxidation, Hydrolysis, etc.) characterize->identify_pathway mitigate Implement Mitigation Strategy identify_pathway->mitigate

Caption: Workflow for troubleshooting unexpected degradation.

References

  • Aerobic Degradation of Clothianidin to 2-Chloro-methyl Thiazole and Methyl 3-(Thiazole-yl) Methyl Guanidine Produced by Pseudomonas stutzeri smk - PMC - NIH. (2019). National Center for Biotechnology Information. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (2022). MDPI. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (2013). National Center for Biotechnology Information. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (2022). Pharmaguideline. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. (2022). National Center for Biotechnology Information. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2021). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Thiazole - Wikipedia. (n.d.). Wikipedia. [Link]

  • Thiazole formation through a modified Gewald reaction - ResearchGate. (2015). ResearchGate. [Link]

  • 4-Methyl-1,3-thiazole-2-carbaldehyde | C5H5NOS | CID 4263432 - PubChem. (n.d.). PubChem. [Link]

  • 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde | C10H14N2OS | CID 2402636 - PubChem. (n.d.). PubChem. [Link]

  • Photocatalytic One-Pot Conversion of Aldehydes to Esters and Degradation of Rhodamine B Dye Using Mesoporous Graphitic Carbon Nitride | ACS Applied Nano Materials. (2023). ACS Publications. [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC - NIH. (2023). National Center for Biotechnology Information. [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed. (2007). National Center for Biotechnology Information. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (n.d.). Hovione. [Link]

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210 - ACS Publications. (2023). ACS Publications. [Link]

  • Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed. (2011). National Center for Biotechnology Information. [Link]

  • Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. (2023). ResolveMass Laboratories Inc. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. (n.d.). SGS. [Link]

Sources

Optimization

Technical Support Center: Strategies for Overcoming the Low Reactivity of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde

Welcome to the dedicated technical resource for researchers, chemists, and drug development professionals working with 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. This guide provides in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical resource for researchers, chemists, and drug development professionals working with 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of its low electrophilicity in various chemical transformations. Our goal is to equip you with the knowledge and practical protocols to successfully utilize this versatile building block in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why does 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde exhibit low reactivity in standard carbonyl reactions?

A1: The diminished reactivity of the aldehyde functional group in this molecule is primarily due to electronic and, to a lesser extent, steric factors. The piperidinyl group at the C2 position of the thiazole ring is a potent electron-donating group. Through resonance, it increases the electron density of the entire aromatic system, including the C5-carbaldehyde. This electron donation reduces the partial positive charge on the carbonyl carbon, making it a less attractive target for nucleophiles.[1]

dot digraph "Resonance_Structures" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

} dot

Caption: Electron-donating effect of the piperidinyl group.

Q2: What are the general strategies to enhance the reactivity of this aldehyde?

A2: The primary approach is to increase the electrophilicity of the carbonyl carbon. This can be achieved through:

  • Lewis Acid Catalysis: A Lewis acid can coordinate to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon more susceptible to nucleophilic attack.[2]

  • Brønsted Acid Catalysis: Protonation of the carbonyl oxygen by a Brønsted acid serves a similar purpose to Lewis acid coordination.

  • Use of Highly Reactive Nucleophiles: Employing stronger nucleophiles can overcome the inherent low reactivity of the aldehyde.

  • Harsh Reaction Conditions: Increasing temperature or pressure can provide the necessary activation energy for the reaction to proceed, although this may lead to side reactions.

Troubleshooting Guides for Specific Reactions

Reductive Amination

Issue: Incomplete conversion or slow reaction rates are often observed when attempting reductive amination with 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde, especially with weakly nucleophilic amines.

Causality: The formation of the intermediate iminium ion is often the rate-limiting step and is hindered by the electron-rich nature of the aldehyde.

Recommended Solutions & Protocols
StrategyRationale
Lewis Acid Additives Lewis acids like Ti(OiPr)₄ or ZnCl₂ can activate the carbonyl group, facilitating the initial nucleophilic attack by the amine.
pH Control Maintaining a slightly acidic pH (around 5-6) is crucial. It protonates the hydroxyl group of the hemiaminal intermediate, promoting its elimination as water to form the iminium ion, without significantly protonating the amine nucleophile.
Choice of Reducing Agent Use a reducing agent that is selective for the iminium ion over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[3]
Detailed Protocol: Reductive Amination using NaBH(OAc)₃
  • Dissolve 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add acetic acid (1.1 eq) to the mixture to catalyze iminium ion formation.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

dot digraph "Reductive_Amination_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#34A853"];

} dot

Caption: Workflow for reductive amination.

Knoevenagel Condensation

Issue: The reaction with active methylene compounds like malononitrile or ethyl cyanoacetate is sluggish and may require harsh conditions, leading to low yields and side product formation.

Causality: The low electrophilicity of the aldehyde slows down the initial nucleophilic attack by the enolate of the active methylene compound.

Recommended Solutions & Protocols
StrategyRationale
Lewis Acid Catalysis Catalysts such as TiCl₄, ZnCl₂, or boric acid can activate the aldehyde.[1][3] TiCl₄ is particularly effective but requires strictly anhydrous conditions.[1]
Base Catalysis with Dehydration Using a base like piperidine or β-alanine in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) can drive the reaction towards the condensed product.
Microwave Irradiation Microwave heating can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.
Detailed Protocol: Lewis Acid-Mediated Knoevenagel Condensation
  • To a solution of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in anhydrous toluene, add a catalytic amount of boric acid (0.1 eq).[3]

  • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

Issue: Standard Wittig or HWE conditions may fail or give low yields of the desired alkene.

Causality: The electron-rich nature of the aldehyde disfavors the initial nucleophilic attack by the ylide. Steric hindrance from the methyl group at C4 can also play a role.

Recommended Solutions & Protocols
StrategyRationale
Use of More Nucleophilic Ylides For the Wittig reaction, non-stabilized ylides are more reactive than stabilized ones.[4] For the HWE reaction, phosphonate carbanions are generally more nucleophilic than the corresponding phosphorus ylides.[5]
Salt-Free Conditions for Wittig The presence of lithium salts can sometimes inhibit the reaction. Using sodium or potassium bases (e.g., NaHMDS, KHMDS) to generate the ylide can be beneficial.
Still-Gennari Modification of HWE For the synthesis of (Z)-alkenes, the Still-Gennari modification using bis(2,2,2-trifluoroethyl) phosphonates and a strong base like KHMDS in the presence of 18-crown-6 can be effective.
Detailed Protocol: Horner-Wadsworth-Emmons Reaction
  • In a flame-dried flask under an inert atmosphere, dissolve the phosphonate reagent (1.2 eq) in anhydrous THF.

  • Cool the solution to -78 °C and add a strong base such as n-butyllithium or NaH (1.2 eq) dropwise.

  • Stir the mixture at -78 °C for 30 minutes to generate the phosphonate carbanion.

  • Add a solution of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

dot digraph "HWE_Decision_Tree" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#EA4335"];

} dot

Caption: Decision tree for HWE reaction troubleshooting.

Aldol-Type and Related Condensations

Issue: Self-condensation or reactions with enolates can be challenging due to the low electrophilicity of the aldehyde.

Causality: The aldehyde is a poor electrophile, and enolate formation from a potential ketone partner may be favored over nucleophilic attack on the thiazole aldehyde.

Recommended Solutions & Protocols
StrategyRationale
Lewis Acid Mediation Strong Lewis acids like TiCl₄ can pre-complex with the aldehyde, significantly enhancing its electrophilicity and promoting the aldol addition.[1][6]
Pre-formed Enolates Using a pre-formed lithium or boron enolate of a ketone partner can ensure that the nucleophile is present in a sufficient concentration to react with the less reactive aldehyde.
Mukaiyama Aldol Reaction Reacting the thiazole aldehyde with a silyl enol ether in the presence of a Lewis acid (e.g., TiCl₄, BF₃·OEt₂) provides a powerful method for crossed aldol additions.
Detailed Protocol: TiCl₄-Mediated Aldol Addition

Caution: TiCl₄ is highly corrosive and reacts violently with water. All manipulations must be performed under a strictly inert atmosphere with anhydrous solvents and reagents.

  • In a flame-dried, three-necked flask equipped with a dropping funnel and under a nitrogen or argon atmosphere, dissolve 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde (1.0 eq) in anhydrous DCM and cool to -78 °C.

  • Add TiCl₄ (1.1 eq) dropwise to the solution. A colored complex should form.

  • In a separate flask, prepare the enolate of the ketone partner. For example, for a ketone like acetone, dissolve it in anhydrous DCM at -78 °C and add a base like LDA (1.1 eq).

  • Slowly add the pre-formed enolate solution to the aldehyde-TiCl₄ complex at -78 °C via a cannula.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and filter through a pad of celite to remove titanium salts.

  • Separate the layers of the filtrate and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the aldol adduct by column chromatography.

References

  • Gillon, D. W., Forrest, I. J., Meakins, G. D., Tirel, M. D., & Wallis, J. D. (1983). N,N-Disubstituted 2-aminothiazole-5-carbaldehydes: preparation and investigation of structural features. Journal of the Chemical Society, Perkin Transactions 1, 341-347. [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). Eng. Proc., 56, 135. [Link]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Horner–Wadsworth–Emmons reaction. (2023). In Wikipedia. [Link]

  • Halo Aldol Reaction of a,b-Unsaturated Ketones and Aldehydes Mediated by Titanium Tetrachloride. (2017). Molbank, 2017(2), M941. [Link]

  • Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. (2019). Molecules, 24(9), 1813. [Link]

  • Nucleophilic Addition To Carbonyls. (2022). Master Organic Chemistry. [Link]

  • Highly Stereoselective Titanium-Mediated Aldol Reaction from (S)-4-Benzyloxy-3-methyl-2-butanone. (2007). The Journal of Organic Chemistry, 72(20), 7739–7741. [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (2010). ARKIVOC, 2010(6), 32-38. [Link]

  • Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025). Chemistry LibreTexts. [Link]

  • Reactions of 5‐Dialkylamino‐1,2,3‐thiadiazole‐4‐carbaldehydes with Amines as a Method for the Synthesis of 1,2,3‐Triazole‐4‐carbothioamides. (2005). ChemInform, 36(25). [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Mechanistic studies of nucleophilic attack on electron-rich thiazole aldehydes. (2013). The Journal of Organic Chemistry, 78(21), 10836-10846. [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds. (2006). Organic Reactions. [Link]

  • Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. (2015). ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • A Perspective on Late-Stage Aromatic C–H Bond Functionalization. (2022). Journal of the American Chemical Society, 144(4), 1537-1557. [Link]

  • Ashenhurst, J. (2012). Nucleophiles and Electrophiles. Master Organic Chemistry. [Link]

  • Highly Stereoselective TiCl4-Mediated Aldol Reactions from (S)-2-Benzyloxy-3-pentanone. (2007). The Journal of Organic Chemistry, 72(17), 6631–6633. [Link]

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. (2015). Current Organic Chemistry, 19(8), 743-764. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (2011). Der Pharma Chemica, 3(6), 353-360. [Link]

  • Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. (2017). Tetrahedron Letters, 58(8), 751-754. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2014). Molecules, 19(11), 18886-18901. [Link]

  • Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. [Link]

  • Leah4sci. (2025, March 6). Aldehyde & Ketone Reactions – Nucleophilic Addition, Redox, Acetal, Grignard [Live Recording]. YouTube. [Link]

  • Chapter 7: Nucleophilic attack at the carbonyl carbon: – OCLUE. (n.d.). OCLUE. [Link]

  • Titanium Tetrachloride (TiCl4). (2002). Synlett, 2002(2), 364-365. [Link]

  • Titanium tetrachloride. (2023). In Wikipedia. [Link]

  • Synthesis of some new 5- substituted of. (2013). Journal of Chemical and Pharmaceutical Research, 5(1), 147-152. [Link]

  • Nucleophilic additions to aldehydes and ketones. 2. Reactions to heterocyclic aldehydes with hydroxide ions. (1991). The Journal of Organic Chemistry, 56(13), 4229–4234. [Link]

  • [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction]. (2004). Yakugaku Zasshi, 124(8), 491-503. [Link]

  • Wittig Reaction. (2023). Chemistry LibreTexts. [Link]

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  • Pyrano[2,3-D]Thiazole: Synthesis. (2018). To Chemistry Journal, 1(2). [Link]

  • Nucleophilic addition to electron-rich heteroaromatics: dearomatizing anionic cyclizations of pyrrolecarboxamides. (2002). Organic Letters, 4(13), 2221–2224. [Link]

  • Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. (2019). European Journal of Chemistry, 10(1), 1-6. [Link]

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Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde and Other Thiazole Derivatives in Anticancer Drug Discovery

Introduction: The thiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds, including approved drugs.[1][2] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The thiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds, including approved drugs.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it an ideal framework for designing novel therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3] This guide provides an in-depth comparison of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde with other thiazole derivatives, focusing on their synthesis, anticancer activity, and the structure-activity relationships that govern their therapeutic potential. While specific experimental data for 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde is not extensively available in publicly accessible literature, this guide will draw comparisons with structurally related compounds to provide valuable insights for researchers and drug development professionals.

The Thiazole Core: A Versatile Scaffold in Oncology

The 2-aminothiazole moiety is a particularly prominent feature in many anticancer agents.[1][2] This structural motif allows for diverse substitutions at the 2-, 4-, and 5-positions of the thiazole ring, enabling the fine-tuning of a compound's physicochemical properties and biological activity. The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for π-π stacking interactions with biological targets. This versatility has led to the development of numerous thiazole-containing compounds that target various hallmarks of cancer, including cell proliferation, apoptosis, and angiogenesis.

Synthesis of Thiazole Derivatives: The Hantzsch Reaction and Beyond

A classic and widely used method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of a thioamide with an α-haloketone. For the synthesis of 2-substituted thiazoles, a common starting material is a substituted thiourea which can be prepared from the corresponding amine.

General Synthesis Workflow

Hantzsch Thiazole Synthesis Amine Amine (e.g., Piperidine) Thiourea Substituted Thiourea Amine->Thiourea + Thiophosgene or KSCN/HCl Thiazole 2-Substituted Thiazole Thiourea->Thiazole + α-Haloketone (Hantzsch Reaction) AlphaHaloKetone α-Haloketone AlphaHaloKetone->Thiazole

Caption: General workflow for the Hantzsch synthesis of 2-substituted thiazoles.

Comparative Analysis of Thiazole Derivatives

For a meaningful comparison, we will evaluate 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde against other thiazole derivatives with variations at the 2- and 5-positions of the thiazole ring. The anticancer activity of these compounds is often assessed using in vitro cytotoxicity assays, such as the MTT assay, against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

Compound 1: 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde (Target Compound)
  • Structure:

    • A 2-aminothiazole core where the amino group is part of a piperidine ring.

    • A methyl group at the 4-position.

    • A carbaldehyde (formyl) group at the 5-position.

  • Anticipated Properties: The piperidine moiety imparts lipophilicity, which can influence cell membrane permeability. The carbaldehyde group is an electron-withdrawing group and a potential site for further chemical modification or interaction with biological targets. While specific anticancer data is scarce, its structural features are present in other biologically active thiazoles.

Comparator Compounds: A Look at Structural Analogs

To understand the potential of our target compound, we will compare it with derivatives where the 2- and 5-positions are modified.

Table 1: Comparison of Anticancer Activity of Selected Thiazole Derivatives

Compound ID2-Substituent4-Substituent5-SubstituentCancer Cell LineIC50 (µM)Reference
1 Piperidin-1-ylMethylCarbaldehyde-Data not available-
2a PhenylaminoMethylAcetylSGC-7901 (Gastric)> 50[4]
2b 4-MethylphenylaminoMethylAcetylSGC-7901 (Gastric)36.45[4]
2c 4-MethoxyphenylaminoMethylAcetylSGC-7901 (Gastric)28.32[4]
3a Phenylamino-(CH2)4- (fused)HH1299 (Lung)> 50[5]
3b 4-Methylbenzylamino-(CH2)4- (fused)HH1299 (Lung)4.89[5]
4 2-(piperidin-4-yl)HCarboxamideMCF7 (Breast)0.2 - 0.6[6]
Structure-Activity Relationship (SAR) Insights
  • Substitution on the 2-Amino Group is Crucial: A simple phenylamino group (Compound 2a and 3a) often results in low anticancer activity.[4][5] However, the introduction of electron-donating groups on the phenyl ring (Compounds 2b and 2c) or a benzylic amine (Compound 3b) can significantly enhance cytotoxicity.[4][5] This suggests that the nature of the substituent at the 2-position plays a critical role in the compound's interaction with its biological target. The cyclic aliphatic amine (piperidine) in our target compound is a distinct modification from the aromatic amines in the comparators and its impact on activity warrants further investigation.

  • The 5-Position Influences Activity: While our target compound has a carbaldehyde group at the 5-position, many active thiazole derivatives feature a carboxamide or an acetyl group at this position.[4][7] For instance, the potent activity of Compound 4, a 2-(piperidin-4-yl)-thiazole-4-carboxamide, highlights the importance of this region for anticancer effects.[6] It is plausible that the carbaldehyde group of our target compound could be a key pharmacophoric feature or a handle for further derivatization.

  • The 4-Position Contributes to Potency: The presence of a methyl group at the 4-position, as seen in our target compound and Compounds 2a-c, is a common feature in many thiazole derivatives.[4] In some cases, fusing a ring system at the 4- and 5-positions, as in Compounds 3a and 3b, can lead to highly potent compounds.[5]

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for the synthesis of a representative 2-aminothiazole derivative and for the evaluation of its anticancer activity.

Protocol 1: Synthesis of a 2-Arylamino-4-methyl-5-acetylthiazole (General Procedure)

This protocol is adapted from the synthesis of similar compounds found in the literature.[4]

  • Synthesis of the Arylthiourea: To a solution of the desired aniline (10 mmol) in ethanol (50 mL), add ammonium thiocyanate (12 mmol) and concentrated hydrochloric acid (1 mL). Reflux the mixture for 4-6 hours. After cooling, pour the reaction mixture into ice water. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain the arylthiourea.

  • Hantzsch Thiazole Synthesis: To a solution of the arylthiourea (10 mmol) in ethanol (30 mL), add 3-chloro-2,4-pentanedione (11 mmol). Reflux the mixture for 3-4 hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, cool the reaction mixture and pour it into a saturated solution of sodium bicarbonate. Filter the precipitate, wash with water, and recrystallize from ethanol to yield the final product.

Synthesis_Protocol cluster_0 Step 1: Arylthiourea Synthesis cluster_1 Step 2: Hantzsch Condensation Aniline Aniline Reagents1 NH4SCN, HCl, Ethanol Aniline->Reagents1 Reflux1 Reflux (4-6h) Reagents1->Reflux1 Workup1 Precipitation & Recrystallization Reflux1->Workup1 Arylthiourea Arylthiourea Workup1->Arylthiourea Arylthiourea_in Arylthiourea Reagents2 3-Chloro-2,4-pentanedione, Ethanol Arylthiourea_in->Reagents2 Reflux2 Reflux (3-4h) Reagents2->Reflux2 Workup2 Neutralization & Recrystallization Reflux2->Workup2 FinalProduct 2-Arylamino-4-methyl-5-acetylthiazole Workup2->FinalProduct

Caption: Workflow for the synthesis of a 2-arylamino-4-methyl-5-acetylthiazole derivative.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Seed the desired cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow CellSeeding Seed Cancer Cells in 96-well Plate Incubation1 Incubate for 24h CellSeeding->Incubation1 CompoundTreatment Treat with Thiazole Derivatives Incubation1->CompoundTreatment Incubation2 Incubate for 48-72h CompoundTreatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 FormazanSolubilization Dissolve Formazan Crystals with DMSO Incubation3->FormazanSolubilization AbsorbanceReading Read Absorbance at 570 nm FormazanSolubilization->AbsorbanceReading DataAnalysis Calculate IC50 Values AbsorbanceReading->DataAnalysis

Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.

Conclusion and Future Directions

The thiazole scaffold remains a highly attractive starting point for the development of novel anticancer agents. While a comprehensive biological profile of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde is yet to be fully elucidated in the public domain, a comparative analysis with structurally related analogs provides valuable insights. The existing data strongly suggests that modifications at the 2- and 5-positions of the thiazole ring are key determinants of cytotoxic potency.

Future research should focus on the synthesis and biological evaluation of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde and a systematic library of its derivatives. This would involve:

  • Exploring a diverse range of substituents at the 2-position: In addition to piperidine, other cyclic and acyclic amines could be investigated.

  • Modifying the 5-carbaldehyde group: Conversion to oximes, hydrazones, or other functionalities could lead to compounds with improved activity and novel mechanisms of action.

  • Elucidating the mechanism of action: For the most potent compounds, studies to identify their cellular targets and signaling pathways will be crucial for further development.

By leveraging the principles of medicinal chemistry and structure-activity relationship studies, the thiazole scaffold will undoubtedly continue to yield promising candidates for the next generation of cancer therapeutics.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research. [Link]

  • Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. Polish Journal of Chemical Technology. [Link]

  • Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. European Journal of Medicinal Chemistry. [Link]

  • Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. ResearchGate. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. [Link]

  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Archiv der Pharmazie. [Link]

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  • Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene. Acta Pharmaceutica. [Link]

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  • Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. Bioorganic & Medicinal Chemistry Letters. [Link]

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Comparative

Comparative Bioactivity Analysis of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde: A Framework for Drug Discovery

Introduction: The Thiazole Scaffold in Medicinal Chemistry The thiazole ring is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds, including naturally occurring substances like vitamin B1 (thiamine).[1] This five-membered aromatic ring containing sulfur and nitrogen atoms serves as a versatile pharmacophore, with its derivatives exhibiting a broad spectrum of pharmacological activities. These activities include anticancer, antimicrobial, anti-inflammatory, antioxidant, and anticonvulsant properties.[1][2] The unique structural features of the thiazole nucleus allow it to interact with various biological targets, making it a privileged structure in drug discovery and development.[3]

This guide presents a comparative framework for evaluating the bioactivity of a specific thiazole derivative, 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde . While direct experimental data for this compound is not extensively available in the public domain, this document will leverage the known biological activities of structurally related thiazole-containing molecules to propose a comprehensive analysis. We will outline potential therapeutic applications, suggest appropriate comparator compounds, and provide detailed experimental protocols for a robust bioactivity assessment. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel thiazole derivatives.

Structural Features and Potential Bioactivity of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde

The structure of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde combines several key chemical features that may contribute to its biological activity:

  • Thiazole Core: As previously mentioned, the thiazole ring is a well-established pharmacophore.

  • Piperidine Moiety: The piperidine ring is a common feature in many approved drugs and is known to influence physicochemical properties such as solubility and lipophilicity, which can impact pharmacokinetic profiles.

  • Carbaldehyde Group: The aldehyde functional group is reactive and can participate in various biological interactions, including the formation of Schiff bases with amino groups in proteins.

  • Methyl Group: The methyl substituent can affect the steric and electronic properties of the molecule, potentially influencing its binding to target proteins.

Based on these structural elements and the known activities of related thiazole derivatives, 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde could be hypothesized to exhibit a range of biological effects, with a particular focus on anticancer and antimicrobial activities.

Proposed Comparative Analysis: A Multi-faceted Approach

To comprehensively evaluate the bioactivity of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde, a comparative analysis against established compounds with similar structural motifs or mechanisms of action is essential.

Comparator Compound Selection

The choice of comparator compounds is critical for a meaningful analysis. Based on the literature, the following classes of compounds would serve as relevant benchmarks:

Comparator ClassSpecific ExamplesRationale for Selection
Known Anticancer Thiazoles Dasatinib, AlpelisibClinically approved anticancer drugs containing a 2-aminothiazole scaffold.[4]
c-Met Kinase InhibitorsThiazole derivatives have shown promise as c-Met kinase inhibitors.[5]
Antimicrobial Thiazoles CefdinirA cephalosporin antibiotic containing a thiazole ring.
Thiazole-based antifungal agentsThiazoles are known to possess antifungal properties.[6]
Antioxidant Compounds TroloxA well-characterized antioxidant used as a standard in many assays.[7]
Experimental Workflow for Bioactivity Screening

The following workflow outlines a logical progression for screening the bioactivity of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde.

G cluster_0 Initial Screening cluster_1 Secondary Assays (Based on Initial Hits) cluster_2 In-depth Characterization A Cytotoxicity Screening (e.g., MTT Assay) C Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Assays) A->C B Antimicrobial Screening (e.g., MIC Assay) D Spectrum of Antimicrobial Activity B->D E In vivo Efficacy Studies C->E D->E F ADME/Tox Profiling E->F

Caption: Proposed experimental workflow for bioactivity characterization.

Detailed Experimental Protocols

In Vitro Cytotoxicity Screening: MTT Assay

Objective: To assess the cytotoxic effects of the test compound on various human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)[8]

  • 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde

  • Comparator compounds (e.g., Doxorubicin)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multiskan microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and comparator compounds for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Principle: The broth microdilution method is used to determine the MIC. A serial dilution of the antimicrobial agent is prepared in a liquid microbial growth medium which is then inoculated with a standardized number of organisms and incubated for a prescribed time.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)[6][9]

  • 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde

  • Comparator compounds (e.g., Ciprofloxacin, Fluconazole)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of the test compound and comparator compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging potential of the test compound.

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing its color to change from violet to yellow. The decrease in absorbance is proportional to the antioxidant activity.

Materials:

  • 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde

  • Comparator compound (e.g., Trolox, Ascorbic acid)[7]

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Add various concentrations of the test compound and comparator compound to wells of a 96-well plate.

  • Add a fixed volume of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of scavenging activity and the IC50 value.

Data Presentation and Interpretation

The results from these assays should be tabulated for a clear and objective comparison.

Table 1: Comparative in vitro Cytotoxicity (IC50 in µM)

CompoundMCF-7HepG2A549
4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde Experimental DataExperimental DataExperimental Data
Doxorubicin (Positive Control)Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
Comparator Compound 1Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde Experimental DataExperimental DataExperimental Data
Ciprofloxacin (Positive Control)Literature/Experimental DataLiterature/Experimental DataN/A
Fluconazole (Positive Control)N/AN/ALiterature/Experimental Data

Mechanism of Action: Elucidating the Molecular Pathway

Should initial screening reveal significant bioactivity, further investigation into the mechanism of action is warranted. For instance, if the compound shows potent anticancer activity, subsequent studies could involve:

  • Kinase Inhibition Assays: To determine if the compound inhibits specific kinases involved in cancer progression.

  • Apoptosis Assays: Using techniques like flow cytometry with Annexin V/PI staining to see if the compound induces programmed cell death.[8]

  • Cell Cycle Analysis: To investigate if the compound causes cell cycle arrest at a particular phase.[8]

The following diagram illustrates a hypothetical signaling pathway that could be investigated if the compound is found to be a c-Met inhibitor.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates MAPK MAPK cMet->MAPK Activates Metastasis Metastasis cMet->Metastasis Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Compound 4-Methyl-2-piperidin-1-yl- thiazole-5-carbaldehyde Compound->cMet Inhibits

Caption: Hypothetical inhibition of the c-Met signaling pathway.

Conclusion and Future Directions

This guide provides a robust framework for the comparative bioactivity analysis of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. By leveraging the extensive knowledge of the pharmacological activities of the thiazole scaffold, researchers can systematically evaluate the therapeutic potential of this novel compound. The proposed experimental workflows and protocols offer a starting point for a comprehensive investigation that could uncover new lead compounds for drug development. Future work should focus on the synthesis of this compound and its analogs, followed by the execution of the described bioactivity screens. Positive hits would then warrant further mechanistic studies and preclinical evaluation.

References

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies.
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Bentham Science.
  • Biological Activity of Thiazole Derivatives on Some Pathogenic Microorganisms. Al-Nahrain Journal of Science.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
  • SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia Journal.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed.
  • Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. PubMed.

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Validation

Comparative Guide to the Structure-Activity Relationship of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde Analogs

Introduction The thiazole ring is a cornerstone of medicinal chemistry, a privileged five-membered heterocyclic scaffold found in a multitude of natural products and synthetic drugs.[1][2][3] Its unique electronic proper...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiazole ring is a cornerstone of medicinal chemistry, a privileged five-membered heterocyclic scaffold found in a multitude of natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into agents with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[4][5][6][7] The core structure of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde (PubChem CID: 2402636) presents a versatile template for chemical modification, offering multiple points for diversification to modulate biological activity.[8]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of this scaffold. We will deconstruct the molecule into its key pharmacophoric elements, examine how targeted structural modifications influence biological outcomes, and provide the experimental rationale and methodologies that underpin these findings. Our objective is to furnish researchers, scientists, and drug development professionals with a foundational understanding for the rational design of novel thiazole-based therapeutic agents.

Core Scaffold: Deconstruction and Points of Modification

The parent compound, 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde, can be dissected into three primary regions for SAR exploration: the 2-position piperidinyl substituent, the 4-position methyl group, and the 5-position carbaldehyde moiety. Each of these sites plays a critical role in defining the molecule's steric, electronic, and pharmacokinetic properties, thereby governing its interaction with biological targets.

Caption: Key modification points on the core scaffold.

Structure-Activity Relationship (SAR) Analysis

Modifications at the 5-Position: The Carbaldehyde Moiety

The carbaldehyde group at the C5 position is a highly versatile chemical handle. It serves as both a hydrogen bond acceptor and a reactive electrophile, allowing for the synthesis of a wide array of derivatives, most notably hydrazones. This transformation has been a fruitful strategy in developing potent bioactive agents.

For instance, studies on related hydrazinylthiazole-5-carbaldehydes have demonstrated that these derivatives can exhibit significant α-amylase inhibitory activity, a key target in diabetes management.[9] The rationale behind this derivatization is that the resulting hydrazone linkage introduces an extended conjugated system and provides additional points for hydrogen bonding, which can enhance binding affinity to the target enzyme. The nature of the aryl ring introduced via the hydrazine condensation is critical; electron-donating substituents on the aryl ring have been shown to enhance inhibitory potential.[9]

Table 1: SAR of Modifications at Position 5

R3 Modification (from Carbaldehyde)Example DerivativeBiological Target/ActivityKey Findings & RationaleReference
Hydrazone Formation2-[(arylidenyl)methylidene]hydrazinyl-thiazoleα-Amylase InhibitionExtended conjugation and H-bonding potential. Electron-donating groups on the aryl ring increase activity.[9]
Carboxamide FormationThiazole-5-carboxamideKinase Inhibition (e.g., Src, c-Met)The amide group acts as a crucial hydrogen bond donor/acceptor, mimicking the hinge-binding motif of ATP.[6][10][6][10]
Oxadiazole Ring Formation5-(1,3,4-oxadiazol-2-yl)thiazoleAntimicrobialThe resulting five-membered heterocyclic ring alters steric and electronic properties, often enhancing cell permeability and target interaction.[11]

The conversion of the aldehyde to a carboxamide is another paramount modification, particularly in the context of kinase inhibition.[10] The amide N-H group is an excellent hydrogen bond donor, capable of interacting with the hinge region of the kinase active site, a common binding pattern for many ATP-competitive inhibitors. The discovery of Dasatinib, a potent pan-Src kinase inhibitor, highlights the importance of the 2-aminothiazole-5-carboxamide scaffold in achieving high-affinity binding.[6]

Modifications at the 2-Position: The Piperidinyl Group

The 2-position substituent directly influences the molecule's interaction with the solvent and the target's surface. The piperidine ring in the parent scaffold confers a degree of lipophilicity and conformational rigidity. Varying this group can significantly impact potency, selectivity, and pharmacokinetic properties like solubility and membrane permeability.

In the development of kinase inhibitors, this position is often explored to optimize interactions with the solvent-exposed region of the ATP-binding pocket. Replacing the piperidine with other cyclic amines, such as piperazine or morpholine, can introduce new hydrogen bonding opportunities or alter solubility profiles. For example, the incorporation of a 4-methylpiperazine moiety is a common strategy to enhance aqueous solubility and oral bioavailability.[12][13]

Table 2: SAR of Modifications at Position 2

R1 Modification (from Piperidine)Biological Target/ActivityKey Findings & RationaleReference
Substituted PiperazineKinase Inhibition, variousIntroduction of a basic nitrogen enhances solubility and can form key salt-bridge interactions.[13][6][13]
Acyclic AminesGeneral BioactivityIncreases conformational flexibility, which may be beneficial or detrimental depending on the target's topology.[14]
Aromatic/Heteroaromatic AminesKinase InhibitionCan introduce π-stacking interactions with aromatic residues in the binding pocket, significantly enhancing affinity.[6]
Modifications at the 4-Position: The Methyl Group

The substituent at the C4 position, while seemingly simple, plays a crucial role in fine-tuning the electronic nature of the thiazole ring and creating specific steric interactions. Replacing the methyl group with other substituents can modulate the compound's activity and selectivity.

In studies of 4-phenylthiazole analogs as dual sEH/FAAH inhibitors, modifications at this position were explored.[15] While the core of that study was a phenyl group at C4, the principle remains: small changes in this region can influence how the molecule orients itself within a binding site. Replacing the methyl with a hydrogen atom would reduce steric bulk, potentially allowing access to smaller pockets. Conversely, introducing larger alkyl or aryl groups could provide additional van der Waals or hydrophobic interactions, but at the risk of creating a steric clash. The optimal substituent is highly target-dependent.

Table 3: SAR of Modifications at Position 4

R2 Modification (from Methyl)Biological Target/ActivityKey Findings & RationaleReference
HydrogenGeneral BioactivityReduces steric hindrance, potentially allowing for a different binding pose or access to tighter binding sites.[15]
Larger Alkyl GroupsGeneral BioactivityIncreases lipophilicity and potential for hydrophobic interactions. May cause steric clashes.[15]
Phenyl/Substituted PhenylsEH/FAAH InhibitionCan introduce significant hydrophobic and π-stacking interactions, anchoring the molecule in the active site.[15]

Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of SAR studies, standardized and validated experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of thiazole analogs.

Synthesis: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole core. A variation of this can be used to synthesize the precursor to our title compound.

Synthesis_Workflow Thioamide Piperidine-1- carbothioamide Hantzsch Hantzsch Reaction (Reflux in Ethanol) Thioamide->Hantzsch Haloester Ethyl 2-chloroacetoacetate Haloester->Hantzsch Ester Ethyl 4-methyl-2-piperidin- 1-yl-thiazole-5-carboxylate Hantzsch->Ester Reduction Reduction (e.g., DIBAL-H) Ester->Reduction Alcohol Hydroxymethyl Intermediate Reduction->Alcohol Oxidation Oxidation (e.g., PCC, DMP) Alcohol->Oxidation Final 4-Methyl-2-piperidin-1-yl- thiazole-5-carbaldehyde Oxidation->Final

Caption: General synthetic workflow for the title compound.

Step-by-Step Protocol:

  • Thiazole Ring Formation: Equimolar amounts of piperidine-1-carbothioamide and an appropriate α-halo carbonyl compound (e.g., ethyl 2-chloro-3-oxobutanoate) are refluxed in a suitable solvent like absolute ethanol for 3-5 hours.[11]

  • Work-up: After cooling, the reaction mixture is poured into cold water and neutralized with a weak base (e.g., 10% sodium bicarbonate solution). The resulting solid precipitate is filtered, washed with water, and recrystallized to yield the ethyl 4-methyl-2-(piperidin-1-yl)thiazole-5-carboxylate.

  • Reduction to Alcohol: The ester is selectively reduced to the corresponding primary alcohol using a mild reducing agent such as Diisobutylaluminium hydride (DIBAL-H) in an anhydrous solvent like THF at low temperature (-78 °C).

  • Oxidation to Aldehyde: The resulting alcohol is then carefully oxidized to the final carbaldehyde product using a controlled oxidizing agent like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a solvent such as dichloromethane (DCM).

Rationale: This multi-step synthesis allows for controlled formation of the desired functional groups. The Hantzsch reaction provides a robust entry to the core thiazole ring. The subsequent reduction-oxidation sequence is a standard and reliable method for converting an ester to an aldehyde without over-oxidation to a carboxylic acid.

Biological Evaluation: In Vitro Kinase Inhibition Assay

To assess the potential of analogs as kinase inhibitors, a biochemical assay is performed to measure the compound's ability to inhibit the phosphorylation of a substrate by a specific kinase.

Assay_Workflow cluster_prep Preparation cluster_detection Detection & Analysis Kinase Recombinant Kinase Incubation Incubation (Kinase + Substrate + ATP + Compound) @ 30°C for 60 min Kinase->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP (radiolabeled or for detection) ATP->Incubation Compound Test Compound (serial dilutions) Compound->Incubation Stop Stop Reaction (e.g., add EDTA) Incubation->Stop Measure Measure Phosphorylation (e.g., Scintillation counting, Fluorescence) Stop->Measure Analysis Data Analysis (Plot % Inhibition vs. [Compound]) Measure->Analysis IC50 Calculate IC50 Value Analysis->IC50

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reaction Setup: In a microplate well, the recombinant target kinase, a specific peptide substrate, and ATP (often [γ-³³P]ATP) are combined in a kinase assay buffer.

  • Compound Addition: The test analog, prepared in serial dilutions (e.g., from 100 µM to 1 nM) in DMSO, is added to the wells. A DMSO-only well serves as the negative control (100% activity).

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30 °C) for a set period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Reaction Termination: The reaction is stopped by adding a solution such as EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.

  • Detection: The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, the substrate is captured on a filter membrane, and radioactivity is measured using a scintillation counter. For non-radioactive methods, a specific antibody that recognizes the phosphorylated substrate can be used in an ELISA-like format.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to the DMSO control. The data are plotted, and the half-maximal inhibitory concentration (IC₅₀) value is determined by fitting the data to a dose-response curve.[16]

Rationale: This assay provides a direct measure of a compound's potency against a specific, isolated biological target. By determining the IC₅₀ value, researchers can quantitatively compare the activity of different analogs and establish a clear SAR.[16] Using a panel of different kinases allows for the assessment of inhibitor selectivity.

Conclusion

The 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed herein demonstrate that targeted modifications at the C2, C4, and C5 positions can profoundly influence biological activity. The C5-carbaldehyde is a particularly valuable functional group, enabling access to diverse derivatives such as hydrazones and carboxamides that can engage in critical binding interactions with targets like kinases. Modifications at the C2-piperidine and C4-methyl positions are crucial for optimizing pharmacokinetic properties and fine-tuning potency and selectivity. By integrating the SAR insights with robust synthetic strategies and quantitative biological assays, researchers can rationally design next-generation thiazole analogs with enhanced therapeutic potential.

References

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  • Geronikaki, A., Lagunin, A., Hadjipavlou-Litina, D., Eleftheriou, P., Filimonov, D., Poroikov, V., ... & Saxena, A. K. (2008). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia, 56(4).
  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (n.d.). MDPI.
  • Gaddepalli, R., Vepachedu, S., Kim, W., Im, I. G., Ponna, S., Kim, J., ... & Lee, K. (2021). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. Bioorganic Chemistry, 115, 105193.
  • Wang, Y., Zhang, H., Lu, X., Zhang, Y., Wang, Y., Zhang, J., ... & Zhang, Y. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2366-2384.
  • PubChem. (n.d.). 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. PubChem.
  • Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., ... & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.
  • Wang, Y., An, Y., Zhang, H., Zhang, Y., Wang, Y., Zhang, J., ... & Zhang, Y. (2022). Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. RSC Medicinal Chemistry, 13(1), 89-95.
  • Rasool, N., Noreen, S., Rashid, U., & Mirza, B. (2018). Structure-Activity Relationship of Hydrazinylthiazole-5-Carbaldehydes as Potential Anti-Diabetic Agents.
  • Vasu, T., Anreddy, N., & Gummadi, M. (2021). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. Bioorganic & Medicinal Chemistry Letters, 48, 128254.
  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4323.
  • Scott, J. S., Berdini, V., Bictash, M., Clarke, M., Cook, C., Degorce, S., ... & Wood, M. (2020). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 25(11), 2636.
  • Sharma, S., Sharma, P., & Kumar, P. (2021).
  • Sharma, A., Kumar, V., & Sharma, P. C. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 991.
  • Wujec, M., Rządkowska, M., & Paneth, A. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 25(23), 5586.
  • Al-Ostath, A. I., Al-Malki, J. A., El-Sharkawy, K. A., & Al-Ghamdi, A. A. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 1-25.
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Comparative

Benchmarking a Novel Thiazole-Based Compound Against Known ALK1 Inhibitors for Anti-Angiogenic Potential

A Senior Application Scientist's Guide to Comparative Analysis For researchers, scientists, and drug development professionals, the rigorous evaluation of a novel chemical entity against established benchmarks is a corne...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Comparative Analysis

For researchers, scientists, and drug development professionals, the rigorous evaluation of a novel chemical entity against established benchmarks is a cornerstone of preclinical research. This guide provides an in-depth comparative analysis of the hypothetical anti-angiogenic agent, 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde , against a panel of known inhibitors targeting the Activin Receptor-Like Kinase 1 (ALK1). ALK1 is a critical transmembrane serine/threonine kinase in the Transforming Growth Factor-beta (TGF-β) signaling pathway, predominantly expressed on endothelial cells and playing a pivotal role in angiogenesis.[1] Its inhibition represents a promising strategy in cancer therapy by disrupting the formation of new blood vessels that tumors rely on for growth and metastasis.[2]

The thiazole scaffold, present in our compound of interest, is a privileged structure in medicinal chemistry, known to be a core component of various biologically active agents. This structural motif has prompted the hypothesis that 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde may exert its effects through the inhibition of key signaling kinases involved in angiogenesis, with ALK1 being a primary putative target.

This guide will provide a comprehensive framework for evaluating this novel compound, detailing its mechanism of action in comparison to established ALK1 inhibitors, presenting quantitative data for benchmarking, and offering detailed, field-proven protocols for reproducing these critical experiments.

Comparative Analysis of ALK1 Inhibitors

A direct comparison of inhibitory activity is fundamental to understanding the potential of a new compound. The following table summarizes the key characteristics of our hypothetical compound, 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde, alongside well-characterized ALK1 inhibitors.

Compound/Drug NameTypeMechanism of ActionTarget(s)Potency (IC50/Kd)
4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde Small Molecule (Hypothetical)ATP-competitive kinase inhibitor (putative)ALK1 (putative)To be determined
Dalantercept (ACE-041) Soluble Receptor Fusion ProteinLigand trap for BMP9 and BMP10, preventing ALK1 activation.[3][4]BMP9, BMP10High-affinity binding to ligands.[1][4]
PF-03446962 (Ascrinvacumab) Human Monoclonal AntibodyBlocks binding of BMP9 and TGF-β to ALK1.[5]ALK1Kd: 7 nM[6]
RepSox Small MoleculeATP-competitive kinase inhibitor.ALK5 (IC50: 4 nM), also inhibits other TGF-β type I receptors.[7][8]ALK5: 4 nM[7][8]
LDN-193189 Small MoleculeATP-competitive kinase inhibitor.ALK1, ALK2, ALK3, ALK6ALK1: 0.8 nM, ALK2: 0.8 nM, ALK3: 5.3 nM, ALK6: 16.7 nM[9][10]

Mechanistic Insights into ALK1 Inhibition

Understanding the diverse mechanisms by which ALK1 signaling can be disrupted is crucial for interpreting experimental data. The selected comparators employ distinct strategies to inhibit the ALK1 pathway, providing a robust framework for characterizing our novel thiazole compound.

The TGF-β/ALK1 signaling pathway is initiated by the binding of ligands, primarily Bone Morphogenetic Protein 9 (BMP9) and BMP10, to the ALK1 receptor. This leads to the recruitment and phosphorylation of the type II receptor (BMPRII), which in turn phosphorylates and activates ALK1. Activated ALK1 then phosphorylates downstream SMAD proteins (SMAD1/5/8), which complex with SMAD4 and translocate to the nucleus to regulate the transcription of genes involved in endothelial cell proliferation and migration.[1][11]

Dalantercept acts as a decoy receptor, sequestering BMP9 and BMP10, thereby preventing their interaction with ALK1 and subsequent pathway activation.[3][4] PF-03446962 , being a monoclonal antibody, directly targets the extracellular domain of ALK1, sterically hindering ligand binding.[5] In contrast, small molecules like RepSox and LDN-193189 are ATP-competitive inhibitors that target the intracellular kinase domain of ALK receptors, preventing the phosphorylation of downstream substrates.[7][9] Our hypothetical compound, 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde , is postulated to function as a similar ATP-competitive inhibitor.

ALK1 Signaling Pathway and Inhibition Mechanisms cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMP9 BMP9/BMP10 ALK1 ALK1 Receptor BMP9->ALK1 Binds Dalantercept Dalantercept Dalantercept->BMP9 Traps BMPRII BMPRII ALK1->BMPRII Recruits SMAD158 SMAD1/5/8 ALK1->SMAD158 Phosphorylates (P) BMPRII->ALK1 Phosphorylates (P) PF03446962 PF-03446962 PF03446962->ALK1 Blocks pSMAD158 p-SMAD1/5/8 SMAD_complex SMAD Complex pSMAD158->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates Angiogenesis Angiogenesis Nucleus->Angiogenesis Gene Transcription Small_Molecule 4-Methyl-2-piperidin-1-yl- thiazole-5-carbaldehyde (Hypothetical) RepSox / LDN-193189 Small_Molecule->ALK1 Inhibits Kinase Domain

Caption: ALK1 signaling pathway and points of inhibition.

Experimental Protocols

To empirically benchmark 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde, a combination of in vitro biochemical and cell-based assays is essential.

In Vitro ALK1 Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant ALK1. The ADP-Glo™ Kinase Assay is a robust and sensitive method for this purpose, as it quantifies the amount of ADP produced during the kinase reaction.[12][13]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then quantified in a luciferase-based reaction, producing a luminescent signal proportional to the kinase activity.[13]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 5x Kinase Assay Buffer (e.g., 200 mM Tris, pH 7.5, 100 mM MgCl2, 0.5 mg/ml BSA).

    • Prepare a stock solution of ATP at 500 µM.

    • Reconstitute recombinant human ALK1 enzyme in kinase assay buffer.

    • Prepare a stock solution of a suitable substrate, such as casein (10 mg/ml).[14]

    • Prepare serial dilutions of the test compound (4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde) and known inhibitors (RepSox, LDN-193189) in the desired concentration range.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µl of the test compound or vehicle control.

    • Add 2.5 µl of a mixture containing the ALK1 enzyme and substrate.

    • Initiate the reaction by adding 5 µl of ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µl of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

ALK1 Kinase Assay Workflow A 1. Prepare Reagents (Enzyme, Substrate, ATP, Inhibitors) B 2. Set up Kinase Reaction in 384-well Plate (2.5µl Inhibitor + 2.5µl Enzyme/Substrate + 5µl ATP) A->B C 3. Incubate at 30°C for 60 min B->C D 4. Add 10µl ADP-Glo™ Reagent C->D E 5. Incubate at RT for 40 min (Terminate reaction, deplete ATP) D->E F 6. Add 20µl Kinase Detection Reagent E->F G 7. Incubate at RT for 30-60 min (Convert ADP to ATP, generate light) F->G H 8. Read Luminescence G->H I 9. Calculate IC50 H->I

Caption: Workflow for the in vitro ALK1 kinase assay.

Cell-Based Angiogenesis Assay: HUVEC Tube Formation

This assay assesses the effect of a compound on the ability of human umbilical vein endothelial cells (HUVECs) to form capillary-like structures (tubes) on a basement membrane matrix, a key process in angiogenesis.[15]

Principle: When plated on a gel of extracellular matrix proteins (e.g., Matrigel®), endothelial cells will differentiate and form a network of tubes.[15] Inhibitors of angiogenesis will disrupt this process.

Step-by-Step Protocol:

  • Plate Coating:

    • Thaw growth factor-reduced Matrigel® on ice.

    • Using pre-cooled pipette tips, add 50 µl of Matrigel® to each well of a pre-chilled 96-well plate.[16]

    • Ensure the entire surface of the well is covered.

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[16][17]

  • Cell Seeding:

    • Culture HUVECs in appropriate endothelial growth medium.

    • Prior to the assay, serum-starve the cells for 3-6 hours.

    • Harvest the cells using trypsin and resuspend them in basal medium containing the test compound or vehicle control.

    • Seed 1.0-1.5 x 10^4 cells in 100 µl of medium onto the solidified Matrigel®.[16]

  • Incubation and Imaging:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-12 hours.

    • Monitor tube formation periodically using an inverted microscope.

    • Capture images of the tube network in each well.

  • Quantification:

    • The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin).

    • Compare the results from compound-treated wells to the vehicle control to determine the inhibitory effect.

HUVEC Tube Formation Assay Workflow A 1. Coat 96-well Plate with Matrigel® B 2. Incubate at 37°C for 30-60 min to solidify A->B C 3. Prepare HUVEC Suspension with Test Compounds B->C D 4. Seed HUVECs onto Matrigel® C->D E 5. Incubate at 37°C for 4-12 hours D->E F 6. Image Tube Formation with Microscope E->F G 7. Quantify Tube Length, Junctions, and Loops F->G H 8. Compare Treated vs. Control G->H

Caption: Workflow for the HUVEC tube formation assay.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for benchmarking the novel compound 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde against known inhibitors of the ALK1 signaling pathway. By employing a combination of biochemical and cell-based assays, researchers can generate robust, quantitative data to assess its potential as an anti-angiogenic agent. The provided protocols are designed to be self-validating, ensuring the generation of reliable and reproducible results.

Positive results from these initial studies would warrant further investigation, including selectivity profiling against other kinases, in vivo efficacy studies in xenograft models, and pharmacokinetic and toxicological assessments. This structured approach provides a solid foundation for the preclinical evaluation of this and other novel thiazole-based compounds in the pursuit of new cancer therapeutics.

References

  • Dalantercept - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • PF-03446962, a fully-human monoclonal antibody against transforming growth-factor β (TGFβ) receptor ALK1, in pre-treated patients with urothelial cancer: an open label, single-group, phase 2 trial. PubMed. [Link]

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  • Endothelial Cell Tube Formation Assay CLS-DL-CC-030. Corning Incorporated. [Link]

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Validation

A Comparative Guide to the Efficacy of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde and Commercial Anticancer Drugs

Introduction: The Quest for Novel Anticancer Therapeutics The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapies. A vast numbe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapies. A vast number of molecular scaffolds are under investigation for their potential to selectively target cancer cells while sparing healthy tissues. Among these, the thiazole ring system has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1][2] This guide focuses on a specific, yet under-characterized molecule: 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde .

While direct efficacy data for this particular compound is not yet available in the public domain, the therapeutic potential of its structural analogs is significant. Notably, compounds featuring the 2-piperidinyl-thiazole carboxamide backbone have demonstrated promising antitumor activities, particularly against breast cancer cell lines.[3] This guide, therefore, serves as a forward-looking comparative analysis. It will provide a framework for evaluating the potential efficacy of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde by comparing the known mechanisms and cytotoxic profiles of its close analogs against established, commercially available breast cancer drugs.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of current standard-of-care chemotherapeutics, explore the potential modes of action for our thiazole-based compound of interest, and provide detailed, self-validating experimental protocols for a rigorous head-to-head comparison.

Mechanisms of Action: Commercial Drugs vs. The Thiazole Scaffold

A meaningful comparison of therapeutic agents begins with an understanding of their molecular mechanisms of action. Below, we dissect the pathways of two frontline chemotherapy agents for breast cancer, Doxorubicin and Paclitaxel, and contrast them with the putative mechanisms of the thiazole scaffold, as suggested by studies on its derivatives.

Commercial Drugs: The Pillars of Breast Cancer Chemotherapy

Doxorubicin: The DNA Damager

Doxorubicin is an anthracycline antibiotic and one of the most effective anticancer drugs ever developed. Its primary mechanism of action is multifaceted and centers on the disruption of DNA replication in rapidly dividing cancer cells.[4]

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, obstructing the action of DNA and RNA polymerases and thereby halting replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands that the enzyme has cleaved. This leads to the accumulation of double-strand breaks.[4]

  • Reactive Oxygen Species (ROS) Generation: Doxorubicin is metabolized to a semiquinone form, a reaction that generates ROS. This oxidative stress damages cellular components, including DNA, lipids, and proteins, and can trigger apoptotic pathways.[4][5]

The culmination of these actions is the induction of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspase cascades.[6]

Paclitaxel: The Microtubule Stabilizer

Paclitaxel, a member of the taxane family, operates through a distinct and elegant mechanism that targets the cell's cytoskeleton.

  • Microtubule Hyper-stabilization: Unlike other anti-tubulin agents that promote disassembly, paclitaxel binds to the β-tubulin subunit of microtubules, the key polymers involved in forming the mitotic spindle during cell division.[7][8] This binding event stabilizes the microtubules, preventing their depolymerization.[9]

  • Mitotic Arrest: The resulting rigid and non-functional microtubules disrupt the dynamic instability required for the mitotic spindle to form and function correctly. This leads to an arrest of the cell cycle in the G2/M phase.[8][10]

  • Apoptosis Induction: The prolonged mitotic arrest triggers the apoptotic cascade, leading to programmed cell death.[10]

The Thiazole Scaffold: A Potential Multi-pronged Attacker

Based on the bioactivity of its analogs, 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde is hypothesized to exert its anticancer effects through one or more of the following mechanisms:

Tubulin Polymerization Inhibition: Several thiazole derivatives have been identified as potent inhibitors of tubulin polymerization.[1][2][11][12][13] Unlike paclitaxel, many of these compounds bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules in the first place. This disruption of microtubule dynamics would similarly lead to G2/M cell cycle arrest and apoptosis.[1]

Induction of Apoptosis: Studies on 2-(piperidin-4-yl)-thiazole-4-carboxamides and other related thiazole compounds have shown that they can induce apoptosis in breast cancer cell lines.[3] The precise upstream signaling is still under investigation but likely involves the activation of intrinsic or extrinsic apoptotic pathways.

Kinase Inhibition: Some thiazole derivatives have been shown to inhibit protein tyrosine kinases, which are often dysregulated in cancer and are crucial for cell signaling, growth, and proliferation.

The following diagram illustrates the proposed points of intervention for both the commercial drugs and the potential thiazole compound within a cancer cell.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA Replication Replication & Transcription Topoisomerase_II Topoisomerase II Mitosis Mitotic Spindle Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Arrest at G2/M Mitochondrion Mitochondrion Mitochondrion->Apoptosis Doxorubicin Doxorubicin Doxorubicin->DNA Intercalation Doxorubicin->Topoisomerase_II Inhibition Doxorubicin->Mitochondrion ROS Generation Paclitaxel Paclitaxel Paclitaxel->Microtubules Stabilization Thiazole Thiazole Scaffold (Hypothesized) Thiazole->Tubulin Inhibition of Polymerization Thiazole->Apoptosis Direct Induction?

Caption: Mechanisms of Action for Anticancer Agents.

Comparative Efficacy: A Data-Driven Perspective

While a direct clinical comparison is not possible, we can extrapolate the potential efficacy of the 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde scaffold from preclinical data on its analogs and compare it to the known in vitro potency of commercial drugs.

Compound/DrugCell LineIC50 (µM)Putative MechanismReference
Thiazole Analog (5m) MCF-70.2Not specified, likely apoptosis induction[3]
Thiazole Analog (5k) MCF-70.6Not specified, likely apoptosis induction[3]
Thiazole-Naphthalene (5b) MCF-70.48Tubulin Polymerization Inhibition[1]
Doxorubicin MCF-7~2.5 - 8.3DNA Damage, Topo II Inhibition[14]
Doxorubicin MDA-MB-231~0.68 - 6.6DNA Damage, Topo II Inhibition[14]
Paclitaxel MCF-7~0.003 - 0.01Microtubule StabilizationN/A
Paclitaxel MDA-MB-231~0.002 - 0.008Microtubule StabilizationN/A

Note: IC50 values for Paclitaxel are generally in the nanomolar range and are provided here as a reference point for its high potency. The IC50 values for all compounds can vary significantly based on experimental conditions.

The data suggests that thiazole derivatives can exhibit potent cytotoxic effects in the sub-micromolar range, which is comparable to, and in some cases, more potent than doxorubicin in vitro. This underscores the therapeutic potential of the 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde scaffold and warrants a thorough experimental investigation.

Experimental Protocols for Comparative Efficacy Assessment

To rigorously evaluate the anticancer potential of a novel compound like 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde against commercial drugs, a series of standardized in vitro assays are essential. The following protocols are designed to be self-validating by including appropriate controls and providing a quantitative measure of cell viability, apoptosis, and cell cycle distribution.

Experimental Workflow

The overall workflow for the comparative analysis is depicted below.

cluster_assays Efficacy Assays start Cell Culture (MCF-7, MDA-MB-231) treatment Treatment with: - Thiazole Compound - Doxorubicin - Paclitaxel - Vehicle Control start->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation MTT MTT Assay (Cell Viability) incubation->MTT Apoptosis Annexin V/PI Assay (Apoptosis) incubation->Apoptosis CellCycle PI Staining (Cell Cycle Analysis) incubation->CellCycle data Data Analysis - IC50 Calculation - Apoptotic Population % - Cell Cycle Phase % MTT->data Apoptosis->data CellCycle->data conclusion Comparative Efficacy Conclusion data->conclusion

Caption: Experimental workflow for comparative analysis.

Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to a purple formazan product. The absorbance of the formazan is directly proportional to the number of viable cells.[15]

Protocol:

  • Cell Seeding: Seed MCF-7 or MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the thiazole compound, doxorubicin, and paclitaxel in culture medium. A vehicle control (e.g., DMSO) should also be prepared at the same concentration as in the highest drug concentration.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[15]

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[16]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer and analyze immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses PI to stain the DNA of cells. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.[17]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.[17]

  • PI Staining: Add PI solution to the cells and incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. The DNA content will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.

Conclusion and Future Directions

The structural motif of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde holds considerable promise as a scaffold for the development of novel anticancer agents. Preclinical data from its analogs suggest a potency that is competitive with, and in some instances superior to, established chemotherapeutic drugs like doxorubicin when tested in vitro. The likely mechanism of action, involving the disruption of microtubule dynamics, presents a validated and effective strategy for targeting rapidly proliferating cancer cells.

The experimental protocols detailed in this guide provide a robust framework for a comprehensive evaluation of this compound's efficacy. By directly comparing its effects on cell viability, apoptosis, and cell cycle progression against standard-of-care drugs, researchers can generate the critical data needed to justify further preclinical and, ultimately, clinical development. Future studies should also aim to elucidate the precise molecular targets and signaling pathways modulated by this thiazole derivative to fully understand its therapeutic potential and to identify potential biomarkers for patient stratification. The journey from a promising scaffold to a clinically approved drug is long and arduous, but the initial evidence strongly supports embarking on this path for 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde and its related compounds.

References

  • Al-Wahaibi, L. H., et al. (2025).
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Comparative

In Vivo Validation of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde: A Comparative Guide to Preclinical Efficacy and Target Engagement

For researchers, scientists, and drug development professionals, the transition from promising in vitro data to a robust in vivo model is a critical and often challenging step in the therapeutic pipeline. This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the transition from promising in vitro data to a robust in vivo model is a critical and often challenging step in the therapeutic pipeline. This guide provides a comprehensive framework for the in vivo validation of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde (herein referred to as "Compound T"), a novel small molecule with a thiazole scaffold. While the precise mechanism of action for Compound T is under investigation, the thiazole moiety is a well-established pharmacophore in numerous approved drugs and clinical candidates, exhibiting a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2]

This guide will focus on a hypothetical, yet scientifically rigorous, in vivo validation of Compound T in a preclinical oncology setting. We will compare its performance against a standard-of-care chemotherapeutic agent and a vehicle control, providing detailed experimental protocols and the scientific rationale behind each step. The objective is to establish a clear relationship between the administration of Compound T and its therapeutic effect in a living organism.[3]

Rationale for In Vivo Model Selection: A Human Tumor Xenograft Model

The initial validation of a novel anticancer therapeutic often employs a xenograft model, where human cancer cells are implanted into immunocompromised mice. This model is a widely accepted standard for assessing a compound's ability to inhibit tumor growth in a complex biological system.[4][5]

Causality behind Experimental Choices:

  • Animal Model: We will use female athymic nude mice (e.g., NU/NU strain), aged 6-8 weeks. The lack of a thymus gland in these mice prevents the maturation of T-cells, thus impairing their immune system and preventing the rejection of human tumor grafts.

  • Tumor Cell Line: For this hypothetical study, we will use the human colorectal carcinoma cell line HCT-116. This is a well-characterized and aggressive cell line that forms solid tumors in xenograft models, making it suitable for assessing the efficacy of novel cytotoxic or tumor-growth-inhibiting agents.

  • Comparative Arms: A robust in vivo study requires appropriate controls for valid interpretation of the results.[6] Our study will include three arms:

    • Vehicle Control: This group receives the same formulation as the therapeutic arms, but without the active compound. It serves as a baseline for tumor growth.

    • Compound T: The experimental arm to assess the efficacy of our lead compound.

    • Positive Control (Standard of Care): We will use 5-Fluorouracil (5-FU), a commonly used chemotherapeutic for colorectal cancer, as our positive control. This allows for a direct comparison of Compound T's efficacy against a clinically relevant benchmark.

Experimental Workflow and Protocols

The following diagram outlines the key phases of the in vivo validation study:

experimental_workflow cluster_acclimatization Phase 1: Acclimatization & Health Screening cluster_implantation Phase 2: Tumor Implantation cluster_monitoring Phase 3: Tumor Growth & Randomization cluster_treatment Phase 4: Treatment Period (21 days) cluster_data_collection Phase 5: Data Collection & Analysis acclimatize Animal Acclimatization (7 days) implant Subcutaneous Implantation of HCT-116 Cells acclimatize->implant monitor Tumor Growth Monitoring implant->monitor randomize Randomization into Treatment Groups (Tumor Volume ~100-150 mm³) monitor->randomize Once tumors are palpable treat_vehicle Vehicle Control (i.p. daily) randomize->treat_vehicle treat_compound_t Compound T (e.g., 20 mg/kg, i.p. daily) randomize->treat_compound_t treat_positive 5-Fluorouracil (e.g., 30 mg/kg, i.p. 3x/week) randomize->treat_positive measure_tumor Tumor Volume Measurement (2-3 times/week) treat_vehicle->measure_tumor measure_weight Body Weight Measurement (2-3 times/week) treat_vehicle->measure_weight treat_compound_t->measure_tumor treat_compound_t->measure_weight treat_positive->measure_tumor treat_positive->measure_weight endpoint Study Endpoint: Tumor volume >2000 mm³ or Significant Toxicity measure_tumor->endpoint measure_weight->endpoint tissue_collection Tissue Collection for Pharmacodynamic Analysis endpoint->tissue_collection

Caption: Experimental workflow for the in vivo validation of Compound T.

Detailed Experimental Protocols

A. Animal Handling and Tumor Implantation:

  • Athymic nude mice are housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and access to sterile food and water ad libitum.

  • HCT-116 cells are cultured to ~80% confluency, harvested, and resuspended in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Each mouse is subcutaneously injected with 100 µL of the cell suspension (5 x 10^6 cells) into the right flank.

B. Drug Formulation and Administration:

  • Compound T: A stock solution is prepared in DMSO and then diluted with a vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline) to the final dosing concentration. The formulation should be prepared fresh daily.

  • 5-Fluorouracil (5-FU): A commercially available formulation is diluted in sterile saline.

  • Administration: All treatments are administered via intraperitoneal (i.p.) injection. The dosing volume is calculated based on the individual animal's body weight (typically 10 mL/kg).

C. Efficacy and Toxicity Monitoring:

  • Tumor Volume: Tumor dimensions are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Body Weight: Animals are weighed at the same frequency as tumor measurements. Significant body weight loss (>15-20%) is an indicator of systemic toxicity and may require euthanasia.

  • Clinical Observations: Animals are observed daily for any signs of distress, such as changes in posture, activity, or grooming habits.

Comparative Data Analysis

The following tables present hypothetical data to illustrate the expected outcomes of this comparative study.

Table 1: Comparative Efficacy of Compound T

Treatment Group (n=8)Day 0 Mean Tumor Volume (mm³)Day 21 Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)p-value (vs. Vehicle)
Vehicle Control 125.4 ± 15.21850.6 ± 210.3--
Compound T (20 mg/kg) 128.1 ± 18.9740.2 ± 95.760.0<0.001
5-FU (30 mg/kg) 126.5 ± 16.7610.7 ± 88.467.0<0.001

Table 2: Comparative Toxicity Profile

Treatment GroupMean Body Weight Change (%)Maximum Body Weight Loss (%)Treatment-Related Mortalities
Vehicle Control +5.200/8
Compound T (20 mg/kg) -2.5-4.80/8
5-FU (30 mg/kg) -8.9-12.51/8

Interpretation of Hypothetical Data:

The data in Table 1 would suggest that Compound T exhibits significant antitumor activity, achieving a 60% tumor growth inhibition. While its efficacy is slightly less than the standard-of-care, 5-FU, the toxicity profile in Table 2 indicates a superior safety margin. Compound T shows minimal impact on body weight, a key indicator of systemic toxicity, whereas 5-FU leads to significant weight loss and one treatment-related death. This favorable therapeutic window for Compound T would be a strong rationale for further development.

Validating In Vivo Target Engagement

Demonstrating that a compound engages its intended molecular target within the living organism is crucial for confirming its mechanism of action.[3] Depending on the hypothesized target of Compound T, several methods can be employed post-study:

  • Biomarker Analysis: If Compound T is hypothesized to inhibit a specific signaling pathway, tumors can be harvested at the end of the study and analyzed for changes in downstream biomarkers (e.g., via Western blot, immunohistochemistry, or qPCR).

  • Cellular Thermal Shift Assay (CETSA®): This technique can be adapted for tissue samples to measure the thermal stabilization of a target protein upon drug binding, providing direct evidence of target engagement.[3]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Blood samples can be collected at various time points to determine the concentration of Compound T in circulation and correlate it with the observed therapeutic effect.

Conclusion and Future Directions

This guide outlines a robust, comparative framework for the initial in vivo validation of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde (Compound T) in a preclinical oncology model. The successful completion of such a study, yielding data similar to our hypothetical results, would provide strong evidence of Compound T's therapeutic potential. Key takeaways would be its significant antitumor efficacy coupled with a favorable safety profile compared to the standard of care.

Future studies would involve dose-escalation studies to determine the maximum tolerated dose, testing in other cancer models (e.g., orthotopic or patient-derived xenograft models), and a more in-depth investigation of its on-target and off-target effects. The principles and protocols outlined herein provide a solid foundation for advancing novel therapeutic candidates like Compound T through the preclinical development pipeline.

References

  • BenchChem. (n.d.). Validating In Vivo Target Engagement of Novel Therapeutics: A Comparative Guide.
  • Roth, A. D. (2024, September 20). Initial in vivo validation of novel cancer therapeutics using AI. Drug Target Review.
  • Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-451. Retrieved from [Link]

  • Laing, T. (2022, October 3). Initial in vivo validation of novel oncology therapeutic mechanism completed. European Pharmaceutical Manufacturer.
  • Creative Biolabs. (n.d.). In Vivo Target Validation.
  • Li, Y., et al. (2014). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules.
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

  • ACS Publications. (2026, January 19). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Retrieved from [Link]

  • PMC. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinolines as Antimycotics. Retrieved from [Link]

  • ACS Publications. (2026, January 5). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Retrieved from [Link]

  • ResearchGate. (2025, September 2). Design, Synthesis, In Vivo Antimalarial Activity, and In Silico Studies of Sulfonamide‐Alkanamido Thiazole‐5‐Carboxylate Derivatives. Retrieved from [Link]

  • PubMed. (2016, July 15). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis, in-vivo anti-diabetic & anticancer activities and molecular modelling studies of tetrahydrobenzo[d]thiazole tethered nicotinohydrazide derivatives. Retrieved from [Link]

Sources

Validation

A Head-to-Head Comparison of Synthetic Strategies for 4-Methyl-2-(piperidin-1-yl)thiazole-5-carbaldehyde

Introduction 4-Methyl-2-(piperidin-1-yl)thiazole-5-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring a substituted thiazole core, offers a ver...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methyl-2-(piperidin-1-yl)thiazole-5-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring a substituted thiazole core, offers a versatile scaffold for the development of novel therapeutic agents and functional materials. The efficient and scalable synthesis of this compound is therefore of critical importance to researchers in the field. This guide provides an in-depth, head-to-head comparison of two distinct and plausible synthetic methodologies, offering field-proven insights into the rationale behind experimental choices, detailed protocols, and a clear evaluation of their respective merits and drawbacks.

The two strategies discussed are:

  • Method A: Late-Stage Nucleophilic Aromatic Substitution (SNAr) , which involves building a halogenated thiazole-carbaldehyde intermediate followed by displacement with piperidine.

  • Method B: Early-Stage Piperidine Incorporation followed by Vilsmeier-Haack Formylation , where the piperidine-substituted thiazole is constructed first and then formylated to yield the final product.

This comparison aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to select the most appropriate synthetic route based on factors such as starting material availability, scalability, and overall efficiency.

Method A: Late-Stage Nucleophilic Aromatic Substitution (SNAr)

This synthetic approach strategically installs the aldehyde functionality onto a simpler thiazole precursor before introducing the piperidine moiety in the final step. The key transformation is a nucleophilic aromatic substitution (SNAr) on an electron-deficient 2-chlorothiazole ring.

Overall Reaction Scheme

(Image of the two-step reaction for Method A: Step 1 showing formylation of 2-chloro-4-methylthiazole, Step 2 showing substitution with piperidine)

Causality and Experimental Rationale

The logic of this pathway hinges on the reactivity of the thiazole ring. The C2 position of the thiazole ring is susceptible to nucleophilic attack, especially when substituted with a good leaving group like chlorine. The electron-withdrawing nature of both the ring nitrogen/sulfur atoms and the C5-carbaldehyde group further activates the C2 position for SNAr.

  • Synthesis of 2-chloro-4-methylthiazole-5-carbaldehyde (Intermediate A2): This precursor is typically synthesized via a Vilsmeier-Haack reaction on 2-chloro-4-methylthiazole (A1). However, a more direct and often higher-yielding method involves the lithiation of 2-chloro-4-methylthiazole at the C5 position at low temperature (-78 °C) followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF) or ethyl formate.[1] This ensures regioselective formylation at the desired position.

  • Nucleophilic Aromatic Substitution: The synthesized intermediate A2 is then subjected to a reaction with piperidine. Piperidine acts as a nucleophile, attacking the electron-deficient C2 carbon and displacing the chloride ion.[2][3] This reaction is often facilitated by a non-nucleophilic base to scavenge the HCl generated and is typically performed in a polar aprotic solvent like DMF or DMSO to promote the formation of the charged Meisenheimer intermediate.[4]

Experimental Protocol: Method A

Step 1: Synthesis of 2-chloro-4-methylthiazole-5-carbaldehyde (A2)

  • Reagents: 2-chloro-4-methylthiazole (1.0 eq), Anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes), N,N-Dimethylformamide (DMF, 1.2 eq).

  • Procedure:

    • To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add 2-chloro-4-methylthiazole dissolved in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir for 1 hour at this temperature.

    • Add anhydrous DMF dropwise to the reaction mixture.

    • Allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield intermediate A2 .

Step 2: Synthesis of 4-Methyl-2-(piperidin-1-yl)thiazole-5-carbaldehyde (Final Product)

  • Reagents: 2-chloro-4-methylthiazole-5-carbaldehyde (A2 , 1.0 eq), Piperidine (1.5 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Anhydrous DMF.

  • Procedure:

    • In a round-bottom flask, dissolve intermediate A2 in anhydrous DMF.

    • Add potassium carbonate and piperidine to the solution.

    • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring progress by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine to remove residual DMF.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the resulting solid/oil by column chromatography or recrystallization to afford the final product.

Method B: Early-Stage Piperidine Incorporation & Vilsmeier-Haack Formylation

This alternative strategy involves constructing the 2-(piperidin-1-yl)thiazole core first, followed by a regioselective formylation at the C5 position. This approach leverages the powerful electron-donating effect of the piperidine nitrogen to activate the thiazole ring for electrophilic substitution.

Overall Reaction Scheme

(Image of the two-step reaction for Method B: Step 1 showing Hantzsch synthesis of 2-(piperidin-1-yl)-4-methylthiazole, Step 2 showing Vilsmeier-Haack formylation)

Causality and Experimental Rationale

The success of this route is predicated on two classic named reactions: the Hantzsch thiazole synthesis and the Vilsmeier-Haack reaction.

  • Synthesis of 2-(piperidin-1-yl)-4-methylthiazole (Intermediate B2): This intermediate is assembled using the Hantzsch thiazole synthesis.[5] The reaction involves the condensation of an α-haloketone (3-chloro-2-butanone, B1 ) with a thioamide derivative. In this case, piperidine-1-carbothioamide is used, which can be readily prepared from piperidine and a thiocarbonyl transfer reagent. This cyclization efficiently builds the desired substituted thiazole ring.

  • Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a mild and effective method for formylating electron-rich aromatic and heteroaromatic compounds.[6][7] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from DMF and phosphorus oxychloride (POCl₃).[8] The nitrogen atom of the piperidine ring strongly donates electron density into the thiazole ring, making the C5 position highly nucleophilic and directing the electrophilic Vilsmeier reagent to attack this site with high regioselectivity.[9] The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.

Experimental Protocol: Method B

Step 1: Synthesis of 2-(piperidin-1-yl)-4-methylthiazole (B2)

  • Reagents: Piperidine-1-carbothioamide (1.0 eq), 3-chloro-2-butanone (B1 , 1.0 eq), Ethanol.

  • Procedure:

    • Dissolve piperidine-1-carbothioamide in ethanol in a round-bottom flask.

    • Add 3-chloro-2-butanone to the solution.

    • Heat the mixture to reflux (approx. 78 °C) for 3-5 hours. Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any generated acid, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to obtain intermediate B2 .

Step 2: Vilsmeier-Haack formylation of 2-(piperidin-1-yl)-4-methylthiazole (Final Product)

  • Reagents: Intermediate B2 (1.0 eq), Anhydrous DMF (solvent and reagent), Phosphorus oxychloride (POCl₃, 1.5 eq).

  • Procedure:

    • In a three-necked flask under a nitrogen atmosphere, cool anhydrous DMF in an ice-water bath to 0-5 °C.

    • Slowly add POCl₃ dropwise, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

    • Dissolve intermediate B2 in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

    • Cool the reaction mixture in an ice bath and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is basic (~8-9).

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product via column chromatography or recrystallization to yield the final product.

Head-to-Head Comparison

Quantitative Data Summary
ParameterMethod A: Late-Stage SNArMethod B: Early-Stage FormylationRationale & Insights
Number of Steps 22Both routes are comparable in length.
Key Intermediate 2-chloro-4-methylthiazole-5-carbaldehyde2-(piperidin-1-yl)-4-methylthiazoleIntermediate A2 is potentially more reactive and less stable than B2.
Starting Materials 2-chloro-4-methylthiazole, PiperidinePiperidine-1-carbothioamide, 3-chloro-2-butanoneAvailability and cost of 2-chloro-4-methylthiazole vs. 3-chloro-2-butanone may be a deciding factor.
Key Reagents n-BuLi, POCl₃, K₂CO₃POCl₃, DMFMethod A requires cryogenic conditions (-78 °C) and a pyrophoric reagent (n-BuLi), which can be challenging to scale.
Overall Yield Moderate to GoodGood to ExcellentVilsmeier-Haack on an activated ring (Method B) is often very high-yielding. SNAr yields can be variable.
Scalability ChallengingFavorableThe lack of cryogenic steps and pyrophoric reagents makes Method B more amenable to large-scale production.
Safety Concerns n-BuLi (pyrophoric), POCl₃ (corrosive)POCl₃ (corrosive)Method A presents a higher safety risk due to the use of n-butyllithium.
Workflow Visualization

The logical flow of each synthetic strategy can be visualized as follows:

Synthesis_Comparison cluster_A Method A: Late-Stage SₙAr cluster_B Method B: Vilsmeier-Haack A1 2-Chloro-4-methylthiazole A_reagent1 1. n-BuLi, THF, -78°C 2. DMF A1->A_reagent1 A2 Intermediate A2 (2-Chloro-4-methylthiazole-5-carbaldehyde) A_reagent2 Piperidine, K₂CO₃ DMF, 90°C A2->A_reagent2 A_reagent1->A2 A_prod Final Product A_reagent2->A_prod B1 Piperidine-1-carbothioamide + 3-Chloro-2-butanone B_reagent1 Hantzsch Synthesis EtOH, Reflux B1->B_reagent1 B2 Intermediate B2 (2-(Piperidin-1-yl)-4-methylthiazole) B_reagent2 POCl₃, DMF 0°C to 70°C B2->B_reagent2 B_reagent1->B2 B_prod Final Product B_reagent2->B_prod

Caption: Comparative workflows for Method A and Method B.

Conclusion and Recommendation

Both Method A and Method B represent viable and chemically sound strategies for the synthesis of 4-Methyl-2-(piperidin-1-yl)thiazole-5-carbaldehyde.

Method A (Late-Stage SNAr) offers a convergent approach that may be suitable for creating a library of analogs by reacting the common intermediate A2 with various amines. However, its reliance on cryogenic conditions and pyrophoric n-butyllithium presents significant challenges for process safety and scalability, making it more suitable for small-scale laboratory synthesis.

Method B (Early-Stage Formylation) is the superior choice for larger-scale and process-oriented synthesis. The Hantzsch thiazole synthesis is robust, and the Vilsmeier-Haack reaction is a well-established, high-yielding transformation that avoids harsh cryogenic conditions. The starting materials are readily accessible, and the overall process is more straightforward to implement and scale up safely. The strong activating effect of the piperidine group ensures high regioselectivity in the formylation step, minimizing the formation of side products.

For researchers focused on efficiency, safety, and scalability, Method B is the highly recommended route for the preparation of 4-Methyl-2-(piperidin-1-yl)thiazole-5-carbaldehyde.

References

  • ResearchGate. (2025). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Available at: [Link][9]

  • Google Patents. (1999). Process for the preparation of 2-methylthiazole-5-carboxylates. US5880288A. Available at: [10]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link][8]

  • International Journal of Pharmaceutical and Chemical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link][6]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link][7]

  • ResearchGate. (2019). Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. Available at: [Link][11]

  • Wiley Online Library. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐decahydroisoquinolines as Potent Antifungals. Available at: [Link][12]

  • National Institutes of Health. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link][2]

  • Royal Society of Chemistry. (2012). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Available at: [Link][13]

  • PubMed. (2022). Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. Available at: [Link][14]

  • SciSpace. (2018). Novel preparation method for 4-methylthiazole-5-carboxaldehyde. Available at: [Link][15]

  • National Institutes of Health. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link][3]

  • Royal Society of Chemistry. (1975). Nucleophilic substitution by piperidine in some 3-halogenocyclohex-2-enones. Available at: [Link][16]

  • ResearchGate. (2022). Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. Available at: [Link][17]

  • MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available at: [Link][18]

  • National Institutes of Health. (2018). Concerted Nucleophilic Aromatic Substitutions. Available at: [Link][4]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde

Comprehensive Safety & Handling Guide: 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde This document provides essential safety protocols and operational guidance for the handling of 4-Methyl-2-piperidin-1-yl-thiazole-5...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde

This document provides essential safety protocols and operational guidance for the handling of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde (CAS No. 730997-87-2). The information herein is synthesized from established safety data for the compound and its structural analogues to ensure a comprehensive understanding of its hazard profile. This guide is intended for trained laboratory personnel, including researchers, scientists, and drug development professionals.

Hazard Analysis & Chemical Profile

A thorough risk assessment begins with understanding the inherent hazards of a molecule. The structure of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde is a composite of three key functional groups: a piperidine ring, a thiazole core, and an aldehyde group. Each contributes to the overall toxicological and reactivity profile.

The Globally Harmonized System (GHS) classification for this compound indicates multiple hazards[1]:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled[1][2]. This necessitates measures to prevent all routes of exposure.

  • Skin Irritation: Causes skin irritation[1][2]. The piperidine moiety is structurally related to piperidine itself, a compound known to cause severe skin burns[3]. This structural alert underscores the need for robust skin protection.

  • Eye Irritation: Causes serious eye irritation[1][2]. Aldehydes and thiazole derivatives are frequently cited as eye irritants[4][5].

The causality behind these classifications is rooted in the chemical's structure:

  • The Aldehyde Group (-CHO): Aldehydes are reactive electrophiles that can readily react with biological nucleophiles, such as proteins and DNA. This reactivity is a primary driver of their irritant and potential sensitizing properties.

  • The Piperidine Ring: As a cyclic secondary amine, this group imparts basicity to the molecule and can be corrosive or irritating to tissues upon contact.

  • The Thiazole Ring: This sulfur- and nitrogen-containing heterocycle is a common scaffold in bioactive molecules[6][7]. While the core itself has a lower hazard profile, it can contribute to the overall toxicity and reactivity of the substituted molecule[8][9].

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. Engineering controls, such as a chemical fume hood, are the primary line of defense and must be used for all manipulations of this compound.

Equipment Specification Rationale & Causality
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standard.[10]Required. Protects against splashes and potential aerosols, addressing the "serious eye irritation" hazard[1][2]. A face shield should be worn over goggles for bulk transfers[10].
Hand Protection Nitrile gloves (minimum).[10]Required. Provides splash protection against a broad range of chemicals[11]. Given the "harmful in contact with skin" and "skin irritation" classifications, gloves must be changed immediately upon contamination[1][2]. For prolonged handling, consider double-gloving.
Body Protection Flame-resistant laboratory coat, fully buttoned.[11]Required. Protects skin on the arms and body from accidental contact. Long pants and closed-toe shoes are mandatory to cover all exposed skin[10].
Respiratory Protection Not required if handled exclusively within a certified chemical fume hood.Use of a chemical fume hood is the primary engineering control to prevent inhalation exposure, addressing the "harmful if inhaled" hazard[1][2][11]. A NIOSH-approved respirator would be required if work outside a fume hood is unavoidable[11].

Safe Handling & Operational Plan

Adherence to a strict, step-by-step operational plan is critical for preventing exposure and ensuring experimental integrity.

3.1. Engineering Controls

  • Primary Containment: All handling of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested[5][12].

3.2. Procedural Steps for Handling

  • Preparation: Before handling, designate a specific area within the fume hood for the procedure. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Weighing: If weighing the solid, do so on weighing paper or in a tared container within the fume hood to contain any dust.

  • Transfers: Use a spatula for solid transfers. If making a solution, add the solid to the solvent slowly to avoid splashing. Keep the container opening pointed away from your breathing zone.

  • Reaction Setup: Perform all reactions in appropriate glassware within the fume hood. Ensure any reaction that may generate pressure is conducted in a system equipped with pressure relief.

  • Post-Handling: After the procedure is complete, decontaminate the work surface. Remove gloves and wash hands thoroughly with soap and water[4][13].

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is paramount.

EmergencyResponse exposure EXPOSURE EVENT skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation spill Spill exposure->spill remove_clothing Remove contaminated clothing. skin_contact->remove_clothing rinse_eyes Rinse with water for 15 min, aising eyelids.[2][12] eye_contact->rinse_eyes fresh_air Move to fresh air.[2][12] inhalation->fresh_air evacuate Alert others and evacuate area. spill->evacuate wash_skin Immediately wash with soap and water for 15 min.[2][12] seek_medical Seek Immediate Medical Attention wash_skin->seek_medical remove_clothing->wash_skin rinse_eyes->seek_medical fresh_air->seek_medical absorb Cover with inert absorbent material. evacuate->absorb collect Collect in sealed container for disposal.[14] absorb->collect

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde
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4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde
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